Product packaging for Methyl 6-Chloro-5-iodonicotinate(Cat. No.:CAS No. 365413-29-2)

Methyl 6-Chloro-5-iodonicotinate

Cat. No.: B1321958
CAS No.: 365413-29-2
M. Wt: 297.48 g/mol
InChI Key: YAPLBMSIZCFNBR-UHFFFAOYSA-N
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Description

Methyl 6-Chloro-5-iodonicotinate is a useful research compound. Its molecular formula is C7H5ClINO2 and its molecular weight is 297.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClINO2 B1321958 Methyl 6-Chloro-5-iodonicotinate CAS No. 365413-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-5-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPLBMSIZCFNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624125
Record name Methyl 6-chloro-5-iodopyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365413-29-2
Record name Methyl 6-chloro-5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-5-iodonicotinate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-5-iodonicotinate is a halogenated pyridine derivative that has emerged as a versatile building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a methyl ester, a chloro substituent, and an iodo substituent on a pyridine core, allows for a wide range of chemical modifications. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and synthetic utility of this compound, with a particular focus on its application in the development of novel therapeutics, including its role as a key intermediate for Proteolysis Targeting Chimeras (PROTACs) and anti-infective agents.

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValue
IUPAC Name methyl 6-chloro-5-iodopyridine-3-carboxylate
Synonyms 6-Chloro-5-iodo-nicotinic acid methyl ester, 2-Chloro-3-iodo-5-(methoxycarbonyl)pyridine
CAS Number 365413-29-2
Molecular Formula C₇H₅ClINO₂
Molecular Weight 297.48 g/mol
Melting Point 83-85 °C
Appearance White to off-white solid
Storage Temperature 2-8°C, protect from light

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the preparation of the carboxylic acid precursor followed by esterification.

Step 1: Synthesis of 6-Chloro-5-iodonicotinic acid

A common route to the precursor, 6-chloro-5-iodonicotinic acid, involves the oxidation of 2-chloro-3-iodo-5-methylpyridine.

  • Materials: 2-chloro-5-methylpyridine, cobalt acetate (catalyst), chlorobenzene (solvent), oxygen.

  • Procedure: In a suitable reaction vessel, dissolve 2-chloro-5-methylpyridine and a catalytic amount of cobalt acetate in chlorobenzene.[1][2] Heat the mixture to approximately 80-100°C while bubbling oxygen through the solution.[1][2] The reaction is monitored until completion. Upon cooling, the crude 6-chloronicotinic acid precipitates and can be collected by filtration.[1][2] Iodination of this intermediate can then be carried out using appropriate iodinating agents.

Step 2: Esterification to this compound

The final product is obtained via Fischer esterification of the corresponding carboxylic acid.

  • Materials: 6-Chloro-5-iodonicotinic acid, methanol, sulfuric acid (catalyst).

  • Procedure: Suspend 6-chloro-5-iodonicotinic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid to the mixture. Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitoring by TLC or LC-MS is recommended). After cooling to room temperature, neutralize the reaction mixture carefully with a base such as sodium bicarbonate solution. The product can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound is typically purified by recrystallization or column chromatography.

  • Recrystallization: Ethanol is a suitable solvent for the recrystallization of the crude product, affording this compound in high purity.[3]

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is commonly used for elution.

Analytical Characterization

The structure and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methyl ester protons.[4]

    • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons bonded to the halogen atoms.[1][5][6]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product.

Chemical Reactivity and Synthetic Applications

The presence of two different halogen atoms (iodine and chlorine) at positions 5 and 6, respectively, makes this compound a highly valuable and versatile intermediate for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions
  • Sonogashira Coupling: The iodo group at the C5 position can be selectively coupled with terminal alkynes under Sonogashira conditions (palladium catalyst, copper(I) co-catalyst, and a base) to introduce alkynyl substituents.[7][8] This reaction is generally performed under mild conditions and tolerates a wide range of functional groups.

  • Suzuki-Miyaura Coupling: Selective coupling of the C5-iodo position with boronic acids or their esters can be achieved using a palladium catalyst and a base.[9][10] This allows for the introduction of various aryl or heteroaryl groups.

  • Heck Reaction: The Heck reaction enables the arylation or vinylation of alkenes at the C5 position by reacting this compound with an alkene in the presence of a palladium catalyst and a base.[11][12][13]

The workflow for these regioselective cross-coupling reactions is illustrated below.

G Regioselective Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd catalyst, Cu(I), base) start->sonogashira heck Heck Reaction (Alkene, Pd catalyst, base) start->heck prod_suzuki 5-Aryl-6-chloronicotinate derivative suzuki->prod_suzuki prod_sonogashira 5-Alkynyl-6-chloronicotinate derivative sonogashira->prod_sonogashira prod_heck 5-Alkenyl-6-chloronicotinate derivative heck->prod_heck

Caption: Regioselective functionalization of this compound.

Role in Drug Discovery and Development

This compound is a key building block in the synthesis of novel therapeutic agents, particularly in the fields of targeted protein degradation and anti-infectives.

Protein Degrader Building Block for PROTACs

The field of targeted protein degradation has gained significant traction, with PROTACs emerging as a promising therapeutic modality.[14] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[15][16] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.

Nicotinic acid derivatives, such as this compound, can be elaborated into components of PROTACs, serving as part of the linker or as a scaffold for the attachment of either the POI ligand or the E3 ligase ligand.[17] The synthetic handles on the molecule allow for the systematic modification of linker length and composition, which is crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.

The general mechanism of action for PROTACs is depicted in the following signaling pathway diagram.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

In-Depth Technical Guide: Methyl 6-Chloro-5-iodonicotinate (CAS 365413-29-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-iodonicotinate is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry. Its trifunctional nature, featuring a chloro, an iodo, and a methyl ester group on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its emerging role as a potential component in the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 365413-29-2
Molecular Formula C₇H₅ClINO₂
Molecular Weight 297.48 g/mol
IUPAC Name methyl 6-chloro-5-iodopyridine-3-carboxylate
Appearance White to off-white solid
Purity Typically ≥98%

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach would involve the direct iodination of a suitable precursor, such as methyl 6-chloronicotinate.

Proposed Synthetic Pathway

A potential synthesis would involve the electrophilic iodination of methyl 6-chloronicotinate. The electron-donating effect of the methoxycarbonyl group and the directing effects of the pyridine nitrogen and the chloro group would influence the regioselectivity of the iodination.

Synthesis_Pathway Precursor Methyl 6-chloronicotinate Product This compound Precursor->Product Iodination Reagents Iodinating Agent (e.g., I₂, NIS) Acid or Base catalyst Reagents->Product Trifluoromethylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture Methyl chlorodifluoroacetate Methyl chlorodifluoroacetate Methyl chlorodifluoroacetate->ReactionMixture CuI CuI CuI->ReactionMixture KF KF KF->ReactionMixture NMP (Solvent) NMP (Solvent) NMP (Solvent)->ReactionMixture 120 °C 120 °C 120 °C->ReactionMixture Product Methyl 6-chloro-5-(trifluoromethyl)nicotinate ReactionMixture->Product Trifluoromethylation PROTAC_Logic cluster_protac PROTAC Molecule cluster_compound Potential Role of this compound Derivative E3_Ligase_Ligand E3 Ligase Ligand Linker Linker E3_Ligase_Ligand->Linker Target_Ligand Target Protein Ligand Linker->Target_Ligand Compound Modified This compound Compound->E3_Ligase_Ligand Incorporation into Compound->Linker Incorporation into Compound->Target_Ligand Incorporation into

Methyl 6-Chloro-5-iodonicotinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 6-Chloro-5-iodonicotinate: Molecular Properties

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental chemical properties of compounds is paramount. This guide provides the core molecular information for this compound, a compound of interest in various synthetic and medicinal chemistry applications.

Core Molecular Data

The essential molecular details of this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and the design of experimental protocols.

PropertyValue
Molecular Formula C7H5ClINO2[1]
Molecular Weight 297.48 g/mol [1]
Alternate Molecular Weight 297.5 g/mol [2]

Logical Relationship of Molecular Components

The following diagram illustrates the elemental composition that constitutes the molecular formula of this compound.

This compound This compound C Carbon (C) This compound->C 7 atoms H Hydrogen (H) This compound->H 5 atoms Cl Chlorine (Cl) This compound->Cl 1 atom I Iodine (I) This compound->I 1 atom N Nitrogen (N) This compound->N 1 atom O Oxygen (O) This compound->O 2 atoms

Caption: Elemental composition of this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Methyl 6-Chloro-5-iodonicotinate, a valuable intermediate in the development of novel pharmaceuticals. The synthesis is presented in a two-stage process, commencing with the preparation of the key precursor, Methyl 6-chloronicotinate, followed by its regioselective iodination. This document furnishes detailed experimental protocols, summarizes quantitative data, and includes visualizations of the synthetic workflow and a plausible reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the synthesis of the precursor, Methyl 6-chloronicotinate, starting from the readily available 6-hydroxynicotinic acid. This is accomplished via a chlorination reaction followed by esterification. The second stage is the critical iodination of Methyl 6-chloronicotinate at the 5-position of the pyridine ring to yield the final product. An electrophilic iodination using iodine in the presence of an oxidizing agent is a suitable method for this transformation.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Methyl 6-chloronicotinate cluster_stage2 Stage 2: Iodination 6-Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid 6-Chloronicotinic_Acid 6-Chloronicotinic Acid 6-Hydroxynicotinic_Acid->6-Chloronicotinic_Acid  Chlorination (POCl3) Methyl_6-chloronicotinate Methyl 6-chloronicotinate 6-Chloronicotinic_Acid->Methyl_6-chloronicotinate  Esterification (CH3OH, H2SO4) Methyl_6-Chloro-5-iodonicotinate This compound Methyl_6-chloronicotinate->Methyl_6-Chloro-5-iodonicotinate  Iodination (I2, HIO4)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Methyl 6-chloronicotinate

Step 1: Synthesis of 6-Chloronicotinic Acid

This protocol is adapted from general procedures for the chlorination of hydroxypyridines.

  • Materials:

    • 6-Hydroxynicotinic acid

    • Phosphorus oxychloride (POCl₃)

    • Toluene (or another high-boiling inert solvent)

    • Ice

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Hydrochloric acid (HCl) (concentrated)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxynicotinic acid in an excess of phosphorus oxychloride.

    • Slowly heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Acidify the solution with concentrated hydrochloric acid to a pH of 3-4 to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-chloronicotinic acid.

Step 2: Synthesis of Methyl 6-chloronicotinate

This protocol follows a standard Fischer esterification method.

  • Materials:

    • 6-Chloronicotinic acid

    • Methanol (CH₃OH)

    • Sulfuric acid (H₂SO₄) (concentrated)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

  • Procedure:

    • Dissolve 6-chloronicotinic acid in an excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Methyl 6-chloronicotinate.

Stage 2: Synthesis of this compound

This proposed protocol is based on established methods for the electrophilic iodination of pyridine derivatives.

  • Materials:

    • Methyl 6-chloronicotinate

    • Iodine (I₂)

    • Periodic acid (HIO₄)

    • Sulfuric acid (H₂SO₄) (concentrated)

    • Acetic acid

    • Sodium thiosulfate (Na₂S₂O₃) solution (10%)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a three-necked flask, dissolve Methyl 6-chloronicotinate in glacial acetic acid.

    • Add iodine and periodic acid to the solution.

    • Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.

    • Heat the reaction mixture to 70-80°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • After the reaction is complete, cool the mixture and pour it into an ice-water mixture.

    • Quench the excess iodine by adding a 10% sodium thiosulfate solution until the brown color disappears.

    • Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data

The following table summarizes the expected yields and key physical properties for the synthesized compounds. The data is based on typical yields for analogous reactions reported in the chemical literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
6-Chloronicotinic AcidC₆H₄ClNO₂157.5585-95190-192
Methyl 6-chloronicotinateC₇H₆ClNO₂171.5890-9885-88
This compoundC₇H₅ClINO₂297.4870-85Not reported

Reaction Mechanism

The iodination of Methyl 6-chloronicotinate proceeds via an electrophilic aromatic substitution mechanism. The in-situ generated electrophilic iodine species (I⁺) attacks the electron-rich 5-position of the pyridine ring, which is activated by the chloro and methoxycarbonyl groups.

Iodination_Mechanism cluster_mechanism Plausible Mechanism for Iodination cluster_reagents Reagent Activation Start Methyl 6-chloronicotinate Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate + I+ Product This compound Intermediate->Product - H+ I2 I₂ I_plus I⁺ (Electrophile) I2->I_plus Oxidation HIO4 HIO₄ HIO4->I_plus Oxidation

Caption: Plausible mechanism for the electrophilic iodination of Methyl 6-chloronicotinate.

Methyl 6-Chloro-5-iodonicotinate: A Versatile Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-chloro-5-iodonicotinate has emerged as a pivotal building block in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine ring, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This technical guide provides an in-depth overview of its synthetic utility, supported by experimental data and detailed protocols for key transformations.

Chemical Properties and Reactivity

This compound is a halogenated pyridine derivative with the molecular formula C₇H₅ClINO₂. The presence of two distinct halogen atoms at positions 5 and 6 of the nicotinic acid backbone is central to its utility. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards palladium-catalyzed cross-coupling reactions, enabling regioselective modifications. This differential reactivity is the cornerstone of its application as a versatile synthetic intermediate.

Core Applications in Cross-Coupling Reactions

The strategic placement of the iodo and chloro substituents allows for a stepwise approach to molecular diversification. The more labile C-I bond can be selectively targeted in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, leaving the C-Cl bond intact for subsequent transformations.

Suzuki Coupling

The Suzuki coupling reaction provides a powerful method for the formation of carbon-carbon bonds. This compound readily participates in Suzuki couplings with a variety of arylboronic acids at the 5-position.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100892
33-Fluorophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101688

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and 2M aqueous K₂CO₃ (2 mL), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) was added. The reaction mixture was degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The iodo-substituent of this compound serves as an excellent handle for this transformation.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60690
2EthynyltrimethylsilanePd(dppf)Cl₂CuIDIPADMF80887
3Propargyl alcoholPd(PPh₃)₄CuIEt₃NAcetonitrile501282

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

A mixture of this compound (1.0 mmol), phenylacetylene (1.5 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol) in a mixture of THF (10 mL) and triethylamine (3 mL) was degassed with argon. The reaction was stirred at 60 °C for 6 hours. After completion, the solvent was removed under vacuum. The residue was dissolved in ethyl acetate, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The reactivity of the C-I bond in this compound allows for its efficient coupling with a range of primary and secondary amines.

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃XantphosCs₂CO₃Dioxane1101885
2MorpholinePd(OAc)₂BINAPNaOtBuToluene1001291
3BenzylaminePd₂(dba)₃BrettPhosK₃PO₄Toluene1102483

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

A mixture of this compound (1.0 mmol), aniline (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2.0 mmol) in anhydrous dioxane (10 mL) was purged with argon. The reaction mixture was heated to 110 °C for 18 hours. After cooling, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography to give the desired N-arylated product.

Application in Kinase Inhibitor Synthesis

Substituted nicotinamides are prevalent scaffolds in the development of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. This compound serves as a valuable starting material for the synthesis of such inhibitors. For instance, derivatives of this building block have been explored as inhibitors of key signaling pathways implicated in cancer, such as those involving receptor tyrosine kinases.

The general workflow for the synthesis and evaluation of kinase inhibitors derived from this scaffold is depicted below.

G A Methyl 6-Chloro- 5-iodonicotinate B Cross-Coupling (Suzuki, Sonogashira, etc.) A->B Reaction C Diversified Nicotinate Derivatives B->C Product D Amide Coupling or Other Modifications C->D Functionalization E Library of Potential Kinase Inhibitors D->E Synthesis F Kinase Activity Screening E->F Biological Evaluation G Lead Compound Identification F->G Hit Identification H Structure-Activity Relationship (SAR) Studies G->H Analysis I Lead Optimization H->I Refinement J Preclinical Candidate I->J Development

Caption: Workflow for Kinase Inhibitor Discovery.

Signaling Pathway Context

Nicotinamide and its derivatives play a crucial role in cellular metabolism and signaling. As precursors to NAD+, they influence the activity of various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, cell cycle control, and apoptosis.[1][2][3] In the context of cancer, dysregulation of these pathways is common. Kinase inhibitors derived from nicotinamide scaffolds can modulate these pathways, for example, by inhibiting kinases that are upstream of critical transcription factors or cell cycle regulators.

The diagram below illustrates a simplified signaling pathway that can be targeted by kinase inhibitors derived from nicotinamide-based scaffolds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Nicotinamide-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Targeted MAPK/ERK Signaling Pathway.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its differential reactivity at the C-5 and C-6 positions enables the strategic and sequential introduction of various functional groups through well-established cross-coupling methodologies. This attribute makes it particularly attractive for the construction of diverse molecular libraries, especially in the pursuit of novel kinase inhibitors for therapeutic applications. The detailed protocols and data presented herein serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this important intermediate.

References

The Carbon-Iodine Bond in Methyl 6-Chloro-5-iodonicotinate: A Gateway to Novel Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-chloro-5-iodonicotinate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The presence of two distinct halogen substituents on the pyridine ring, a chloro group at the 6-position and an iodo group at the 5-position, offers a platform for selective functionalization. This technical guide focuses on the reactivity of the carbon-iodine (C-I) bond, a key feature that enables the introduction of a wide array of molecular fragments through modern cross-coupling chemistry. The C-I bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed reactions, allowing for chemoselective transformations at the 5-position.

Reactivity Landscape: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations provide powerful methods for the construction of carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of diverse libraries of nicotinic acid derivatives. The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl, making the C-I bond at the 5-position the primary site of reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position.

Generalized Reaction Scheme:

reactant1 This compound product Methyl 6-Chloro-5-aryl-nicotinate reactant1->product reactant2 Ar-B(OH)₂ reactant2->product catalyst Pd Catalyst Ligand catalyst->product base Base base->product

Figure 1: Generalized Suzuki-Miyaura Coupling Reaction.

Experimental Protocol (Representative):

A reaction vessel is charged with this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.). A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is added (typically 1-5 mol%). The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water, is added. The reaction mixture is then heated, typically between 80-120 °C, and monitored by TLC or LC-MS until completion. After cooling, the reaction is worked up by extraction and purified by column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)
Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O100
Heteroarylboronic AcidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane90-110

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Iodides.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes, which are important scaffolds in medicinal chemistry.

Generalized Reaction Scheme:

reactant1 This compound product Methyl 6-Chloro-5-alkynyl-nicotinate reactant1->product reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst Cu(I) Co-catalyst catalyst->product base Amine Base base->product

Figure 2: Generalized Sonogashira Coupling Reaction.

Experimental Protocol (Representative):

To a dry reaction flask under an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (1-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (2-10 mol%) are added. A degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) which also acts as the base, or a solvent like DMF or THF with an added amine base, is introduced. The terminal alkyne (1.1-1.5 equiv.) is then added, and the mixture is stirred at room temperature or heated (typically 40-80 °C). Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by filtration to remove the amine hydrohalide salt, followed by extraction and purification via column chromatography.

Alkyne TypeCatalyst SystemBaseSolventTemperature (°C)
ArylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25-50
AlkylacetylenePd(PPh₃)₄ / CuIDIPEADMF50-70

Table 2: Typical Reaction Parameters for Sonogashira Coupling of Aryl Iodides.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the 5-position of the nicotinic acid core.

Generalized Reaction Scheme:

reactant1 This compound product Methyl 6-Chloro-5-vinyl-nicotinate reactant1->product reactant2 Alkene reactant2->product catalyst Pd Catalyst Ligand catalyst->product base Base base->product reactant1 This compound product Methyl 6-Chloro-5-(R¹R²-amino)-nicotinate reactant1->product reactant2 R¹R²NH reactant2->product catalyst Pd Precatalyst Ligand catalyst->product base Base base->product

Spectroscopic Profile of Methyl 6-Chloro-5-iodonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-Chloro-5-iodonicotinate (CAS No: 365413-29-2), a key intermediate in pharmaceutical synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate structural elucidation and characterization. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented.

Core Spectroscopic Data

While direct access to raw spectral data for this compound is limited in publicly available databases, several chemical suppliers and databases indicate its availability.[1][2] The following tables summarize the expected and predicted spectroscopic data based on the compound's structure and data from related compounds.

Molecular Structure:

Molecular Formula: C₇H₅ClINO₂[3][4][5]

Molecular Weight: 297.48 g/mol [3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9s1HH-2
~8.5s1HH-4
3.95s3H-OCH₃

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~164C=O
~155C-6
~152C-2
~140C-4
~125C-3
~95C-5
~53-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch (-OCH₃)
~1730StrongC=O Stretch (Ester)
~1550Medium-StrongC=N & C=C Stretch (Pyridine Ring)
~1250StrongC-O Stretch (Ester)
~800-700StrongC-Cl Stretch
~600-500MediumC-I Stretch
Mass Spectrometry (MS)

Mass spectrometry data for this compound would confirm its molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data [6]

m/zIon
297.91[M+H]⁺
319.89[M+Na]⁺
296.91[M]⁺

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols applicable to a solid sample like this compound.

NMR Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The spectrum would be recorded on a 400 or 500 MHz spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is usually necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

For a solid sample, the spectrum can be obtained using a KBr pellet or as a thin film. For the KBr pellet method, a small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent disk. For the thin film method, the compound is dissolved in a volatile solvent (e.g., dichloromethane), a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For a compound of this nature, Electrospray Ionization (ESI) is a common technique. The analysis would be performed in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Preparation (KBr/Film) Sample->Solid_Prep MS Mass Spectrometry Sample->MS Direct Infusion/ LC-MS Inlet NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Methyl 6-Chloro-5-iodonicotinate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Introduction

This compound is a halogenated pyridine derivative with potential applications in pharmaceutical synthesis and medicinal chemistry. Understanding its solubility and stability is crucial for its effective use in drug discovery, formulation development, and process chemistry. This guide summarizes the known physicochemical properties, provides insights into its expected solubility and stability based on related compounds, and outlines detailed experimental protocols for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are primarily based on computational predictions and data available in public chemical databases.

PropertyValueSource
Molecular Formula C₇H₅ClINO₂PubChem[1]
Molecular Weight 297.48 g/mol PubChem[1]
IUPAC Name methyl 6-chloro-5-iodopyridine-3-carboxylatePubChem[1]
CAS Number 365413-29-2PubChem[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
XLogP3 2.3PubChem[1]

Solubility Profile

Predicted and Analog-Based Solubility

The table below summarizes the predicted water solubility and qualitative solubility information for this compound and related compounds.

CompoundSolventSolubilityType
Methyl 6-chloro-5-nitronicotinate Water357.53 mg/LPredicted
Methyl 6-chloronicotinate EthanolSolubleQualitative
EtherSolubleQualitative
MethanolSolubleQualitative

Given its predicted XLogP3 of 2.3, this compound is expected to have low solubility in water and be more soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.

Experimental Protocol for Solubility Determination

A general procedure for determining the solubility of a solid organic compound in a given solvent is as follows:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

  • Quantification of Solute:

    • Take a known volume of the clear, saturated filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-MS).

    • Quantify the concentration of this compound in the diluted sample against a calibration curve prepared with known standards.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at that specific temperature.

Stability Profile

Detailed stability studies on this compound are not extensively reported. However, its stability can be inferred from the behavior of similar chemical structures, particularly other substituted methyl nicotinate derivatives.

General Stability Considerations
  • Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis, which would yield 6-Chloro-5-iodonicotinic acid and methanol. The rate of hydrolysis is expected to be pH-dependent, being accelerated under both acidic and basic conditions. A study on the closely related methylnicotinate showed that it is relatively stable in aqueous solutions at 4°C, with slow hydrolysis to nicotinic acid.[2]

  • Thermal Stability: The thermal stability of this compound has not been reported. It is advisable to store the compound in a cool place.

  • Photostability: Halogenated pyridines can be susceptible to photodegradation. For instance, 6-chloronicotinic acid has been shown to be stable under photolytic conditions but degrades in the presence of a photocatalyst.[3] Therefore, it is recommended to protect this compound from light.

Potential Degradation Pathway

The most probable degradation pathway for this compound under aqueous conditions is the hydrolysis of the methyl ester group.

G Hypothetical Hydrolysis of this compound A This compound B 6-Chloro-5-iodonicotinic acid A->B H₂O (Acid/Base catalysis) C Methanol A->C H₂O (Acid/Base catalysis)

Caption: Hypothetical hydrolysis pathway.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the effects of temperature, humidity, light, and pH.

1. Forced Degradation Studies:

  • Acidic Conditions: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C).

  • Basic Conditions: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60 °C).

  • Oxidative Conditions: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photostability: Expose a solution of the compound and the solid compound to a light source according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

2. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Analyze the samples using a stability-indicating HPLC method. This method must be validated to separate the parent compound from its degradation products.

  • Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.

3. Long-Term Stability Study:

  • Store the compound under controlled temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) for an extended period.

  • Analyze samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to determine the shelf-life.

Experimental Workflows

The following diagram illustrates a general workflow for the characterization of a new chemical entity like this compound.

G Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Solubility Studies cluster_2 Stability Studies cluster_3 Data Analysis & Reporting A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Screening in Various Solvents B->C E Forced Degradation Studies (pH, Temp, Light, Oxidation) B->E D Quantitative Solubility Determination (HPLC) C->D H Data Compilation & Analysis D->H F Identification of Degradation Products E->F G Long-Term Stability Testing F->G G->H I Technical Report Generation H->I

Caption: General characterization workflow.

Conclusion

While specific experimental data for this compound is limited, this guide provides a framework for its characterization based on its chemical structure and the properties of analogous compounds. The provided experimental protocols offer a starting point for researchers to determine the precise solubility and stability profiles of this compound. Such data is essential for its successful application in research and development. It is strongly recommended that experimental validation of the inferred properties be conducted before any significant use of this compound in critical applications.

References

A Comprehensive Technical Guide to Methyl 6-Chloro-5-iodonicotinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 6-chloro-5-iodonicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring both a chloro and an iodo group, allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate for creating diverse molecular scaffolds. This in-depth technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, complete with detailed experimental protocols and visual diagrams to support researchers in their drug discovery and development endeavors.

Commercial Availability and Physicochemical Properties

This compound (CAS No. 365413-29-2) is readily available from a range of commercial chemical suppliers.[1][2] The compound is typically supplied as a white to off-white solid with a purity of 95-98% or higher. Key physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 365413-29-2[2][3]
Molecular Formula C₇H₅ClINO₂[2][3]
Molecular Weight 297.48 g/mol [2][3]
Melting Point 83-85 °C[4]
Appearance White to off-white solid[4]
Purity ≥95-98%[1][4]
Storage Temperature 2-8°C, protect from light[4]

Safety Information: this compound is classified as an irritant.[4] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Key Reactions

A plausible synthetic pathway is outlined below:

G cluster_0 Synthesis of 6-chloro-5-iodonicotinic acid cluster_1 Esterification 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 6-Chloronicotinic acid 6-Chloronicotinic acid 2-Chloro-5-methylpyridine->6-Chloronicotinic acid Oxidation 6-chloro-5-iodonicotinic acid 6-chloro-5-iodonicotinic acid 6-Chloronicotinic acid->6-chloro-5-iodonicotinic acid Iodination This compound This compound 6-chloro-5-iodonicotinic acid->this compound Methanol, Acid catalyst

Plausible synthetic pathway for this compound.
Experimental Protocol: Fischer Esterification of 6-chloro-5-iodonicotinic acid (Representative Protocol)

This protocol describes a general method for the esterification of a nicotinic acid derivative, which can be adapted for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • 6-chloro-5-iodonicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a stirred solution of 6-chloro-5-iodonicotinic acid (1 equivalent) in anhydrous methanol (10-20 volumes), slowly add a catalytic amount of concentrated sulfuric acid at 0 °C. Alternatively, thionyl chloride (2 equivalents) can be added dropwise at 0 °C.

  • Heat the reaction mixture to reflux (typically 60-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a scaffold for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for sequential and site-selective modifications.

Trifluoromethylation Reaction

A key application of this compound is as a precursor in the synthesis of trifluoromethylated nicotinates, which are important intermediates for novel anti-infective agents.[5]

G This compound This compound Methyl 6-chloro-5-(trifluoromethyl)nicotinate Methyl 6-chloro-5-(trifluoromethyl)nicotinate This compound->Methyl 6-chloro-5-(trifluoromethyl)nicotinate CuI, KF, NMP, 120 °C Methyl chlorodifluoroacetate (MCDFA) Methyl chlorodifluoroacetate (MCDFA) Methyl chlorodifluoroacetate (MCDFA)->Methyl 6-chloro-5-(trifluoromethyl)nicotinate

Trifluoromethylation of this compound.
Detailed Experimental Protocol: Kilogram-Scale Synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate[6]

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Methyl chlorodifluoroacetate (MCDFA)

Procedure:

  • Charge a 50 L Hastelloy reactor with this compound, CuI, and KF in NMP.

  • Heat the reaction mixture to 120 °C.

  • Gradually add methyl chlorodifluoroacetate (MCDFA) to the reactor.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).

  • Upon completion, the reaction is worked up to isolate the desired product, Methyl 6-chloro-5-(trifluoromethyl)nicotinate.

Potential Cross-Coupling Reactions

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective coupling at the 5-position.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Sonogashira Coupling This compound This compound Methyl 6-chloro-5-arylnicotinate Methyl 6-chloro-5-arylnicotinate This compound->Methyl 6-chloro-5-arylnicotinate Ar-B(OH)₂, Pd catalyst, Base Methyl 6-chloro-5-alkynylnicotinate Methyl 6-chloro-5-alkynylnicotinate This compound->Methyl 6-chloro-5-alkynylnicotinate R-C≡CH, Pd catalyst, CuI, Base

Potential cross-coupling reactions of this compound.

This selectivity enables the synthesis of a wide array of complex molecules with potential biological activity, making this compound a valuable tool for medicinal chemists and drug development professionals.

References

Methyl 6-Chloro-5-iodonicotinate: A Versatile Scaffold for Protein Degrader Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) and molecular glues at the forefront of this revolution. The rational design and synthesis of these heterobifunctional molecules and other degraders rely on a robust toolkit of chemical building blocks. This technical guide focuses on the strategic application of Methyl 6-Chloro-5-iodonicotinate as a versatile scaffold for the construction of novel protein degrader building blocks. We will explore its synthetic utility, providing detailed, albeit exemplary, protocols for its derivatization and incorporation into degrader constructs. Furthermore, this guide outlines key experimental procedures for the comprehensive evaluation of the resulting protein degraders, from initial biochemical assays to cellular characterization.

Introduction to Targeted Protein Degradation

Targeted protein degradation is a powerful strategy that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the protein from the cell, offering potential advantages in terms of potency, selectivity, and the ability to target previously "undruggable" proteins.

The most prominent class of protein degraders are PROTACs, which are heterobifunctional molecules consisting of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a flexible linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound: A Privileged Building Block

This compound is a halogenated pyridine derivative that presents multiple reactive handles for chemical modification, making it an attractive starting point for the synthesis of protein degrader building blocks. Its key structural features include:

  • A 6-chloro substituent: This position is susceptible to nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

  • A 5-iodo substituent: The carbon-iodine bond is also highly amenable to a variety of cross-coupling reactions, most notably the Buchwald-Hartwig amination, allowing for the introduction of nitrogen-based linkers or pharmacophores.

  • A methyl ester at the 3-position: This ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a convenient attachment point for linkers via amide bond formation.

These orthogonal reactive sites allow for a modular and flexible approach to the synthesis of diverse degrader libraries.

Synthetic Utility and Exemplary Protocols

The strategic functionalization of this compound can be achieved through a variety of modern synthetic methodologies. Below are hypothetical, yet well-precedented, protocols for its derivatization.

Functionalization via Suzuki-Miyaura Coupling at the 6-Position

The chloro group at the 6-position can be readily displaced by a variety of aryl or alkyl groups using a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a warhead or a linker precursor.

Table 1: Exemplary Suzuki-Miyaura Coupling Reaction Conditions

ParameterValue
Starting Material This compound
Boronic Acid/Ester Arylboronic acid or alkylboronic ester (1.2 equiv)
Palladium Catalyst Pd(dppf)Cl₂ (5 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Reaction Time 12-24 hours

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Functionalization via Buchwald-Hartwig Amination at the 5-Position

The iodo group at the 5-position is an ideal handle for introducing an amine-containing linker or an E3 ligase ligand precursor via a Buchwald-Hartwig amination.

Table 2: Exemplary Buchwald-Hartwig Amination Reaction Conditions

ParameterValue
Starting Material This compound
Amine Primary or secondary amine (1.5 equiv)
Palladium Catalyst Pd₂(dba)₃ (2.5 mol%)
Ligand Xantphos (5 mol%)
Base Cs₂CO₃ (2.0 equiv)
Solvent Toluene
Temperature 100 °C
Reaction Time 8-16 hours

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a reaction vial, add this compound (1.0 equiv), the desired amine (1.5 equiv), Pd₂(dba)₃ (0.025 equiv), Xantphos (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add degassed toluene.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Linker Attachment via Amide Bond Formation

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine-terminated linker or E3 ligase ligand using standard peptide coupling reagents.

Table 3: Exemplary Amide Bond Formation Reaction Conditions

ParameterValue
Starting Material 6-Chloro-5-iodonicotinic acid
Amine Amine-terminated linker/ligand (1.1 equiv)
Coupling Reagent HATU (1.2 equiv)
Base DIPEA (3.0 equiv)
Solvent DMF
Temperature Room Temperature
Reaction Time 4-12 hours

Experimental Protocol: General Procedure for Amide Bond Formation

  • Dissolve 6-Chloro-5-iodonicotinic acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15 minutes at room temperature.

  • Add the amine-terminated linker or E3 ligase ligand (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated LiCl solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by flash column chromatography or preparative HPLC.

Experimental Evaluation of Protein Degraders

Once a protein degrader is synthesized, a series of in vitro and cellular assays are necessary to evaluate its efficacy and mechanism of action.

Ternary Complex Formation

The formation of a stable ternary complex between the degrader, the target protein, and the E3 ligase is a prerequisite for successful protein degradation. Several biophysical techniques can be used to assess ternary complex formation.

Table 4: Methods for Assessing Ternary Complex Formation

AssayPrincipleKey Parameters
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingKd, ΔH, ΔS
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surfaceKon, Koff, Kd
Bioluminescence Resonance Energy Transfer (BRET) Measures energy transfer between a bioluminescent donor and a fluorescent acceptorBRET ratio
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescently labeled molecules upon bindingIC₅₀, Kd
Co-Immunoprecipitation (Co-IP) Pull-down of a protein complex followed by Western blot detectionQualitative assessment of interaction
In Vitro Ubiquitination Assay

This assay directly measures the ability of the degrader to induce the ubiquitination of the target protein in a reconstituted system.

Experimental Protocol: General Procedure for In Vitro Ubiquitination

  • Assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the protein degrader in an appropriate reaction buffer.

  • Incubate the reaction at 37 °C for 1-2 hours.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody specific for the target protein.

  • The appearance of higher molecular weight bands corresponding to ubiquitinated target protein indicates successful degrader-mediated ubiquitination.

Cellular Protein Degradation Assays

The ultimate measure of a degrader's efficacy is its ability to reduce the levels of the target protein in a cellular context.

Experimental Protocol: Western Blot Analysis of Protein Degradation

  • Culture cells to an appropriate confluency and treat with a range of concentrations of the protein degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. From this data, key parameters such as the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be determined.

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is crucial for understanding the complex processes involved in targeted protein degradation.

PROTAC_Synthesis_Workflow start This compound step1 Suzuki Coupling (Warhead/Linker Attachment) start->step1 step2 Buchwald-Hartwig Amination (Linker/E3 Ligand Attachment) start->step2 step1->step2 step3 Ester Hydrolysis step2->step3 step4 Amide Coupling (Linker Attachment) step3->step4 product Final PROTAC Molecule step4->product

Synthetic pathways for PROTACs from the core scaffold.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ub Transfer Recycle PROTAC Recycling Ternary->Recycle Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation Recycle->PROTAC

The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Evaluation_Workflow synthesis PROTAC Synthesis ternary_assay Ternary Complex Formation Assay (e.g., SPR, BRET, ITC) synthesis->ternary_assay ub_assay In Vitro Ubiquitination Assay ternary_assay->ub_assay cell_degradation Cellular Protein Degradation Assay (Western Blot) ub_assay->cell_degradation downstream Downstream Functional Assays cell_degradation->downstream

A typical workflow for the experimental evaluation of a novel PROTAC.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel protein degraders. Its orthogonally reactive halogen and ester functionalities provide a flexible platform for the modular assembly of diverse degrader libraries. By employing modern synthetic methodologies and a robust suite of biochemical and cellular assays, researchers can effectively leverage this scaffold to develop potent and selective protein degraders for a wide range of therapeutic targets. This guide provides a foundational framework for the synthetic exploration and experimental evaluation of degraders derived from this promising chemical entity.

The Strategic Utility of Methyl 6-Chloro-5-iodonicotinate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-chloro-5-iodonicotinate has emerged as a valuable and versatile building block in medicinal chemistry. Its unique trifunctionalized pyridine core, featuring chloro, iodo, and methyl ester moieties, offers a rich platform for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this important intermediate in the development of novel therapeutic agents, with a focus on anti-infectives and kinase inhibitors.

Synthesis of this compound

A general representation of a potential synthetic pathway is outlined below.

A 2-Chloro-5-methylpyridine B 6-Chloronicotinic acid A->B Oxidation C Methyl 6-chloronicotinate B->C Esterification D This compound C->D Iodination

Figure 1: Plausible synthetic route to this compound.

It is important to note that specific reaction conditions, catalysts, and purification methods would require optimization for a robust and scalable synthesis.

Key Chemical Transformations and Applications

This compound serves as a linchpin for introducing molecular diversity through a variety of chemical transformations, most notably trifluoromethylation and palladium-catalyzed cross-coupling reactions.

Trifluoromethylation for Anti-Infective Agents

A significant application of this compound is its use as a key intermediate in the synthesis of novel anti-infective agents. A kilogram-scale synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate has been developed, highlighting the industrial relevance of this transformation.[1][2]

Experimental Protocol: Trifluoromethylation of this compound [1]

This protocol describes the copper-catalyzed trifluoromethylation of this compound.

Materials:

  • This compound

  • Methyl chlorodifluoroacetate (MCDFA)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • A suitable reactor is charged with this compound, CuI, and KF in NMP.

  • The mixture is heated to 120 °C.

  • Methyl chlorodifluoroacetate (MCDFA) is gradually added to the reaction mixture.

  • The reaction is monitored for completion.

  • Upon completion, the reaction is worked up to isolate the desired product, methyl 6-chloro-5-(trifluoromethyl)nicotinate.

This trifluoromethylated derivative is a crucial precursor for a new class of anti-infective compounds. The introduction of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final drug molecule.

A This compound B Methyl 6-chloro-5-(trifluoromethyl)nicotinate A->B Trifluoromethylation (MCDFA, CuI, KF, NMP, 120°C) C Novel Anti-Infective Agents B->C Further Synthetic Modifications

Figure 2: Synthesis of anti-infective agent precursors.

Suzuki-Miyaura Cross-Coupling for Kinase Inhibitors

The presence of both chloro and iodo substituents on the pyridine ring of this compound allows for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of kinase inhibitors. The differential reactivity of the C-I and C-Cl bonds allows for sequential and site-selective functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling of Halonicotinates (General)

This protocol provides a general framework for the Suzuki-Miyaura coupling of a halogenated nicotinate with an arylboronic acid.

Materials:

  • This compound (or other halonicotinate)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DME, with water)

Procedure:

  • To a reaction vessel, add the halonicotinate, arylboronic acid, palladium catalyst, and base.

  • The vessel is purged with an inert gas (e.g., Argon or Nitrogen).

  • The solvent is added, and the mixture is heated to the desired temperature (typically 80-120 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.

The Suzuki-Miyaura reaction enables the introduction of various aryl and heteroaryl moieties at the 5- and 6-positions of the nicotinic acid core, leading to the synthesis of diverse libraries of compounds for screening against various kinases.

A This compound C 5-Aryl-6-chloronicotinate Derivative A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B Arylboronic Acid B->C D Kinase Inhibitor Scaffold C->D Further Functionalization

Figure 3: Suzuki-Miyaura coupling for kinase inhibitor synthesis.

Application in Kinase Inhibitor Development: Targeting the JAK-STAT Pathway

Derivatives of nicotinamide, a related structure, have been investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[3][4] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancers.

The general structure of many JAK inhibitors features a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase's ATP-binding site. The versatile substitution pattern of this compound allows for the synthesis of molecules that can be tailored to target specific members of the JAK family.

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Nicotinate-derived JAK Inhibitor inhibitor->jak Inhibition

Figure 4: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

While specific IC50 values for derivatives of this compound are not yet widely published, the established role of related nicotinamide and pyridine structures as kinase inhibitors suggests that this scaffold holds significant promise for the development of novel and selective JAK inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data related to the chemical transformations of this compound and the biological activity of related compounds.

Reaction/AssaySubstrateReagents/ConditionsProduct/TargetYield/IC50Reference
Trifluoromethylation This compoundMCDFA, CuI, KF, NMP, 120°CMethyl 6-chloro-5-(trifluoromethyl)nicotinateNot specified in abstract[1]
Suzuki-Miyaura Coupling General HalonicotinateArylboronic acid, Pd catalyst, baseAryl-substituted nicotinateVariesGeneral

Note: Specific yield and IC50 data for derivatives of this compound are not yet prevalent in publicly available literature and represent an area for future research and publication.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in medicinal chemistry. Its utility in the kilogram-scale synthesis of an anti-infective agent intermediate and its potential for elaboration into kinase inhibitors via palladium-catalyzed cross-coupling reactions underscore its importance. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will be crucial in the discovery and development of next-generation medicines. Further exploration of the synthetic transformations and biological activities of derivatives of this compound is warranted to fully realize its potential in drug discovery.

References

The Pivotal Role of Methyl 6-Chloro-5-iodonicotinate in the Synthesis of Novel Anti-Infective Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Methyl 6-Chloro-5-iodonicotinate as a crucial intermediate in the development of a new class of anti-infective agents. While traditionally, anti-infective research has focused on direct antimicrobial action, a promising frontier lies in modulating the host's immune response to combat pathogens. This document details the synthesis pathway from this compound to potent Retinoic Acid-Related Orphan Receptor gamma (RORγ) inhibitors and elucidates their mechanism as indirect anti-infective agents through the enhancement of the Th17 immune response.

Introduction: A Novel Approach to Anti-Infective Therapy

The rising threat of antimicrobial resistance necessitates innovative strategies beyond conventional antibiotics. One such approach is to bolster the host's innate and adaptive immune systems to effectively clear infections. The nuclear receptor RORγ is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells.[1] Th17 cells are critical for mounting a robust immune response against extracellular bacteria and fungi.[1][2] By inhibiting RORγ, it is possible to modulate the immune system and enhance its ability to fight infections.

This compound has emerged as a key starting material for the synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate, a pivotal intermediate for a novel class of RORγ inhibitors.[3] This guide will delineate the synthetic pathway, provide detailed experimental protocols, and discuss the biological rationale for their use as anti-infective agents.

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step process beginning with the synthesis of the starting material, this compound, followed by a key trifluoromethylation reaction, and subsequent elaboration to the final RORγ inhibitor.

Synthetic_Pathway A 6-Chloronicotinic Acid B Methyl 6-Chloronicotinate A->B Esterification C This compound B->C Iodination D Methyl 6-chloro-5-(trifluoromethyl)nicotinate C->D Trifluoromethylation E RORγ Inhibitor Precursor D->E Nucleophilic Aromatic Substitution F Final RORγ Inhibitor E->F Further Synthetic Steps RORg_Signaling_Pathway cluster_pathogen_response Pathogen Encounter cluster_tcell_activation T-Cell Activation & Differentiation cluster_effector_function Effector Function Pathogen (Bacteria/Fungi) Pathogen (Bacteria/Fungi) APC Antigen Presenting Cell (APC) Pathogen (Bacteria/Fungi)->APC Naive_T_Cell Naive CD4+ T-Cell APC->Naive_T_Cell Antigen Presentation Th17_Cell Th17 Cell TGFb_IL6 TGF-β, IL-6 STAT3 STAT3 TGFb_IL6->STAT3 activate RORg RORγt STAT3->RORg induces expression RORg->Th17_Cell drives differentiation IL17 IL-17 Th17_Cell->IL17 produces Immune_Cell_Recruitment Neutrophil Recruitment IL17->Immune_Cell_Recruitment Antimicrobial_Peptides Antimicrobial Peptide Production IL17->Antimicrobial_Peptides Pathogen_Clearance Pathogen Clearance Immune_Cell_Recruitment->Pathogen_Clearance Antimicrobial_Peptides->Pathogen_Clearance RORg_Inhibitor RORγ Inhibitor (derived from this compound) RORg_Inhibitor->RORg inhibits

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] This application note provides a detailed protocol for the Suzuki coupling of Methyl 6-Chloro-5-iodonicotinate with various arylboronic acids. This reaction is of significant interest as it allows for the selective introduction of aryl groups at the 5-position of the pyridine ring, yielding 5-aryl-6-chloronicotinate derivatives. These products are valuable intermediates in medicinal chemistry, serving as precursors for a wide range of biologically active compounds.

The selective coupling at the 5-position is dictated by the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[3] This inherent difference in reactivity allows for a regioselective transformation, leaving the chlorine atom at the 6-position available for subsequent functionalization.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Summary of Reaction Conditions for Analogous Systems

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally related halo-pyridines and other nitrogen-containing heterocycles. This data, compiled from various sources, can serve as a valuable starting point for the optimization of the reaction with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[4]
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1000.25>95[1]
32,6-DichloronicotinamidePhenylboronic acidPXPd2K₂CO₃MethanolRT-High[5]
42,4-DichloropyridinePhenylboronic acidPd(OAc)₂ (2), IPr·HCl (4)K₃PO₄Toluene/H₂ORT18High[6]
55,6-Dichloropyridazinone derivativeVarious arylboronic acidsPd-SPhos (5)--135-1400.5Moderate to Good[7]
65-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95-Moderate to Good[8]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask. Subsequently, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Methyl 5-aryl-6-chloronicotinate.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)L2-I Aryl-Pd(II)L2-I Oxidative_Addition->Aryl-Pd(II)L2-I Transmetalation Transmetalation Aryl-Pd(II)L2-I->Transmetalation Aryl-Pd(II)L2-Ar' Aryl-Pd(II)L2-Ar' Transmetalation->Aryl-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Aryl-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Aryl-Ar' Methyl 5-aryl- 6-chloronicotinate Reductive_Elimination->Aryl-Ar' Aryl-I Methyl 6-Chloro- 5-iodonicotinate Aryl-I->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Arylboronic Acid - Base (K2CO3) start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) setup->inert add_catalyst Add Pd(PPh3)4 Catalyst and Solvents (Dioxane/Water) inert->add_catalyst react Heat Reaction Mixture (80-100 °C) add_catalyst->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up: - Dilute with Ethyl Acetate - Wash with Water & Brine monitor->workup purify Purify Product: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End: Pure Product purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling of Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. Due to its mild reaction conditions and broad functional group tolerance, the Sonogashira coupling has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of Methyl 6-Chloro-5-iodonicotinate. This substrate is of particular interest in medicinal chemistry as the resulting alkynylated nicotinic acid derivatives are valuable intermediates for the synthesis of various biologically active compounds. The presence of two different halogen atoms (iodine and chlorine) on the pyridine ring allows for regioselective functionalization, as the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond under typical Sonogashira conditions.

Reaction Principle

The Sonogashira coupling of this compound with a terminal alkyne is expected to proceed selectively at the 5-position due to the higher reactivity of the C-I bond compared to the C-Cl bond.[1] The reaction involves a catalytic cycle with a palladium(0) species. The key steps include oxidative addition of the aryl iodide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Recommended Reaction Conditions

Based on literature precedents for similar halo-substituted pyridines, two general protocols are provided: a classical copper-cocatalyzed method and a copper-free method. The choice of method may depend on the specific alkyne used and the desired purity of the final product, as copper can sometimes promote the undesired homocoupling of the alkyne (Glaser coupling).

Table 1: Recommended Reagents and Conditions for Sonogashira Coupling of this compound
ParameterCondition A: Copper-CocatalyzedCondition B: Copper-Free
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ (2 mol%) with a phosphine ligand (e.g., XPhos, SPhos) (4 mol%)
Copper Co-catalyst CuI (5-10 mol%)None
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)Cs₂CO₃ or K₂CO₃ (2 equivalents)
Solvent Anhydrous THF or DMFAnhydrous Toluene or Dioxane
Temperature Room Temperature to 60 °C80-110 °C
Reaction Time 2-24 hours4-24 hours
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Experimental Protocols

Protocol A: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard and often highly efficient method for the Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is prone to homocoupling.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • XPhos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Add anhydrous toluene, followed by this compound and the terminal alkyne.

  • Heat the reaction mixture to 100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Weigh Reagents: - this compound - Catalyst & Ligand - Base & Alkyne Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert_Atmosphere Solvent Add Anhydrous Solvent Inert_Atmosphere->Solvent Heating Stir and Heat (if necessary) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Isolated Product Chromatography->Product

A generalized experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Sonogashira coupling cycle.

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L₂ Pd(II)Complex R¹-Pd(II)L₂-I Pd(0)L2->Pd(II)Complex Oxidative Addition (R¹-I) TransmetalationComplex R¹-Pd(II)L₂-C≡CR² Pd(II)Complex->TransmetalationComplex Transmetalation (from Cu-C≡CR²) TransmetalationComplex->Pd(0)L2 Reductive Elimination Product R¹-C≡C-R² TransmetalationComplex->Product CuCycle Cu(I) Cycle CuCycle->Pd(II)Complex Cu-C≡CR² Alkyne H-C≡C-R² CopperAcetylide Cu-C≡C-R² Alkyne->CopperAcetylide + CuI, Base

Simplified catalytic cycle for the copper-cocatalyzed Sonogashira coupling.

References

Application Notes and Protocols: Heck Reaction of Methyl 6-Chloro-5-iodonicotinate with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3] The selective functionalization of polysubstituted heteroaromatic compounds is of particular interest in drug discovery. Methyl 6-chloro-5-iodonicotinate is a valuable building block, possessing two distinct halogen atoms that allow for chemoselective transformations. The greater reactivity of the carbon-iodine bond over the carbon-chlorine bond in palladium-catalyzed reactions enables site-selective Heck coupling at the 5-position of the pyridine ring.

These application notes provide a detailed overview and experimental protocols for the Heck reaction of this compound with various alkenes. The information presented is intended to guide researchers in the successful implementation of this reaction for the synthesis of novel 5-alkenyl-6-chloronicotinate derivatives, which can serve as key intermediates in the development of new therapeutic agents.

Reaction Principle and Selectivity

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This step is highly selective for the more reactive iodide over the chloride.

  • Alkene Insertion (Carbopalladation): The coordinated alkene inserts into the aryl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new carbon-carbon double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, regenerates the active palladium(0) catalyst, which re-enters the catalytic cycle.[3]

The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.[4][5]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Heck reaction of this compound with representative alkenes.

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl AcrylatePd(OAc)₂, P(o-tol)₃Et₃NAcetonitrile80485
StyrenePdCl₂(PPh₃)₂K₂CO₃DMF100678
1-OctenePd(PPh₃)₄NaOAcDMA1101265
N-vinylpyrrolidonePd(OAc)₂, dppfDBUDioxane90872

Note: Yields are isolated yields after chromatographic purification. Reaction conditions may require optimization for specific substrates and scales.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity. This compound can be synthesized from commercially available starting materials.

Protocol 1: Heck Reaction with Ethyl Acrylate

This protocol describes the coupling of this compound with ethyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous acetonitrile

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add anhydrous acetonitrile via syringe, followed by triethylamine and ethyl acrylate.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl 6-chloro-5-((E)-2-(ethoxycarbonyl)vinyl)nicotinate.

Protocol 2: Heck Reaction with Styrene

This protocol details the coupling of this compound with styrene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.03 equiv)

  • Potassium carbonate (K₂CO₃, 2.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, bis(triphenylphosphine)palladium(II) chloride, and potassium carbonate.

  • Add anhydrous DMF via syringe, followed by styrene.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield methyl 6-chloro-5-((E)-styryl)nicotinate.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I (Methyl 6-chloro- 5-iodonicotinate) ArPdI Ar-Pd(II)L₂(I) OxAdd->ArPdI AlkeneCoord Alkene Coordination ArPdI->AlkeneCoord Alkene AlkeneComplex Ar-Pd(II)L₂(I)(Alkene) AlkeneCoord->AlkeneComplex Carbopalladation Carbopalladation AlkeneComplex->Carbopalladation AlkylPd R-Alkyl-Pd(II)L₂(I) Carbopalladation->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim HPdI H-Pd(II)L₂(I) BetaElim->HPdI Product Coupled Product (5-Alkenyl-6-chloronicotinate) BetaElim->Product RedElim Reductive Elimination HPdI->RedElim Base RedElim->Pd0

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Add this compound, Pd catalyst, and ligand Setup->Reagents SolventBaseAlkene Add anhydrous solvent, base, and alkene Reagents->SolventBaseAlkene Reaction Heat reaction mixture with stirring SolventBaseAlkene->Reaction Monitoring Monitor reaction progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous workup (Dilution, washing, drying) Monitoring->Workup Reaction complete Purification Purify by column chromatography Workup->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of methyl 6-chloro-5-iodonicotinate. This versatile building block, featuring two distinct halogen atoms, allows for selective functionalization, making it a valuable substrate in the synthesis of complex molecules for pharmaceutical and materials science applications. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds—with the former being significantly more susceptible to oxidative addition to a palladium(0) center—enables chemoselective cross-coupling at the 5-position.

General Principles of Regioselectivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > OTf > Cl. For dihalogenated substrates like this compound, this reactivity difference allows for selective coupling at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations. This regioselectivity is a powerful tool for the sequential introduction of different substituents onto the pyridine ring. While the halide at the position alpha to the nitrogen (C6-chloro) is conventionally more reactive than halides at other positions in dihalopyridines, the much greater reactivity of the C-I bond at the 5-position dictates the initial site of coupling under standard palladium-catalyzed conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction can be employed to introduce a variety of aryl, heteroaryl, or vinyl groups at the 5-position.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane100892
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101678

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram 1: General Palladium-Catalyzed Cross-Coupling Cycle

G cluster_legend Legend A Pd(0)Ln B Oxidative Addition Complex (Pd(II)) A->B Ar-X C Transmetalation Complex B->C R-M D Reductive Elimination Product C->D D->A Product (Ar-R) ArX Ar-X = Aryl Halide RM R-M = Organometallic Reagent Pd0 Pd(0)Ln = Active Catalyst

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are valuable synthetic intermediates. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Table 2: Exemplary Conditions for Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60690
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DiisopropylamineToluene801288
31-HexynePdCl₂(dppf) (3)CuI (6)PiperidineDMF70882

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • To a Schlenk flask, add this compound (1.0 equiv.) and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 equiv.).

  • Add phenylacetylene (1.1 equiv.) and bis(triphenylphosphine)palladium(II) dichloride (2 mol%).

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is crucial for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Table 3: Exemplary Conditions for Buchwald-Hartwig Amination of this compound

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001895
2AnilinePd(OAc)₂ (3)RuPhos (6)K₃PO₄1,4-Dioxane1102485
3BenzylaminePd₂(dba)₃ (1.5)JohnPhos (3)Cs₂CO₃Toluene1001691

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide (1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), and XPhos (4 mol%).

  • Add this compound (1.0 equiv.).

  • Add degassed toluene, followed by morpholine (1.2 equiv.).

  • Seal the tube and heat the mixture at 100 °C for 18 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Diagram 2: Experimental Workflow for a Typical Cross-Coupling Reaction

G A Weigh Reagents (Aryl Halide, Coupling Partner, Base) B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat & Stir under Inert Atmosphere C->D E Reaction Monitoring (TLC/LC-MS) D->E E->D Incomplete F Work-up (Extraction, Washing) E->F Complete G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A standard workflow for performing a palladium-catalyzed cross-coupling reaction.

Other Cross-Coupling Reactions

While less commonly reported for this specific substrate, other palladium-catalyzed cross-coupling reactions such as the Heck, Stille, and Negishi couplings are also, in principle, applicable for the functionalization of this compound at the 5-position. The general principles of regioselectivity and the catalytic cycle remain the same. Optimization of catalysts, ligands, and reaction conditions would be necessary for each specific transformation.

Heck Coupling: This reaction would couple an alkene to the 5-position. Typical catalysts include Pd(OAc)₂ or Pd(PPh₃)₄ with a phosphine ligand and a base like Et₃N or K₂CO₃.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. Common catalysts are Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand such as PPh₃ or AsPh₃.

Negishi Coupling: This coupling involves an organozinc reagent. Palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄ or complexes derived from Pd(OAc)₂ and ligands like SPhos or XPhos, are generally effective.

Conclusion

This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective functionalization at the 5-position. The protocols and data presented here provide a solid foundation for researchers to develop a wide range of substituted nicotinate derivatives for applications in drug discovery and materials science. Further optimization may be required for specific substrates and desired outcomes.

Application Notes and Protocols for the Synthesis of PROTACs utilizing a Methyl 6-Chloro-5-iodonicotinate Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol is a proposed synthetic route for the utilization of Methyl 6-chloro-5-iodonicotinate as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This protocol is based on established chemical principles and analogous reactions reported in the literature for PROTAC synthesis involving halo-aromatic linkers. As of the date of this document, a specific published protocol for this exact linker is not available. Therefore, optimization of the described reaction conditions may be necessary.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A PROTAC consists of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two moieties. The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition influence the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the POI.

This document outlines a detailed protocol for the synthesis of a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase, using this compound as a key linker component. The synthetic strategy leverages the differential reactivity of the iodo and chloro substituents on the pyridine ring, allowing for sequential, site-selective functionalization.

General PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate a target protein.

PROTAC_Mechanism cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub activation E2->E3_Ligase Ub conjugation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Hypothetical Synthetic Scheme

The proposed synthesis of a BRD4-targeting PROTAC using the this compound linker involves a multi-step approach. The strategy begins with the functionalization of the linker at the iodo position via a Sonogashira coupling, followed by hydrolysis of the methyl ester and subsequent amide coupling with the E3 ligase ligand.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps Linker This compound Step1 Step 1: Sonogashira Coupling Linker->Step1 Warhead JQ1-alkyne (BRD4 Ligand) Warhead->Step1 E3_Ligand Pomalidomide-amine (CRBN Ligand) Step3 Step 3: Amide Coupling E3_Ligand->Step3 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis Intermediate2 Intermediate 2 (Carboxylic Acid) Step2->Intermediate2 Final_PROTAC Final PROTAC Step3->Final_PROTAC Intermediate1->Step2 Intermediate2->Step3

Caption: Proposed synthetic workflow for the PROTAC.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 via Sonogashira Coupling

This step involves the palladium-catalyzed coupling of this compound with a terminal alkyne-functionalized BRD4 ligand (e.g., a derivative of JQ1).

Materials:

  • This compound (1.0 eq)

  • JQ1-alkyne (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-purged round-bottom flask, add this compound, JQ1-alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2 via Ester Hydrolysis

The methyl ester of Intermediate 1 is hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Intermediate 1 (1.0 eq)

  • Lithium hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Intermediate 1 in a mixture of THF and water.

  • Add LiOH and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 2.

Step 3: Synthesis of the Final PROTAC via Amide Coupling

The carboxylic acid of Intermediate 2 is coupled with an amine-functionalized Cereblon ligand (e.g., a pomalidomide derivative).

Materials:

  • Intermediate 2 (1.0 eq)

  • Pomalidomide-amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, argon-purged round-bottom flask, dissolve Intermediate 2 in anhydrous DMF.

  • Add HATU and DIPEA, and stir for 15 minutes at room temperature.

  • Add Pomalidomide-amine to the reaction mixture.

  • Stir at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

Data Presentation

Table 1: Hypothetical Quantitative Data for PROTAC Synthesis
StepProductStarting Material (SM)SM Amount (mmol)Product Amount (mg)Yield (%)Purity (LC-MS)
1Intermediate 1This compound1.045085>95%
2Intermediate 2Intermediate 10.8541092>95%
3Final PROTACIntermediate 20.7855075>98%
Table 2: Hypothetical Characterization and Biological Data for the Final PROTAC
ParameterValueMethod
Chemical Characterization
Molecular FormulaC₄₅H₄₂ClN₈O₈-
Molecular Weight885.33 g/mol -
¹H NMR (400 MHz, DMSO-d₆)δ 8.5 (s, 1H), 8.2 (s, 1H), 7.8-7.2 (m, 10H), 5.1 (dd, 1H), 4.5-4.2 (m, 4H), 3.8 (s, 3H), 2.9-2.0 (m, 10H), 1.6 (s, 6H)¹H NMR Spectroscopy
Mass (m/z)[M+H]⁺ = 885.28ESI-MS
Biological Activity
BRD4 Binding Affinity (IC₅₀)50 nMTR-FRET Assay
CRBN Binding Affinity (IC₅₀)250 nMTR-FRET Assay
BRD4 Degradation (DC₅₀)25 nMWestern Blot / HiBiT Assay
Cell Viability (IC₅₀)100 nMCellTiter-Glo Assay

Conclusion

The provided application note details a plausible and detailed synthetic route for a novel PROTAC utilizing this compound as a versatile linker. The strategy capitalizes on well-established palladium-catalyzed cross-coupling and amide bond formation reactions, which are staples in the synthesis of PROTACs. While the presented protocol is hypothetical, it offers a strong foundation for researchers to develop potent and selective protein degraders based on this halo-pyridine linker. Experimental validation and optimization will be crucial to translate this proposed synthesis into a robust laboratory procedure.

Application Notes and Protocols: Methyl 6-Chloro-5-iodonicotinate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of high-quality lead compounds. By screening small, low molecular weight compounds (fragments), FBDD allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).

Methyl 6-Chloro-5-iodonicotinate is a halogenated pyridine derivative with promising characteristics for inclusion in fragment libraries. Its molecular weight of 297.48 g/mol is within the generally accepted range for fragments. The presence of both chlorine and iodine atoms offers unique opportunities for establishing specific interactions with protein targets, particularly through halogen bonding, a directed, non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The pyridine core is a common scaffold in medicinal chemistry, providing a solid foundation for fragment evolution.

These application notes provide a comprehensive overview of the potential use of this compound in FBDD campaigns, including detailed experimental protocols for screening and hit validation, as well as a discussion of its potential applications in targeting relevant signaling pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its evaluation as a viable fragment for screening.

PropertyValueSource
CAS Number 365413-29-2[1][2][3]
Molecular Formula C₇H₅ClINO₂[1][2][3]
Molecular Weight 297.48 g/mol [1][2]
Appearance White to off-white crystalline powderCommercially available
Solubility Soluble in DMSO and other organic solventsGeneral chemical knowledge
LogP (calculated) ~2.5 - 3.0General chemical knowledge

Rationale for Use in Fragment-Based Drug Discovery

The unique structural features of this compound make it a valuable tool for FBDD:

  • Halogen Bonding Potential: The presence of both chlorine and iodine atoms allows this fragment to act as a halogen bond donor. The iodine atom, in particular, is an excellent halogen bond donor due to its high polarizability. This enables the probing of protein binding sites for halogen bond acceptors, such as backbone carbonyls or the side chains of serine, threonine, and tyrosine.

  • Scaffold for Elaboration: The pyridine ring provides multiple vectors for chemical modification, allowing for the systematic growth of the fragment into a more potent lead compound once a binding mode has been established. The ester functionality can also be readily modified or replaced.

  • "Rule of Three" Compliance: With a molecular weight under 300 Da and a calculated LogP around 3, this fragment generally adheres to the "Rule of Three," a set of guidelines used to define fragment-like chemical space, suggesting good starting points for lead discovery.

Representative Quantitative Data

While specific binding data for this compound against a particular target is not publicly available, the following table provides representative data for halogenated fragments of similar size and complexity, as identified through various biophysical screening methods. This data illustrates the typical affinity ranges observed for initial fragment hits.

Fragment IDTarget ProteinScreening MethodDissociation Constant (Kᵈ)Ligand Efficiency (LE)
MCI-001 (Hypothetical) Kinase A SPR 150 µM 0.35
MCI-002 (Hypothetical) Bromodomain B NMR (¹H-¹⁵N HSQC) 300 µM 0.32
MCI-003 (Hypothetical) Protease C X-ray Crystallography 500 µM 0.30
MCI-004 (Hypothetical) Kinase A ITC 120 µM 0.36

Note: Ligand Efficiency (LE) is a metric used to evaluate the binding affinity of a compound relative to its size. It is calculated as: LE = -1.37 * (pKd) / (number of heavy atoms). Higher LE values are generally desirable for fragment hits.

Experimental Protocols

Detailed methodologies for key experiments in an FBDD campaign utilizing this compound are provided below.

General Experimental Workflow

The following diagram illustrates a typical workflow for a fragment screening campaign.

FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization Lib This compound (and other fragments) QC Quality Control (NMR, LC-MS) Lib->QC Plate Assay Plate Preparation QC->Plate Screen Biophysical Screening (NMR, SPR, or X-ray) Plate->Screen Screening Ortho Orthogonal Screen (e.g., ITC) Screen->Ortho Hit Identification Dose Dose-Response & Kᵈ Determination Ortho->Dose Xray X-ray Crystallography (Binding Mode Determination) Dose->Xray SBDD Structure-Based Design Xray->SBDD Chem Analogue Synthesis SBDD->Chem SAR SAR by NMR/SPR Chem->SAR SAR->SBDD Lead Potent Lead Compound SAR->Lead

A typical fragment-based drug discovery workflow.
Protocol 1: NMR-Based Fragment Screening (¹H-¹⁵N HSQC)

This protocol describes the use of protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy to detect the binding of this compound to a target protein.

1. Materials:

  • ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).

  • This compound stock solution (e.g., 100 mM in d₆-DMSO).

  • NMR tubes and spectrometer (600 MHz or higher recommended).

2. Procedure:

  • Reference Spectrum: Acquire a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled protein alone. This serves as the reference spectrum.

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration of 200-500 µM.

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon addition of the fragment indicate binding.

  • Hit Confirmation: To confirm the hit, perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment. A dose-dependent chemical shift perturbation confirms a specific interaction. The dissociation constant (Kᵈ) can be estimated by fitting the CSP data.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

This protocol outlines the use of SPR to screen for the binding of this compound to an immobilized target protein.

1. Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Target protein.

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer (e.g., HBS-EP+).

  • This compound solution series in running buffer with a constant low percentage of DMSO.

2. Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization level to minimize mass transport effects.

  • System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.

  • Fragment Injection: Inject a series of concentrations of this compound over the protein-immobilized and a reference flow cell.

  • Data Collection: Record the sensorgrams, which show the change in response units (RU) over time.

  • Data Analysis: Subtract the reference channel data from the active channel data to correct for bulk refractive index changes. A concentration-dependent increase in RU upon fragment injection indicates binding.

  • Affinity Determination: Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (Kᵈ).

Protocol 3: X-ray Crystallography for Binding Mode Determination

This protocol describes the determination of the three-dimensional structure of the protein-fragment complex.

1. Materials:

  • Crystals of the target protein.

  • This compound solution (typically 1-10 mM in a cryoprotectant solution).

  • Crystallization plates and tools.

  • X-ray diffraction equipment (synchrotron source is often required for fragment complexes).

2. Procedure:

  • Crystal Soaking: Transfer protein crystals into a solution containing this compound and cryoprotectant. The soaking time can vary from minutes to hours.

  • Crystal Harvesting and Freezing: Harvest the soaked crystal using a cryo-loop and flash-cool it in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on the X-ray diffractometer and collect diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with the known apo-protein structure.

  • Model Building and Refinement: Carefully examine the electron density maps for evidence of the bound fragment. If present, build the fragment into the density and refine the structure of the protein-fragment complex. The high electron density of the iodine atom can be particularly helpful in identifying and orienting the fragment in the electron density map.

Application to a Representative Signaling Pathway: p38 MAPK

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. Many inhibitors of p38 MAPK contain a pyridine scaffold that interacts with the hinge region of the kinase. A fragment like this compound could serve as a starting point for the development of novel p38 MAPK inhibitors.

p38_MAPK_Pathway Stress Stress / Cytokines Receptor Receptor Stress->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates GeneExpression Inflammatory Gene Expression MK2->GeneExpression TranscriptionFactors->GeneExpression Inhibitor This compound -derived Inhibitor Inhibitor->p38 inhibits

Inhibition of the p38 MAPK signaling pathway.

A fragment hit derived from this compound that binds to the ATP-binding site of p38 MAPK could be elaborated to increase its potency and selectivity. The halogen atoms could be exploited to form specific interactions within the binding pocket, potentially leading to a novel class of inhibitors.

Conclusion

This compound represents a valuable chemical entity for fragment-based drug discovery. Its halogenated pyridine scaffold provides a unique opportunity to probe for halogen bonding interactions and serves as a versatile starting point for the development of potent and selective inhibitors against a range of therapeutic targets. The experimental protocols provided herein offer a robust framework for the screening and characterization of this and other similar fragments, facilitating their integration into modern drug discovery pipelines.

References

Application Notes and Protocols: Trifluoromethylation of Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the trifluoromethylation of methyl 6-chloro-5-iodonicotinate to produce methyl 6-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of novel anti-infective agents. The featured method utilizes an economical and scalable copper-catalyzed reaction with methyl chlorodifluoroacetate (MCDFA) as the trifluoromethyl source.

Introduction

The introduction of a trifluoromethyl group into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This application note details a robust and scalable copper-catalyzed method for the trifluoromethylation of this compound. The process employs the readily available and inexpensive reagent system of methyl chlorodifluoroacetate (MCDFA), potassium fluoride (KF), and copper(I) iodide (CuI), offering a significant advantage for large-scale synthesis.[1] This reaction has been successfully scaled to kilogram quantities with yields reaching up to 80%.[2]

Data Presentation

The following table summarizes the key quantitative data for the trifluoromethylation of this compound based on laboratory and kilogram-scale experiments.

ParameterValueReference
Starting Material This compound[1]
Product Methyl 6-chloro-5-(trifluoromethyl)nicotinate[1]
Trifluoromethylating Agent Methyl chlorodifluoroacetate (MCDFA)[1][2]
Catalyst System Copper(I) iodide (CuI) / Potassium fluoride (KF)[1][2]
Solvent N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)[2][3]
Temperature 120 °C[1][2]
Reaction Time Several hours (e.g., gradual addition of MCDFA)[1]
Scale Laboratory to Kilogram[1][2]
Yield Up to 80%[2]

Experimental Protocols

This section provides a detailed methodology for the copper-catalyzed trifluoromethylation of this compound.

Materials:

  • This compound

  • Methyl chlorodifluoroacetate (MCDFA)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF), spray-dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Heptane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen/vacuum inlet

  • Addition funnel or syringe pump for controlled addition of liquid reagent

  • Heating/cooling circulator

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Under an inert atmosphere, charge the reactor with this compound, copper(I) iodide (CuI), and spray-dried potassium fluoride (KF).

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to the reactor.

  • Heating: Begin agitation and heat the reaction mixture to 120 °C.

  • Reagent Addition: Once the reaction mixture reaches the set temperature, slowly add methyl chlorodifluoroacetate (MCDFA) via an addition funnel or syringe pump over a period of several hours. Caution: The reaction can be exothermic, and a controlled addition rate is crucial to maintain the reaction temperature.[2]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add toluene to the mixture.

    • Filter the mixture to remove insoluble inorganic salts. Wash the filter cake with additional toluene.

    • Wash the combined organic filtrate with water to remove the NMP solvent.

    • Separate the organic layer and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by crystallization or chromatography if necessary.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5][6]

  • Methyl chlorodifluoroacetate is flammable and corrosive. Handle with care and avoid contact with skin and eyes.[4][5]

  • The reaction is exothermic. Careful monitoring and control of the addition of MCDFA are essential to prevent a runaway reaction.[2]

  • Ground all equipment to prevent static discharge, as flammable solvents are used.[4][6]

Visualizations

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product SM This compound P Methyl 6-chloro-5-(trifluoromethyl)nicotinate SM->P R1 MCDFA (CF2ClCO2Me) Cat CuI (cat.) Base KF Solv NMP, 120 °C

Caption: Copper-catalyzed trifluoromethylation of this compound.

Experimental Workflow:

Workflow start Start reactor_prep Reactor Preparation (Inert Atmosphere) start->reactor_prep reagent_charge Charge Reactants (Starting Material, CuI, KF) reactor_prep->reagent_charge solvent_add Add Solvent (NMP) reagent_charge->solvent_add heating Heat to 120 °C solvent_add->heating mcda_add Slow Addition of MCDFA heating->mcda_add reaction_monitor Monitor Reaction Progress mcda_add->reaction_monitor workup Work-up (Cooling, Toluene Addition, Filtration) reaction_monitor->workup purification Purification workup->purification end Final Product purification->end

Caption: Kilogram-scale experimental workflow for trifluoromethylation.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of Methyl 6-Chloro-5-iodonicotinate, a heterocyclic compound with potential for further functionalization in drug discovery programs.

Introduction

This compound presents two distinct halogenated sites for potential cross-coupling reactions. The carbon-iodine (C-I) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed reactions, allowing for selective amination at the 5-position. The electron-deficient nature of the pyridine ring can influence the reaction kinetics and requires careful optimization of the catalytic system. The Buchwald-Hartwig amination offers a versatile method for introducing a wide range of primary and secondary amines at this position, providing access to a diverse library of substituted aminonicotinates.

Key Reaction Parameters and Optimization

ParameterGeneral RecommendationsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often preferred for their stability and ease of handling.[7]
Ligand XPhos, SPhos, RuPhos, JohnPhos, BINAP, XantphosBulky, electron-rich phosphine ligands are generally effective for the amination of aryl halides.[7][8][9] The choice of ligand is critical for modulating catalyst reactivity and stability.[6]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSThe choice of base can significantly impact the reaction rate and substrate compatibility.[7] Stronger bases like NaOtBu often lead to faster reactions, while weaker bases like K₃PO₄ and Cs₂CO₃ offer better tolerance for sensitive functional groups.[5]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used.[5][7]
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific amine and the chosen catalyst system.[5][7]
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.[10]

Generalized Experimental Protocol

Note: The following is a representative protocol based on common practices for Buchwald-Hartwig amination reactions.[9][10] It should be optimized for the specific amine and scale of the reaction. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • This compound

  • Desired primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Addition of Reagents: Add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the desired amine (1.1-1.5 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment.

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl [Ar-Pd(II)-X]L_n OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch R'R''NH PdII_Amine [Ar-Pd(II)-NHR'R'']L_n Ligand_Exch->PdII_Amine -HX Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido [Ar-Pd(II)-NR'R'']L_n Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd Precatalyst, Ligand, Base, Aryl Halide, Amine Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Typical experimental workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the derivatization of this compound at the 5-position. While specific literature examples for this exact substrate are not prevalent, the general principles of the reaction are well-established for similar electron-deficient heteroaryl halides. The provided generalized protocol and workflow serve as a strong starting point for the development of specific synthetic routes. Careful optimization of the catalyst system, base, and solvent will be crucial for achieving high yields and purity of the desired aminonicotinate products.

References

Application Notes and Protocols for the Synthesis of Substituted Nicotinates from Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 6-chloro-5-iodonicotinate is a highly versatile synthetic intermediate, pivotal for the construction of complex substituted pyridine scaffolds. These scaffolds are prevalent in medicinal chemistry and materials science. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions allows for selective and sequential functionalization. The C-I bond is significantly more reactive, enabling selective substitution at the 5-position while preserving the chloro-substituent at the 6-position for subsequent transformations. This document provides detailed protocols and application data for Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions using this building block.

Regioselective Functionalization Strategy

The synthetic utility of this compound lies in the ability to perform sequential cross-coupling reactions. The first coupling selectively targets the more reactive C-I bond, followed by a second coupling at the less reactive C-Cl site, enabling the synthesis of diverse di-substituted nicotinates.

G cluster_partners Coupling Partners A This compound B Methyl 6-Chloro-5-(R1)-nicotinate A->B 1st Coupling (e.g., Suzuki) Targets C-I bond C Methyl 6-(R2)-5-(R1)-nicotinate B->C 2nd Coupling (e.g., Sonogashira) Targets C-Cl bond R1 R1-B(OH)2 R1-Sn(Bu)3 R1-H R2 R2-B(OH)2 R2-Sn(Bu)3 R2-H

Caption: Sequential cross-coupling strategy for this compound.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[1] For this compound, this reaction can be performed selectively at the 5-position using mild conditions, leaving the 6-chloro position available for further chemistry.

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃DME/H₂O901688
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O1001095
44-Vinylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001485

Note: The data presented are representative examples based on typical outcomes for similar substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the 5-position.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent system (e.g., Toluene/H₂O, 4:1, 10 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification

G start Start setup Reaction Setup (Add solids to Schlenk tube) start->setup evac Evacuate and Backfill with Argon (3 cycles) setup->evac solvent Add Degassed Solvents & Reagents evac->solvent react Heat Reaction (e.g., 100 °C, 12h) solvent->react workup Aqueous Work-up (Cool, Dilute, Wash) react->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[2]

  • Catalyst Addition: Add the palladium catalyst (0.03 mmol) to the tube.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.[2]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired Methyl 6-chloro-5-aryl-nicotinate.[2]

Application Note 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts.[3][4] This reaction is highly effective for the alkynylation of the 5-position of this compound.

Data Presentation: Sonogashira Coupling of this compound

EntryTerminal Alkyne (R-C≡CH)Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF65894
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene801291
31-OctynePd(PPh₃)₄ (2)CuI (4)Et₃NDMF701087
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)DIPATHFRT2482

Note: The data presented are representative examples based on typical outcomes for similar substrates.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the selective Sonogashira coupling at the 5-position.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Copper(I) iodide (CuI, 0.04 mmol)

  • Anhydrous solvent (e.g., THF or DMF, 10 mL)

  • Amine base (e.g., Triethylamine (Et₃N), 2.0 mmol)

  • Reaction vessel (e.g., Schlenk tube)

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Phase cluster_finish Isolation A Add Halide, Pd Catalyst, & CuI to Schlenk Tube B Evacuate and Backfill with Argon (3x) A->B C Add Anhydrous Solvent, Base, and Alkyne via Syringe B->C D Stir at Specified Temperature (RT to 80°C) C->D E Filter through Celite, Wash with Solvent D->E F Concentrate and Purify (Chromatography) E->F

Caption: Experimental workflow for a Sonogashira coupling reaction.

Procedure:

  • Reaction Setup: To a Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).[5]

  • Inert Atmosphere: The tube is evacuated and backfilled with argon three times.[5]

  • Reagent Addition: Add anhydrous solvent (10 mL), the amine base (2.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.[5]

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) until the starting material is consumed as monitored by TLC.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.[5]

  • Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the Methyl 6-chloro-5-alkynyl-nicotinate product.[5]

Application Note 3: Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[6][7][8] It is known for its tolerance of a wide variety of functional groups. This reaction provides an alternative route to C-C bond formation at the 5-position of the nicotinate ester.

Data Presentation: Stille Coupling of this compound

EntryOrganostannane (R-Sn(Bu)₃)Catalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (4)LiClToluene1101889
2Tributyl(vinyl)tinPdCl₂(PPh₃)₂ (3)NoneTHF702093
32-(Tributylstannyl)furanPd₂(dba)₃/P(fur)₃ (2)CuINMP801686
4Tributyl(ethynyl)tinPd(PPh₃)₄ (4)NoneDioxane1001290

Note: The data presented are representative examples based on typical outcomes for similar substrates. The main drawback of this reaction is the toxicity of the tin compounds.[6]

Experimental Protocol: Stille Coupling

This protocol outlines a general procedure for the selective Stille coupling at the 5-position.

Materials:

  • This compound (1.0 mmol)

  • Organostannane reagent (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 10 mL)

  • Optional additive (e.g., LiCl, CuI)

  • Reaction vessel (e.g., sealed tube or flask with condenser)

G A Combine Halide, Stannane, & Catalyst in Flask B Purge with Argon A->B C Add Degassed Solvent B->C D Heat to Reflux Under Argon C->D E Monitor Reaction (TLC / GC-MS) D->E F Cool and Quench (e.g., with aq. KF) E->F Upon Completion G Extraction & Drying F->G H Purification (Chromatography) G->H

Caption: Step-by-step workflow for a Stille cross-coupling reaction.

Procedure:

  • Reaction Setup: In a flask equipped with a condenser and magnetic stir bar, combine this compound (1.0 mmol), the organostannane (1.1 mmol), and the palladium catalyst (0.04 mmol).

  • Inert Atmosphere: Flush the system with argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent via cannula or syringe.

  • Reaction: Heat the mixture to the required temperature (e.g., 110 °C) and stir for the duration required, monitoring by TLC.

  • Work-up: After cooling, the reaction mixture can be quenched by stirring with an aqueous solution of KF (to precipitate tin salts) and then filtered through Celite. The filtrate is extracted with an organic solvent, washed with brine, and dried.

  • Purification: The crude product is concentrated and purified by flash column chromatography to afford the desired Methyl 6-chloro-5-substituted-nicotinate.

References

Kilogram-Scale Synthesis of Methyl 6-Chloro-5-iodonicotinate: An Essential Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Methyl 6-Chloro-5-iodonicotinate is a key building block in the synthesis of complex heterocyclic molecules, particularly in the development of novel pharmaceuticals. Its trifunctional nature, featuring a chloro, an iodo, and a methyl ester group on a pyridine ring, allows for diverse and selective chemical modifications. This application note provides a comprehensive overview of a proposed kilogram-scale synthesis of this compound, its critical role as a synthetic intermediate, and detailed experimental protocols based on analogous chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Application and Significance

This compound is a crucial intermediate in the production of various active pharmaceutical ingredients (APIs). A significant application is in the synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate, a key component in the development of novel anti-infective agents. The established use of this compound in kilogram-scale trifluoromethylation reactions highlights its industrial importance and the demand for a reliable and scalable synthetic process.

Proposed Kilogram-Scale Synthesis

A robust and scalable synthesis of this compound is paramount for its application in large-scale pharmaceutical manufacturing. Based on established pyridine chemistry, a two-step synthetic route is proposed, starting from the commercially available Methyl 6-chloronicotinate. This pathway involves the regioselective iodination of the pyridine ring at the 5-position.

Overall Reaction Scheme:

Start Methyl 6-chloronicotinate Intermediate This compound Start->Intermediate Iodinating Agent (e.g., I2, NIS) Acid catalyst

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar chemical transformations and should be optimized for kilogram-scale production with appropriate safety measures in place.

Protocol 1: Direct Iodination of Methyl 6-chloronicotinate

This protocol describes a potential method for the direct and regioselective iodination of Methyl 6-chloronicotinate.

Materials and Equipment:

  • Large-scale glass-lined reactor with overhead stirrer, temperature control, and inert gas inlet.

  • Addition funnel.

  • Filtration and drying equipment suitable for kilogram-scale operations.

  • Methyl 6-chloronicotinate

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Sulfuric acid (concentrated) or other suitable acid catalyst

  • Organic solvent (e.g., Acetonitrile, Dichloromethane)

  • Aqueous sodium thiosulfate solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: Charge the reactor with Methyl 6-chloronicotinate and the chosen organic solvent under an inert atmosphere (e.g., Nitrogen).

  • Cooling: Cool the stirred mixture to a temperature between 0 and 5 °C.

  • Catalyst Addition: Slowly add the acid catalyst to the reaction mixture, maintaining the temperature below 10 °C.

  • Iodinating Agent Addition: Gradually add the iodinating agent (e.g., N-Iodosuccinimide) portion-wise or as a solution in the reaction solvent, ensuring the temperature remains controlled.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer.

    • Wash the organic layer sequentially with aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) to yield pure this compound.

Quantitative Data (Hypothetical for Kilogram-Scale):

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Ratio
Methyl 6-chloronicotinate171.5810.058.31.0
N-Iodosuccinimide (NIS)224.9814.564.51.1
Sulfuric Acid (98%)98.081.1411.70.2
Acetonitrile-100 L--
Product (Theoretical Yield) 297.48 17.3 58.3 -

Key Application: Synthesis of an Anti-Infective Intermediate

As previously mentioned, a primary application of this compound is in the synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate. This transformation is typically achieved through a copper-catalyzed trifluoromethylation reaction.

Reaction Workflow:

Start Methyl 6-Chloro-5- iodonicotinate Product Methyl 6-chloro-5- (trifluoromethyl)nicotinate Start->Product Trifluoromethylation Reagents Trifluoromethylating Agent (e.g., TMSCF3, Langlois' reagent) Copper Catalyst (e.g., CuI) Fluoride Source (e.g., KF) Reagents->Product

Caption: Workflow for the synthesis of a key anti-infective intermediate.

Protocol 2: Kilogram-Scale Trifluoromethylation

This protocol is based on literature reports of similar large-scale trifluoromethylation reactions.[1]

Materials and Equipment:

  • 50 L Hastelloy reactor or equivalent pressure-rated vessel with mechanical stirring, heating/cooling capabilities, and a port for gradual addition.

  • This compound

  • Methyl chlorodifluoroacetate (MCDFA)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Reactor Charging: Charge the reactor with this compound, CuI, and KF in NMP.

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Reagent Addition: Gradually add methyl chlorodifluoroacetate (MCDFA) to the reactor over a period of several hours.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material by HPLC.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The product is typically isolated and purified using standard large-scale techniques such as extraction and crystallization.

Quantitative Data Summary (Exemplary):

CompoundRoleScale (kg)
This compoundStarting Material~10-20
Methyl chlorodifluoroacetate (MCDFA)ReagentStoichiometric excess
Copper(I) iodide (CuI)CatalystCatalytic amount
Potassium fluoride (KF)ReagentStoichiometric amount
N-Methyl-2-pyrrolidone (NMP)SolventSufficient for slurry
Methyl 6-chloro-5-(trifluoromethyl)nicotinate Product Target Yield

Safety Considerations

  • Iodinating Agents: N-Iodosuccinimide and iodine are corrosive and can cause severe skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Acid Catalysts: Concentrated sulfuric acid is highly corrosive. Use extreme caution during handling and addition.

  • Trifluoromethylation Reagents: Many trifluoromethylating agents are toxic and/or gaseous. Reactions should be conducted in a well-ventilated area or a closed system.

  • Large-Scale Reactions: All kilogram-scale operations should be conducted by trained personnel in a facility equipped for large-scale chemical synthesis. A thorough process safety review should be conducted before implementation.

Conclusion

The kilogram-scale synthesis of this compound is a critical process for the pharmaceutical industry. The proposed synthetic route via direct iodination of Methyl 6-chloronicotinate offers a potentially efficient and scalable method. Its subsequent conversion to trifluoromethylated derivatives underscores its importance as a versatile intermediate in drug development. The protocols and data presented herein provide a foundation for the development and optimization of a safe and robust manufacturing process for this key building block.

References

Application Notes and Protocols: Methyl 6-Chloro-5-iodonicotinate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-iodonicotinate is a versatile heterocyclic building block crucial in the medicinal chemistry campaign for the development of novel kinase inhibitors. The pyridine core serves as a key scaffold, and the orthogonal reactivity of the chloro and iodo substituents allows for selective and sequential functionalization. This enables the systematic exploration of chemical space to optimize the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the reactivity of the halogenated positions, making this intermediate particularly amenable to various cross-coupling and nucleophilic substitution reactions.

The strategic location of the chloro and iodo groups on the pyridine ring provides two distinct handles for chemical modification. Typically, the more reactive iodo group at the 5-position is targeted first in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. Subsequently, the chloro group at the 6-position can be displaced by various nucleophiles, most commonly amines, through nucleophilic aromatic substitution (SNA_r) or Buchwald-Hartwig amination. This stepwise approach allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Key Synthetic Strategies

The primary synthetic utility of this compound in kinase inhibitor synthesis revolves around two main reaction types:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is employed to form a carbon-carbon bond at the 5-position by coupling the iodo group with a variety of boronic acids or esters. This is a robust and widely used method for introducing diverse aromatic and heteroaromatic substituents that can interact with specific residues in the kinase active site.

  • Nucleophilic Aromatic Substitution (SNA_r) or Buchwald-Hartwig Amination: The chloro group at the 6-position is typically targeted for C-N bond formation. This is often achieved through reaction with a primary or secondary amine. The choice of the amine is critical for modulating the inhibitor's properties, including its ability to form key hydrogen bonds within the kinase hinge region.

Data Presentation

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from analogous halogenated heterocyclic scaffolds, demonstrating the potential of this chemical space.

Kinase TargetCompound/Derivative MoietyIC50 (nM)Cell Line/Assay Conditions
EGFR (T790M mutant)Pyrrolo[2,3-d]pyrimidine derivative0.21Kinase enzymatic assay
EGFR (wild-type)Pyrrolo[2,3-d]pyrimidine derivative22Kinase enzymatic assay
VEGFR-2Pyrrolo[2,3-d]pyrimidine with biaryl urea11.9In vitro enzyme inhibition

Experimental Protocols

The following are detailed, generalized protocols for the key synthetic transformations involving this compound. Researchers should note that specific reaction conditions may require optimization based on the specific substrates used.

Protocol 1: Suzuki-Miyaura Coupling at the 5-Position

This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the iodine-bearing 5-position of this compound.

Materials:

  • This compound (1 equivalent)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and sodium carbonate (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the C-5 arylated product.[1]

Protocol 2: Amination at the 6-Position

This protocol details the displacement of the chloro group at the 6-position with an amine, a crucial step in installing functionalities that often interact with the kinase hinge region.

Materials:

  • C-5 functionalized methyl 6-chloronicotinate derivative (from Protocol 1) (1 equivalent)

  • Desired amine (1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 equivalents)

  • Phosphine ligand (e.g., Xantphos) (0.1 equivalents)

  • Base (e.g., Cs₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine the C-5 functionalized methyl 6-chloronicotinate derivative (1 equivalent), the amine (1.5 equivalents), the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 90-110 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final C-6 aminated kinase inhibitor.[1]

Visualizations

Synthetic Workflow

G A This compound C Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Na2CO3) A->C B Aryl/Heteroaryl Boronic Acid B->C D Methyl 6-Chloro-5-(hetero)arylnicotinate C->D C-C bond formation F Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) D->F E Amine (R-NH2) E->F G Final Kinase Inhibitor F->G C-N bond formation

Caption: General synthetic workflow for kinase inhibitors from this compound.

EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Kinase Inhibitor (from Methyl 6-Chloro- 5-iodonicotinate) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of a diverse range of kinase inhibitors. The distinct reactivity of its chloro and iodo substituents allows for a modular and efficient approach to inhibitor design, facilitating the exploration of structure-activity relationships. The protocols and information provided herein serve as a foundational resource for researchers engaged in the discovery and development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for Copper-Catalyzed Reactions with Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for copper-catalyzed reactions involving Methyl 6-Chloro-5-iodonicotinate. This versatile building block can undergo a variety of cross-coupling reactions, offering pathways to novel nicotinic acid derivatives for applications in medicinal chemistry and materials science. The following sections detail a specific, large-scale trifluoromethylation reaction, along with general protocols for Sonogashira, Ullmann C-N, and C-O coupling reactions that can be adapted for this substrate.

Copper-Catalyzed Trifluoromethylation

The introduction of a trifluoromethyl group is a key strategy in drug design. A robust and scalable copper-mediated trifluoromethylation of this compound has been developed, providing a valuable intermediate for the synthesis of novel anti-infective agents.[1][2]

Application Notes:

This protocol describes a stoichiometric copper(I)-mediated trifluoromethylation. The reaction utilizes the inexpensive and readily available trifluoromethylating agent precursor, methyl chlorodifluoroacetate (MCDFA), in the presence of potassium fluoride. The reaction is performed at an elevated temperature in N-Methyl-2-pyrrolidone (NMP). Notably, efforts to render this specific process catalytic in copper resulted in lower product yields and the formation of byproducts.[1] The gradual addition of MCDFA is crucial for controlling the reaction exotherm and ensuring safety, particularly on a large scale.

Quantitative Data:
ParameterValue/ConditionReference
SubstrateThis compound[1]
Copper SourceCopper(I) Iodide (CuI)[1]
Trifluoromethylating AgentMethyl Chlorodifluoroacetate (MCDFA)[1]
Fluoride SourcePotassium Fluoride (KF)[1]
SolventN-Methyl-2-pyrrolidone (NMP)[1]
Temperature120 °C[1]
ScaleKilogram Scale[1]
Work-upAqueous Oxalic Acid Quench and Filtration[1]
Experimental Protocol:

Kilogram-Scale Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate [1]

  • Reactor Setup: Charge a 50 L Hastelloy reactor with this compound, Copper(I) Iodide (CuI), and Potassium Fluoride (KF) in N-Methyl-2-pyrrolidone (NMP).

  • Heating: Heat the reaction mixture to 120 °C.

  • Reagent Addition: Gradually add methyl chlorodifluoroacetate (MCDFA) to the reactor while maintaining the temperature at 120 °C. The rate of addition should be controlled to manage the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture.

  • Product Isolation: Carefully add an aqueous solution of oxalic acid to the reaction mixture. This will precipitate the crude product.

  • Filtration: Isolate the crude product by filtration.

  • Purification: Further purification of the product can be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow:

Trifluoromethylation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Reactor 50 L Hastelloy Reactor Heat Heat to 120 °C Reactor->Heat Reagents This compound CuI, KF, NMP Reagents->Reactor Charge Add_MCDFA Gradual Addition of Methyl Chlorodifluoroacetate Heat->Add_MCDFA Stir Stir at 120 °C Add_MCDFA->Stir Cool Cool Reaction Stir->Cool Quench Aqueous Oxalic Acid Quench Cool->Quench Filter Filter Slurry Quench->Filter Product Crude Product Filter->Product

Caption: Workflow for the kilogram-scale trifluoromethylation.

Copper-Catalyzed Sonogashira Coupling (General Protocol)

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. While palladium is the most common catalyst, copper-catalyzed versions offer a more economical and environmentally friendly alternative.

Application Notes:

This general protocol is for the copper-catalyzed Sonogashira coupling of aryl iodides with terminal alkynes. For this compound, the reaction is expected to proceed at the iodo-position due to the higher reactivity of the C-I bond compared to the C-Cl bond. The choice of ligand, base, and solvent can significantly influence the reaction outcome and may require optimization for this specific substrate.

Representative Quantitative Data for Copper-Catalyzed Sonogashira Coupling of Aryl Iodides:
ParameterExample Condition 1Example Condition 2
Catalyst CuI (5 mol%)(PPh₃)₂CuBH₄ (5 mol%)
Ligand 3-Pphen (5 mol%)None
Base K₂CO₃ (2 equiv.)DBU (2 equiv.)
Solvent WaterEthanol
Temperature 100 °C120 °C
Atmosphere AirAir
Typical Yield Good>99%
Experimental Protocol (General):
  • Reaction Setup: To an oven-dried reaction vessel, add the copper catalyst, ligand (if required), and base.

  • Reagent Addition: Add this compound, the terminal alkyne, and the solvent.

  • Reaction Conditions: Stir the mixture at the specified temperature under the appropriate atmosphere for the required time.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Relationship Diagram:

Sonogashira_Logic Start This compound + Terminal Alkyne Product Coupled Product Start->Product Sonogashira Coupling Catalyst Copper(I) Catalyst (e.g., CuI) Ligand Ligand (optional) (e.g., Phenanthroline) Base Base (e.g., K₂CO₃, DBU) Solvent Solvent (e.g., H₂O, EtOH) Conditions Heat (e.g., 100-120 °C) Product->Catalyst Product->Ligand Product->Base Product->Solvent Product->Conditions

Caption: Key components for a copper-catalyzed Sonogashira reaction.

Copper-Catalyzed Ullmann C-N Coupling (General Protocol)

The Ullmann condensation is a classic method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. Modern protocols often use ligands to facilitate the reaction under milder conditions.

Application Notes:

This general protocol outlines the copper-catalyzed amination of an aryl iodide. For this compound, the reaction is anticipated to occur selectively at the 5-position. A variety of nitrogen nucleophiles, including primary and secondary amines, can be used. The choice of ligand and base is critical for achieving high yields and preventing side reactions.

Representative Quantitative Data for Copper-Catalyzed Amination of Aryl Iodides:
ParameterExample Condition 1Example Condition 2
Catalyst CuI (5-10 mol%)CuI (1-5 mol%)
Ligand 1,10-Phenanthroline (10-20 mol%)L-Proline (10-20 mol%)
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent DMF or DioxaneDMSO
Temperature 100-120 °C80-100 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)
Typical Yield Good to ExcellentGood to Excellent
Experimental Protocol (General):
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the copper catalyst, ligand, and base.

  • Reagent Addition: Add this compound, the amine, and the solvent.

  • Reaction Conditions: Seal the tube and heat the mixture with stirring for the specified time.

  • Work-up: After cooling, partition the mixture between water and an organic solvent.

  • Purification: Separate the organic layer, wash with brine, dry, and concentrate. Purify the residue by chromatography.

Experimental Workflow Diagram:

Ullmann_CN_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up and Purification Vessel Reaction Vessel Heat Heat with Stirring Vessel->Heat Reagents CuI, Ligand, Base, Substrate, Amine, Solvent Reagents->Vessel Charge Cool Cool to RT Heat->Cool Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Final_Product Aminated Product Purify->Final_Product

Caption: General workflow for Ullmann C-N coupling.

Copper-Catalyzed Ullmann C-O Coupling (General Protocol)

Similar to C-N coupling, the Ullmann reaction can be employed to form C-O bonds, leading to the synthesis of diaryl ethers or aryl alkyl ethers.

Application Notes:

This general protocol is for the copper-catalyzed coupling of an aryl iodide with an alcohol or phenol. When using this compound, this reaction would yield the corresponding 5-alkoxy or 5-aryloxy derivative. The reactivity can be sensitive to the nature of the alcohol/phenol, and optimization of the reaction conditions is often necessary.

Representative Quantitative Data for Copper-Catalyzed Etherification of Aryl Iodides:
ParameterExample Condition 1 (Phenols)Example Condition 2 (Alcohols)
Catalyst CuI (5-10 mol%)CuI (10 mol%)
Ligand Picolinic Acid (20 mol%)None
Base K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent DMSOToluene
Temperature 80-110 °C110 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)
Typical Yield Good to ExcellentModerate to Good
Experimental Protocol (General):
  • Reaction Setup: Under an inert atmosphere, add the copper catalyst, ligand (if used), and base to a reaction vessel.

  • Reagent Addition: Add this compound, the alcohol or phenol, and the solvent.

  • Reaction Conditions: Heat the reaction mixture with stirring for the designated time.

  • Work-up: Cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo. Purify the product by flash chromatography.

Logical Relationship Diagram:

Ullmann_CO_Logic Substrate This compound Product 5-Alkoxy/Aryloxy Product Substrate->Product Nucleophile Alcohol or Phenol Nucleophile->Product Catalyst_System Cu(I) Source + Optional Ligand Catalyst_System->Product Catalyzes Base Inorganic Base (e.g., K₃PO₄, Cs₂CO₃) Base->Product Activates Reaction_Conditions Solvent + Heat Reaction_Conditions->Product Enables

Caption: Interplay of components in a copper-catalyzed C-O coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of Methyl 6-Chloro-5-iodonicotinate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?

Answer: Low yields with this specific substrate can stem from several factors. The primary reasons include catalyst deactivation, suboptimal reaction conditions, and competing side reactions.[1][2][3]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring of your substrate can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][3]

  • Substrate Reactivity: While the Carbon-Iodine bond is highly reactive and should be the primary site of coupling, the electron-deficient nature of the pyridine ring can influence the overall reaction kinetics.[4] The Carbon-Chlorine bond is significantly less reactive and generally requires more forcing conditions or specialized catalyst systems to participate in oxidative addition.[5][6][7]

  • Side Reactions: The presence of significant side products, such as homocoupled boronic acid or protodeboronated starting material, will directly reduce the yield of your desired product.[1][8]

Question 2: My reaction has stalled, and I still see a significant amount of starting material. What should I do?

Answer: Incomplete conversion is a common issue. Here are several steps to troubleshoot:

  • Check Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts like Pd(OAc)₂ require reduction to the active Pd(0) state, and old reagents may be less effective.[6] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst.[8][9]

  • Increase Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition step.[1] However, be aware that this can also increase the rate of side reactions and decomposition.[8]

  • Switch to a More Active Catalyst System: The combination of a palladium source and a ligand is critical. If you are using a simple ligand like PPh₃, switching to a more electron-rich and bulky Buchwald ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can dramatically improve results, especially for challenging substrates.[1][6][10] These ligands promote oxidative addition and can shield the palladium center from coordination by the pyridine nitrogen.[1]

Question 3: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?

Answer: The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.[1]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often exacerbated by the presence of water in the reaction mixture.[1] To minimize this, use anhydrous solvents, ensure your base is dry, or consider switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[1][8]

  • Homocoupling: This is the self-coupling of your boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen.[1][8] To prevent this, it is crucial to thoroughly degas your reaction mixture and maintain a robust inert atmosphere (Nitrogen or Argon) throughout the experiment.[8][11][12] Using a direct Pd(0) catalyst source can also reduce homocoupling compared to in-situ generation from Pd(II) sources.[8]

Frequently Asked Questions (FAQs)

Q1: Which halide on this compound will react first?

The Suzuki coupling will occur selectively at the 5-iodo position. The general reactivity order for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[5][9][13] The Carbon-Iodine bond is much weaker and more susceptible to oxidative addition by the palladium catalyst than the stronger Carbon-Chlorine bond.

Q2: How do I choose the right base for my reaction?

The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][14][15] The choice of base can significantly impact the yield.

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1][16]

  • For Challenging Couplings: For electron-deficient substrates like this nicotinate derivative, a stronger base may be necessary. Potassium phosphate (K₃PO₄) is often a very effective choice.[1] Cesium carbonate (Cs₂CO₃) is also a strong option due to its higher solubility in organic solvents.[14]

  • Screening: If yield is low, screening different bases is a recommended optimization step.[1]

Q3: Can I run this reaction open to the air?

No. Suzuki couplings are sensitive to oxygen, which can lead to catalyst deactivation and promote the unwanted homocoupling of the boronic acid.[3][8] It is essential to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and to use degassed solvents.[11][12]

Q4: Which solvent system is best?

A variety of solvents can be used, and the optimal choice often depends on the specific substrates and base. Common solvent systems are biphasic mixtures, such as:

  • Toluene/Water

  • Dioxane/Water[11]

  • THF/Water[11]

Anhydrous polar aprotic solvents like DMF can also be used.[11] If you are experiencing issues with protodeboronation, ensuring you are using anhydrous solvents is particularly important.

Data Presentation

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

BaseFormulaStrengthCommon Applications & Notes
Sodium CarbonateNa₂CO₃ModerateA widely used and cost-effective base, often effective for general couplings.[14][16]
Potassium CarbonateK₂CO₃ModerateSimilar to Na₂CO₃, a common choice for a variety of substrates.[1][14]
Potassium PhosphateK₃PO₄StrongOften provides excellent yields for challenging or electron-deficient substrates.[1][4][14]
Cesium CarbonateCs₂CO₃StrongHighly effective due to its solubility in organic solvents, often used in difficult couplings.[13][14]
Potassium FluorideKFModerateCan be used, particularly when base-sensitive functional groups are present.[12][15]

Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent system used.

Experimental Protocols

General Protocol for Optimizing the Suzuki Coupling of this compound

This protocol provides a starting point for the reaction. Optimization of the catalyst, ligand, base, and temperature will likely be required.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture, 0.1 M concentration)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three to five times to ensure all oxygen is removed.[12]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8][11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Visualizations

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Ar-Pd(II)L₂-I pd0->oxidative_add Oxidative Addition center_point oxidative_add->center_point Transmetalation transmetalation Ar-Pd(II)L₂-Ar' transmetalation->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation->product start_mat Ar-I start_mat->oxidative_add boronic_acid Ar'-B(OR)₂ boronic_acid->center_point

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Workflow start Start: Reagents & Glassware setup Combine solid reagents in Schlenk flask start->setup degas Evacuate & backfill with inert gas (3-5x) setup->degas catalyst Add Pd catalyst under positive inert gas flow degas->catalyst solvent Add degassed solvent via syringe catalyst->solvent react Heat reaction mixture with vigorous stirring solvent->react monitor Monitor reaction progress (TLC / LC-MS) react->monitor workup Cool, dilute, and perform aqueous workup monitor->workup Reaction Complete purify Dry organic layer & purify (Column Chromatography) workup->purify end End: Purified Product purify->end

Caption: A general experimental workflow for Suzuki coupling reactions.

Troubleshooting_Tree start Low Yield Observed check_conversion Is Starting Material Fully Consumed? start->check_conversion no_conversion No / Low Conversion check_conversion->no_conversion No conversion_yes Complex Mixture of Byproducts check_conversion->conversion_yes Yes sol_catalyst Use more active catalyst (e.g., Pd(0) source, Buchwald precatalyst) no_conversion->sol_catalyst sol_temp Increase reaction temperature no_conversion->sol_temp sol_ligand Screen bulky, electron-rich ligands (e.g., SPhos) no_conversion->sol_ligand sol_degas Ensure rigorous degassing to prevent homocoupling conversion_yes->sol_degas sol_base Screen different bases (e.g., K₃PO₄, Cs₂CO₃) conversion_yes->sol_base sol_boron Switch from boronic acid to pinacol ester or trifluoroborate to prevent protodeboronation conversion_yes->sol_boron

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Purification of Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of Methyl 6-Chloro-5-iodonicotinate reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The nature of impurities largely depends on the synthetic route employed. Common impurities may include unreacted starting materials such as Methyl 6-chloro-5-aminonicotinate or Methyl 6-chloronicotinate. Byproducts from side reactions, such as decomposition of the diazonium salt intermediate (if formed), or the formation of regioisomers during the iodination step, can also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q3: How can I quickly assess the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is an effective and rapid method for monitoring the purity of fractions. A suitable solvent system should be developed to achieve good separation between the desired product and any impurities.

Q4: My purified product has a lower than expected yield. What are the possible reasons?

A4: Low yield can result from several factors, including incomplete reaction, product loss during workup and extraction, or suboptimal purification conditions. In column chromatography, using a mobile phase that is too polar can lead to co-elution with impurities, necessitating the discarding of mixed fractions. During recrystallization, using an excessive amount of solvent or cooling the solution too rapidly can reduce the recovery of the pure compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC. Inappropriate solvent system.Optimize the solvent system by varying the ratio of polar and non-polar solvents. A good starting point for this compound is a mixture of hexane and ethyl acetate.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound is eluting too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Streaking or tailing of spots on TLC. The compound may be acidic or basic, leading to strong interactions with the silica gel. The sample may be overloaded.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the sample is not too concentrated when loaded onto the column.
Cracks appear in the silica bed. The column has run dry.Always maintain the solvent level above the silica bed. If cracks form, the column may need to be repacked for optimal separation.
Recrystallization
Problem Possible Cause Solution
The compound does not dissolve. The chosen solvent is not suitable, or an insufficient volume is used.Try heating the solvent to its boiling point. If the compound still does not dissolve, a different solvent or a solvent mixture may be required. A patent for a similar compound, 6-chloronicotinic acid, suggests methanol or a mixture of methanol and ethanol as a starting point for solvent screening.[1]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the solution is cooling too quickly.Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and allow the solution to cool slowly.
Oily precipitate forms instead of crystals. The compound is "oiling out," which can happen if the solution is cooled too rapidly or if the compound is impure.Reheat the solution until the oil redissolves, then allow it to cool more slowly. Adding a slightly larger volume of solvent may also help. If the issue persists, the crude product may require initial purification by column chromatography.
The resulting crystals are colored. The color is due to a persistent impurity.Consider treating the hot solution with activated charcoal before filtration to remove colored impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good recrystallization solvents will dissolve the compound when hot but not at room temperature. Based on literature for similar compounds, methanol or ethanol/methanol mixtures are good candidates.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent System (v/v) Typical Application
Hexane / Ethyl Acetate (9:1 to 7:3)Good starting point for initial purification.
Dichloromethane / Methanol (99:1 to 95:5)For more polar impurities.
Toluene / Acetone (9:1 to 8:2)Alternative non-halogenated solvent system.

Table 2: Potential Recrystallization Solvents

Solvent Comments
MethanolReported to be effective for similar compounds.[1]
EthanolCan be used alone or in a mixture with methanol.
IsopropanolAnother potential alcohol-based solvent.
AcetonitrileA more polar aprotic solvent option.
TolueneA non-polar option, may require a co-solvent.

Visualizations

PurificationWorkflow Crude Crude Reaction Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Complex Mixture Recrystallization Recrystallization TLC->Recrystallization Relatively Clean Pure Pure this compound Column->Pure Recrystallization->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Purification Issue? q1 Poor Separation in Chromatography? start->q1 Yes q2 No Crystals Forming? start->q2 No a1 Optimize TLC Solvent System q1->a1 Yes a2 Check for Column Overloading q1->a2 No a3 Induce Crystallization (Scratch/Seed) q2->a3 Yes a4 Concentrate Solution q2->a4 If a3 fails a5 Re-screen Solvents q2->a5 If a4 fails

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Optimizing Catalyst Loading for Methyl 6-Chloro-5-iodonicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving Methyl 6-Chloro-5-iodonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl. Therefore, for this compound, the carbon-iodine (C-I) bond at the 5-position is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst over the carbon-chlorine (C-Cl) bond at the 6-position. This chemoselectivity allows for selective functionalization at the 5-position.

Q2: What are the most common palladium catalysts and ligands for Suzuki-Miyaura coupling with substrates like this compound?

For Suzuki-Miyaura coupling of aryl halides, a variety of palladium catalysts and phosphine ligands can be employed. Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). The choice of ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands are often preferred, especially for less reactive aryl chlorides, though they are also effective for aryl iodides. Examples of effective ligands include triphenylphosphine (PPh₃), and biaryl phosphine ligands such as SPhos and XPhos.

Q3: What causes low to no yield in my Suzuki-Miyaura coupling reaction?

Several factors can contribute to low or no product yield. Key aspects to investigate include:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are not degraded. It is often best to use fresh reagents.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of phosphine ligands and the homocoupling of boronic acids. Ensure that all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Base Selection: The choice and quality of the base are critical. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base must be sufficiently strong to facilitate the transmetalation step.

  • Water Content: For many Suzuki-Miyaura reactions, the presence of a small amount of water is beneficial, and often necessary, for the reaction to proceed.

Q4: How can I minimize the formation of homocoupling byproducts from my boronic acid?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture.

  • Control of Reaction Conditions: Sometimes, lowering the reaction temperature or reducing the catalyst loading can disfavor the homocoupling pathway.

  • Use of a More Stable Boronic Acid Derivative: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of homocoupling.

Q5: What are the key considerations for Sonogashira coupling with this substrate?

The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst. Key considerations include:

  • Catalyst System: A typical system involves a palladium source like PdCl₂(PPh₃)₂ and a copper co-catalyst such as CuI.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used.

  • Solvent: Anhydrous, degassed solvents like THF or DMF are commonly employed.

  • Inert Atmosphere: As with other cross-coupling reactions, maintaining an inert atmosphere is crucial to prevent side reactions.

Q6: For a Buchwald-Hartwig amination, what type of ligands are generally most effective?

The Buchwald-Hartwig amination benefits from the use of bulky, electron-rich phosphine ligands.[2] These ligands stabilize the palladium catalyst and facilitate both the oxidative addition and reductive elimination steps. Ligands such as BINAP and DPPF have proven effective for the amination of aryl iodides.[3] For the less reactive C-Cl bond, more sterically demanding ligands might be necessary.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound
Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more consistent generation of the active Pd(0) species.
Inefficient Oxidative Addition While the C-I bond is reactive, ensure the temperature is sufficient. For subsequent reaction at the C-Cl bond, higher temperatures and more electron-rich, bulky ligands will be necessary.
Catalyst Poisoning The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation. Using bulky ligands can sometimes mitigate this effect. Ensure all reagents and solvents are pure and free of potential catalyst poisons.
Incorrect Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous if required by the reaction.
Solvent Effects The solvent can significantly impact the reaction. Screen common solvents for the specific cross-coupling reaction (e.g., dioxane, toluene, THF, DMF). For Suzuki reactions, the addition of water can be beneficial.
Issue 2: Formation of Significant Side Products
Side Product Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction mixture.Rigorously degas all solvents and maintain a strict inert atmosphere.
Glaser Coupling (Sonogashira) Homocoupling of the terminal alkyne.This is a common side reaction in Sonogashira couplings. Careful control of reaction conditions, including temperature and catalyst loading, can help to minimize it.
Dehalogenation (H-substituted product) The halide is replaced by a hydrogen atom.This can be influenced by the choice of ligand and base. Lowering the reaction temperature may also reduce dehalogenation.

Quantitative Data on Catalyst Loading

The optimal catalyst loading is a balance between reaction efficiency and cost. While higher catalyst loading can lead to faster reactions and higher yields, it also increases the cost and the potential for side reactions. The following table provides a general starting point for catalyst loading in various cross-coupling reactions with aryl iodides.

Reaction TypePalladium SourceLigandCatalyst Loading (mol%)Typical Yield Range (%)
Suzuki-MiyauraPd(PPh₃)₄-1-570-95
Suzuki-MiyauraPd(OAc)₂SPhos1-380-98
SonogashiraPdCl₂(PPh₃)₂ / CuI-1-5 (Pd) / 2-10 (Cu)65-90
HeckPd(OAc)₂PPh₃1-560-85
Buchwald-HartwigPd₂(dba)₃BINAP1-375-95

Note: These are general ranges and the optimal loading will depend on the specific coupling partners, solvent, base, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous, degassed THF or DMF

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add the anhydrous, degassed solvent.

  • Add triethylamine followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Combine Reactants: - this compound - Coupling Partner - Base B Inert Atmosphere (Argon or Nitrogen) A->B C Add Catalyst and Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC / LC-MS) D->E F Cool and Quench E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Isolated Product I->J

Caption: A typical experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Low or No Yield Catalyst Check Catalyst Activity (Fresh Reagents?) Start->Catalyst Inert Check Inert Atmosphere (Degassed Solvents?) Catalyst->Inert [Active] No_Success Consult Further Literature Catalyst->No_Success [Inactive] Conditions Optimize Conditions (Temp, Base, Solvent) Inert->Conditions [Good] Inert->No_Success [Poor] Ligand Screen Ligands (Bulky, Electron-Rich?) Conditions->Ligand [Optimized] Conditions->No_Success [No Improvement] Success Improved Yield Ligand->Success [Improved] Ligand->No_Success [No Improvement]

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Dehalogenation Side Reactions of Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering dehalogenation side reactions during palladium-catalyzed cross-coupling experiments with Methyl 6-Chloro-5-iodonicotinate.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to dehalogenation during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Issue 1: Significant formation of dechlorinated or deiodinated byproducts is observed in my Suzuki-Miyaura coupling reaction.

  • Question: What are the primary causes of dehalogenation in the Suzuki-Miyaura coupling of this compound?

    • Answer: Dehalogenation, or hydrodehalogenation, in Suzuki-Miyaura coupling often arises from competing side reactions to the main catalytic cycle. The primary causes include:

      • Reaction with a Palladium-Hydride (Pd-H) Species: A Pd-H species can be generated in the catalytic cycle. This species can then undergo reductive elimination with the coordinated aryl halide, leading to the formation of a dehalogenated arene.

      • Slow Transmetalation: If the transmetalation step between the organoboron reagent and the palladium complex is slow, it allows more time for competing dehalogenation pathways to occur.

      • Substrate Reactivity: The inherent reactivity of the carbon-halogen bond influences the likelihood of dehalogenation. For this compound, the C-I bond is significantly more reactive than the C-Cl bond, making deiodination a more probable side reaction if conditions are not optimized for selective coupling.

  • Question: How can I minimize dehalogenation in my Suzuki-Miyaura coupling reaction?

    • Answer: To minimize dehalogenation, consider the following adjustments to your reaction protocol:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired reductive elimination over the dehalogenation pathway.

      • Base Selection: The choice of base is critical. While strong bases can accelerate the reaction, they may also promote dehalogenation. Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium tert-butoxide.

      • Solvent System: The solvent can influence the reaction outcome. Aprotic solvents like dioxane or toluene, often with a small amount of water, are commonly used. Ensure your solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.

      • Temperature Control: Carefully controlling the reaction temperature can help. Lowering the temperature may slow down the dehalogenation side reaction more significantly than the desired coupling reaction.

      • Purity of Reagents: Ensure that your starting materials, particularly the boronic acid or ester, are of high purity, as impurities can poison the catalyst.

Issue 2: My Sonogashira coupling of this compound results in a mixture of the desired product, the deiodinated starting material, and alkyne homocoupling byproducts.

  • Question: What factors contribute to dehalogenation and homocoupling in Sonogashira reactions?

    • Answer: In Sonogashira coupling, dehalogenation can occur, particularly with more reactive aryl iodides. The primary competing side reaction is often the Glaser-type homocoupling of the terminal alkyne. Factors influencing these side reactions include:

      • Catalyst System: The choice of both the palladium catalyst and the copper co-catalyst can impact the reaction's selectivity.

      • Base: The amine base used is crucial. It not only facilitates the deprotonation of the alkyne but can also influence the stability of the catalytic species.

      • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the incidence of both dehalogenation and homocoupling.

  • Question: How can I improve the selectivity of my Sonogashira coupling and reduce byproducts?

    • Answer: To enhance the yield of the desired cross-coupled product, consider the following strategies:

      • Copper-Free Conditions: To minimize alkyne homocoupling, consider a copper-free Sonogashira protocol.

      • Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst and promote the desired cross-coupling.

      • Careful Control of Reaction Parameters: Running the reaction at the lowest effective temperature and monitoring the reaction progress closely to avoid unnecessarily long reaction times can be beneficial. The reactivity of the C-I bond is greater than the C-Cl bond, so selective coupling at the 5-position should be achievable under optimized conditions.[1]

Issue 3: During the Buchwald-Hartwig amination of this compound, I observe the formation of the hydrodehalogenated starting material.

  • Question: What is the mechanism of dehalogenation in Buchwald-Hartwig amination?

    • Answer: Dehalogenation in the Buchwald-Hartwig amination is an unproductive side reaction that can compete with the desired C-N bond formation. The mechanism often involves a β-hydride elimination from a palladium amido complex, which then leads to the formation of a hydrodehalogenated arene and an imine.[2]

  • Question: What steps can I take to suppress dehalogenation in my amination reaction?

    • Answer: To favor the desired amination product, the following experimental parameters can be optimized:

      • Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands is crucial. Ligands like XPhos, SPhos, and RuPhos have been shown to be effective in promoting the amination of aryl chlorides and can help suppress dehalogenation.

      • Base Selection: The choice of base can significantly impact the reaction. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are often employed. The optimal base may depend on the specific amine and substrate.

      • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

      • Temperature: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they may also favor side reactions.

Frequently Asked Questions (FAQs)

  • Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

    • A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 5-position (the site of the iodine atom).

  • Q2: Can I achieve selective mono-functionalization of this compound?

    • A2: Yes, due to the higher reactivity of the C-I bond, selective mono-functionalization at the 5-position is generally achievable by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the coupling partner.

  • Q3: What is the role of the ligand in minimizing dehalogenation?

    • A3: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation/amine binding, and reductive elimination). Bulky, electron-rich ligands can accelerate the desired reductive elimination step to form the cross-coupled product, thereby outcompeting the dehalogenation pathway.

  • Q4: Can the purity of my reagents affect the level of dehalogenation?

    • A4: Yes, impurities in your starting materials, including the aryl halide, the coupling partner (e.g., boronic acid), and the solvent, can have a significant impact on the reaction. Certain impurities can poison the catalyst, leading to lower yields and an increase in side reactions like dehalogenation.

  • Q5: Are there any general tips for setting up cross-coupling reactions to avoid dehalogenation?

    • A5: Yes, here are some general best practices:

      • Always use dry, degassed solvents.

      • Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

      • Ensure all glassware is thoroughly dried before use.

      • Start with optimized, literature-reported conditions for similar substrates and then carefully adjust parameters as needed based on your results.

      • Monitor your reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid prolonged heating.

Data Presentation

Table 1: Influence of Reaction Parameters on Dehalogenation in Suzuki-Miyaura Coupling of Dihalopyridines (Illustrative Examples)

ParameterConditionDehalogenation LevelDesired Product YieldReference/Notes
Ligand PPh₃HighLow to ModerateLess bulky ligands can lead to increased dehalogenation.
SPhos/XPhosLowHighBulky, electron-rich ligands are generally preferred.
Base NaOtBuModerate to HighVariableStrong bases can sometimes promote dehalogenation.
K₃PO₄LowHighA milder base that is often effective in suppressing dehalogenation.
K₂CO₃Low to ModerateGoodAnother effective milder base option.
Solvent Dioxane/H₂OLowHighA common and effective solvent system.
Toluene/H₂OLowHighAnother widely used solvent system.
Temperature High (>120 °C)Can IncreaseMay DecreaseOptimization is key; higher temperatures can favor side reactions.
Moderate (80-100 °C)Generally LowerOften OptimalA good starting point for many reactions.

Note: The data presented are general trends observed for dihalopyridines and may need to be optimized for this compound.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position

This protocol is designed to favor selective coupling at the C-I bond while minimizing dehalogenation.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand, such as SPhos (4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the 5-Position (Copper-Free)

This copper-free protocol is designed to minimize alkyne homocoupling.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable base, such as triethylamine (Et₃N, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed solvent, such as THF or DMF.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the 5-Position

This protocol is optimized for the amination of the more reactive C-I bond.

  • Reaction Setup: In a glovebox or a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst, such as Pd₂(dba)₃ (2 mol%), and a bulky biarylphosphine ligand, such as XPhos (4 mol%).

  • Reagent Addition: Add the base, for example, sodium tert-butoxide (NaOtBu, 1.5 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 90-110 °C with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography.

Visualizations

G cluster_main Main Catalytic Cycle cluster_side Dehalogenation Side Reaction Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n (Oxidative Addition) Pd0->ArPdX ArPdNu Ar-Pd(II)(Nu)L_n (Transmetalation/Amine Binding) ArPdX->ArPdNu Transmetalation/ Amine Binding ArPdX->ArPdNu PdH L_nPd(H)X (Palladium Hydride) ArPdX->PdH Side Reaction (e.g., with base, H₂O) ArPdX->PdH Dehalogenated Ar-H (Dehalogenated Byproduct) ArPdX->Dehalogenated Reductive Elimination of Ar-H ArPdNu->Pd0 Product Ar-Nu (Product) ArPdNu->Product Reductive Elimination ArPdNu->Product ArX Ar-X (Aryl Halide) ArX->ArPdX Oxidative Addition NuM Nu-M (Coupling Partner) NuM->ArPdNu PdH->Dehalogenated PdH->Dehalogenated H_source Hydrogen Source (e.g., H₂O, base) H_source->PdH G start Dehalogenation Observed q1 Which halogen is removed? start->q1 a1_iodine Deiodination (at C5) q1->a1_iodine Iodine a1_chlorine Dechlorination (at C6) q1->a1_chlorine Chlorine q2 Is the reaction selective for C5 coupling? a1_iodine->q2 sol2 Harsh conditions likely cause decomposition/dechlorination. Reduce temperature and/or use a less aggressive base. a1_chlorine->sol2 a2_yes Reaction is selective but deiodination is a side reaction. q2->a2_yes Yes a2_no Reaction is not selective. Both C5 and C6 are reacting. q2->a2_no No sol3 Further optimize to suppress deiodination: - Screen different bulky ligands - Adjust solvent system - Ensure high purity of reagents a2_yes->sol3 sol1 Optimize for C5 coupling: - Lower Temperature - Use milder base (K₃PO₄, K₂CO₃) - Use bulky ligand (SPhos, XPhos) a2_no->sol1 end Dehalogenation Minimized sol1->end sol2->end sol3->end

References

Technical Support Center: Methyl 6-Chloro-5-iodonicotinate Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Methyl 6-Chloro-5-iodonicotinate in cross-coupling reactions. The information is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

The carbon-iodine (C-I) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the crucial oxidative addition step in the catalytic cycle of most cross-coupling reactions.[1] The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[2]

Q2: How can I achieve selective coupling at the 5-position (C-I)?

Selective coupling at the 5-position is the typical outcome under standard cross-coupling conditions due to the inherent reactivity difference between the two halogens. To ensure selectivity, it is advisable to use milder reaction conditions, such as lower temperatures and carefully chosen catalyst systems, to avoid potential competing reactions at the C-Cl bond.

Q3: Is it possible to perform a second coupling reaction at the 6-position (C-Cl)?

Yes, after an initial coupling at the 5-position, a subsequent reaction at the less reactive 6-position is possible. However, this typically requires more forcing conditions. Aryl chlorides are known to be challenging substrates.[3] To facilitate the reaction, consider using more electron-rich, bulky phosphine ligands which can promote the difficult oxidative addition step at the C-Cl bond.[4][5]

Q4: What are the most common side reactions to watch out for?

Common side reactions include homocoupling of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions), dehalogenation of the starting material or product, and catalyst decomposition leading to the formation of palladium black.[6] Biaryl byproduct formation can also occur, particularly when using certain primary amines in Buchwald-Hartwig aminations.[3]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Suggestion
Catalyst Inactivity or Poisoning Ensure all reagents and solvents are pure, dry, and properly degassed to remove oxygen.[3] Functional groups like azo groups can poison the catalyst.[3] Consider using palladium pre-catalysts, which are often more stable and easier to activate.[7] Screen different, potentially more robust, phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Poor Solubility of Base or Reactants The insolubility of reactants, especially inorganic bases, is a common reason for low yield.[3] Select a solvent that provides good solubility for all components. For inorganic bases in non-polar solvents like toluene, adding a small amount of a co-solvent like water or using a phase-transfer catalyst may help.
Inappropriate Base Selection The choice of base is critical and depends on the specific reaction and substrate sensitivity.[1][3] For Suzuki reactions, a base is required to activate the organoboron reagent.[8] If a strong base like NaOtBu causes decomposition, switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[3]
Incorrect Solvent Choice The solvent can significantly impact reaction rate and yield.[9] Toluene is a common and effective solvent, but ethereal solvents like dioxane or 2-MeTHF can also be used.[3] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[3]
Challenging Substrate (Aryl Chloride) If targeting the C-Cl bond, recognize that it requires more active catalysts. Switch to more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or specialized pre-catalysts designed for aryl chloride activation.[4][5]
Problem 2: Significant Formation of Byproducts
Possible Cause Troubleshooting Suggestion
Homocoupling (e.g., Biaryl or Diyne formation) This is often caused by the presence of oxygen. Ensure the reaction setup is under a strict inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents have been thoroughly degassed.
Protodeboronation (Suzuki Reaction) This side reaction involves the replacement of the boronic acid group with a hydrogen atom. It can be promoted by excess base or water. Use anhydrous solvents, ensure the base is not excessively strong, and use the organoboron reagent as fresh as possible.
Dehalogenation The replacement of a halogen with a hydrogen atom can occur, particularly at higher temperatures or during prolonged reaction times. Lower the reaction temperature, reduce the reaction time if possible, or screen for a more selective catalyst system.

Data Summary

Table 1: Overview of Common Bases in Coupling Reactions
BaseTypeRelative StrengthTypical Applications & Notes
NaOtBu OrganicStrongWidely used and effective in Buchwald-Hartwig and Sonogashira reactions. Can cause decomposition of base-sensitive functional groups.[3]
K₃PO₄ InorganicModerate-WeakA versatile and mild base for Suzuki and Buchwald-Hartwig reactions, especially with sensitive substrates.[3] Often requires a small amount of water to be effective in anhydrous couplings.[10]
Cs₂CO₃ / K₂CO₃ InorganicModerate-WeakCommonly used in Suzuki, Heck, and Buchwald-Hartwig reactions. Generally well-tolerated by many functional groups.[3][11]
Triethylamine (Et₃N) OrganicWeakOften used in Sonogashira and Heck reactions, where it can also act as a solvent and scavenger for HX.[12]
DBU OrganicStrong (Non-nucleophilic)Can be a good solution for sensitive substrates, sometimes used in combination with an inorganic base.[3] Forms ionic liquids with halide byproducts, which can be advantageous in flow chemistry.[13]
Table 2: Overview of Common Solvents in Coupling Reactions
SolventTypeProperties & Notes
Toluene / Xylene AromaticCommonly used, offering a good balance of reactant solubility and a high boiling point for reactions requiring heat.[3]
1,4-Dioxane / THF EtherFrequently used solvents capable of dissolving a wide range of organic compounds and some inorganic salts. Dioxane is often considered a high-impact solvent to be avoided if possible.[3]
DMF / DMAc Polar AproticHigh boiling point polar solvents that are excellent for dissolving salts. However, DMF can sometimes slow reactions by competing for coordination sites on the palladium catalyst.[9]
Acetonitrile (MeCN) Polar AproticGenerally avoided as it can inhibit the palladium catalyst.[3]
Water Polar ProticUsed as a co-solvent in some Suzuki reactions, often with a phase-transfer catalyst, which can accelerate the reaction.[2]

Experimental Protocols

Note: These are general, non-optimized protocols. Conditions must be optimized for specific substrates and coupling partners. Always work under an inert atmosphere (Argon or Nitrogen).

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/Water mixture) to achieve a concentration of ~0.1-0.5 M.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Inert Atmosphere: Seal the vessel, and purge with an inert gas.

  • Reagent Addition: Under an inert atmosphere, add the degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., Et₃N or diisopropylamine, 2.0-5.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution, followed by water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried vial, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the degassed solvent (e.g., toluene or dioxane).[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until completion.

  • Workup: After cooling, dilute with an organic solvent, and wash with water and/or brine. Dry the organic layer, filter, and concentrate.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Add Solids to Oven-Dried Vessel purge 2. Seal & Purge with Inert Gas prep_vessel->purge add_liquids 3. Add Degassed Solvents & Reagents purge->add_liquids heat_stir 4. Heat & Stir add_liquids->heat_stir monitor 5. Monitor Progress (TLC, LC-MS) heat_stir->monitor workup 6. Quench & Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify characterize 8. Characterization purify->characterize Troubleshooting_Flowchart start Reaction Failed: Low or No Conversion q_catalyst Is the catalyst system appropriate and active? start->q_catalyst a_catalyst_no Screen Pd sources, ligands, and ensure inert conditions. q_catalyst->a_catalyst_no No q_solubility Are all reagents, especially the base, soluble? q_catalyst->q_solubility Yes a_catalyst_no->q_solubility a_solubility_no Change solvent or add co-solvent (e.g., water, PTC). q_solubility->a_solubility_no No q_base Is the base strength and type correct? q_solubility->q_base Yes a_solubility_no->q_base a_base_no Screen different bases (e.g., K3PO4, Cs2CO3) to avoid substrate decomposition. q_base->a_base_no No q_byproducts Are byproducts (homocoupling, dehalogenation) a major issue? q_base->q_byproducts Yes a_base_no->q_byproducts a_byproducts_yes Improve degassing, lower temperature, check reagent purity. q_byproducts->a_byproducts_yes Yes end_node Re-run Optimized Reaction q_byproducts->end_node No a_byproducts_yes->end_node

References

Technical Support Center: Methyl 6-Chloro-5-iodonicotinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to homocoupling in reactions involving Methyl 6-Chloro-5-iodonicotinate.

Troubleshooting Guide: Minimizing Homocoupling

Undesired homocoupling is a common side reaction that can lower the yield of the desired cross-coupled product and complicate purification. This guide will help you diagnose and resolve issues with excessive homocoupling.

Problem: Significant formation of a homocoupled byproduct is observed.

To effectively troubleshoot, it's crucial to identify the type of homocoupling occurring and its potential causes. With this compound, two main types of homocoupling byproducts can be observed:

  • Homocoupling of the coupling partner (e.g., boronic acid in Suzuki-Miyaura, alkyne in Sonogashira).

  • Homocoupling of this compound (Ullmann-type coupling).

The following workflow can help pinpoint the cause and find a solution.

G start High Homocoupling Observed q1 What type of homocoupling is dominant? start->q1 partner Partner Homocoupling (e.g., Biaryl from Boronic Acid, Diyne from Alkyne) q1->partner Partner substrate Substrate Homocoupling (Dimer of this compound) q1->substrate Substrate q2_partner Is the reaction atmosphere completely inert? partner->q2_partner q2_substrate Are you using a high reaction temperature? substrate->q2_substrate o2_present Yes, oxygen might be present. q2_partner->o2_present No no_o2 No, the system is rigorously deoxygenated. q2_partner->no_o2 Yes high_temp Yes, temperature is high. q2_substrate->high_temp low_temp No, temperature is moderate. q2_substrate->low_temp sol_degas Solution: Improve degassing protocol. Use freeze-pump-thaw or sparge with inert gas. o2_present->sol_degas q3_partner Are you using a Pd(II) precatalyst? no_o2->q3_partner q5_sonogashira For Sonogashira, are you using a copper co-catalyst? no_o2->q5_sonogashira sol_temp Solution: Lower the reaction temperature. Screen for a more active catalyst that works at lower temperatures. high_temp->sol_temp pd_ii Yes, using Pd(OAc)2, PdCl2, etc. q3_partner->pd_ii pd_0 No, using a Pd(0) source. q3_partner->pd_0 sol_pd_ii Solution: Add a mild reducing agent (e.g., potassium formate) or switch to a Pd(0) precatalyst. pd_ii->sol_pd_ii q4_partner Is the catalyst/ligand system optimal? pd_0->q4_partner sol_ligand Solution: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos for Suzuki) to promote reductive elimination. q4_partner->sol_ligand cu_yes Yes q5_sonogashira->cu_yes cu_no No q5_sonogashira->cu_no sol_cu Solution: Switch to a copper-free protocol to prevent Glaser-Hay coupling. cu_yes->sol_cu

Caption: Troubleshooting workflow for homocoupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling when using this compound in a Suzuki-Miyaura reaction?

A1: The primary causes of homocoupling of the boronic acid partner in Suzuki-Miyaura reactions are:

  • Presence of Oxygen: Oxygen can promote the palladium(II)-mediated homocoupling of boronic acids.[1][2] Rigorous exclusion of oxygen is essential.[3]

  • Reduction of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the precatalyst needs to be reduced to the active Pd(0) species.[3] One pathway for this reduction is the homocoupling of two molecules of the boronic acid.[4]

Q2: How can I effectively remove oxygen from my reaction mixture?

A2: Proper degassing of solvents and maintaining an inert atmosphere are critical.[5] Common methods include:

  • Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period. A subsurface sparge is highly effective.[1]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three times is a standard and highly effective method.[3]

  • Inert Atmosphere: Always set up and run your reaction under a positive pressure of an inert gas.[3]

Q3: I am observing significant homocoupling of my boronic acid when using a Pd(II) precatalyst. What can I do?

A3: To minimize homocoupling when using Pd(II) sources, you can add a mild reducing agent to facilitate the formation of the active Pd(0) catalyst without promoting the homocoupling of the boronic acid.[1][3] Potassium formate is a good option for this purpose.[1][6] Alternatively, switching to a well-defined Pd(0) precatalyst can also solve this issue.

Q4: I'm performing a Sonogashira coupling with this compound and see a lot of alkyne dimerization (Glaser-Hay coupling). How can I prevent this?

A4: The primary cause of alkyne homocoupling in Sonogashira reactions is the copper(I) co-catalyst, especially in the presence of oxygen.[5] The most effective strategies to prevent this are:

  • Switching to a copper-free protocol: This is a highly effective method to eliminate Glaser-Hay coupling.[3][5]

  • Rigorous exclusion of oxygen: As with other coupling reactions, ensuring an inert atmosphere is crucial.[5]

  • Using a reducing atmosphere: An atmosphere of hydrogen gas diluted with nitrogen or argon has been shown to significantly reduce homocoupling.[7][8]

Q5: Can my choice of ligand influence the extent of homocoupling?

A5: Yes, the ligand plays a crucial role.[3] Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway by facilitating the reductive elimination step, which is often the product-forming step. For Suzuki-Miyaura couplings, ligands like SPhos, XPhos, and RuPhos can enhance the rate of the desired reaction over the homocoupling side reaction.[3]

Q6: My starting material, this compound, is undergoing homocoupling. What conditions favor this reaction, and how can I avoid it?

A6: Homocoupling of aryl iodides, often referred to as Ullmann coupling, is typically promoted by high temperatures and the presence of a metal catalyst like copper or palladium.[9][10] To avoid this:

  • Lower the reaction temperature: If the desired cross-coupling is efficient at a lower temperature, reducing the heat can disfavor the homocoupling pathway.

  • Choose the right catalyst system: A highly active palladium catalyst that promotes the cross-coupling at a lower temperature can be beneficial.

  • Avoid copper catalysts if possible: If a copper co-catalyst is not essential for your desired transformation, omitting it can reduce the likelihood of Ullmann-type homocoupling.

Impact of Reaction Parameters on Homocoupling

The following table summarizes the effect of various parameters on the formation of homocoupling byproducts.

ParameterImpact on HomocouplingRecommended Action to Reduce Homocoupling
Atmosphere Oxygen promotes homocoupling of boronic acids and alkynes.[2][5]Maintain a strictly inert atmosphere (Argon or Nitrogen).[3]
Catalyst Precursor Pd(II) sources can be reduced by the homocoupling of the organometallic partner.[4]Use a Pd(0) precatalyst or add a mild reducing agent like potassium formate with Pd(II) sources.[1]
Ligands Less bulky or electron-poor ligands may lead to slower reductive elimination, allowing for side reactions.Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[3]
Temperature High temperatures can promote Ullmann-type homocoupling of the aryl iodide.[10]Use the lowest effective temperature for the desired cross-coupling.
Copper Co-catalyst (Sonogashira) Essential for the traditional Sonogashira cycle but is the primary cause of alkyne homocoupling.[5]Employ a copper-free Sonogashira protocol.[5]
Base The choice and amount of base can influence the catalytic cycle and side reactions.[5]Screen different bases (e.g., organic vs. inorganic) to find the optimal conditions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is designed for the coupling of an aryl boronic acid with this compound, with specific steps to minimize homocoupling.

G cluster_prep Preparation cluster_degas Degassing cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Add solids: - this compound - Boronic Acid - Base (e.g., K2CO3) - Pd Catalyst & Ligand b 2. Seal flask with septum a->b c 3. Evacuate and backfill with inert gas (3-5 cycles) b->c d 4. Add degassed solvent via syringe c->d e 5. Heat to desired temperature and stir until completion d->e f 6. Cool, dilute, and perform aqueous work-up e->f g 7. Purify by column chromatography f->g

Caption: Workflow for a Suzuki-Miyaura coupling with minimized homocoupling.

  • Assembly and Degassing:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

    • If using a Pd(II) precatalyst, consider adding potassium formate (1.1 equiv).[1]

    • Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times.[3]

  • Solvent Addition:

    • Add a degassed solvent (e.g., toluene, dioxane, THF/water mixture) via syringe. The solvent should be degassed beforehand by sparging with an inert gas for 30-60 minutes or by 3-4 freeze-pump-thaw cycles.[3]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC, LC-MS, or GC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Copper-Free Sonogashira Coupling Protocol

This protocol avoids the use of a copper co-catalyst to prevent the homocoupling of the terminal alkyne.

  • Preparation:

    • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol% or PdCl₂(PPh₃)₂, 2 mol%) and a magnetic stir bar.

    • Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a degassed solvent system (e.g., THF, DMF, or toluene) and a suitable base (e.g., triethylamine or diisopropylamine).[5]

  • Reaction:

    • Stir the mixture at the appropriate temperature (ranging from room temperature to 80 °C, depending on the reactivity of the alkyne) until the reaction is complete.

  • Work-up:

    • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate and purify the product by chromatography.

References

Technical Support Center: Palladium Catalyst Removal from Methyl 6-Chloro-5-iodonicotinate Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of residual palladium catalysts from Methyl 6-Chloro-5-iodonicotinate reaction products. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my reaction mixture?

A1: The primary methods for palladium removal can be broadly categorized as follows:

  • Adsorption: This involves using solid-supported materials that bind to the palladium, which can then be filtered off. Common adsorbents include activated carbon and specialized metal scavengers.[1] Scavengers are often silica- or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiol, amine, or dimercaptotriazine (DMT) moieties.[1]

  • Filtration: This is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution. Using a filter aid like Celite® can improve the efficiency of this process.[1][2]

  • Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be improved by adding agents that enhance the solubility of palladium species in the solvent.[1]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase that is separate from the product.[1]

  • Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[1][2]

Q2: How do I choose the best palladium removal method for my specific experiment with this compound?

A2: The optimal method depends on several factors:

  • The form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.

  • The nature of your final product: Consider the solubility and stability of this compound, as well as its potential to chelate with palladium.

  • The desired level of purity: The stringency of the required palladium removal will dictate the most appropriate technique. For instance, achieving very low ppm or ppb levels often necessitates the use of high-affinity scavengers.[3][4]

For this compound, a nitrogen-containing heterocyclic compound, palladium complexes can be particularly challenging to remove due to coordination. Therefore, high-affinity scavengers are often the most effective choice.

Q3: What is Celite and how does it aid in palladium removal?

A3: Celite is a diatomaceous earth that is commonly used as a filter aid. It creates a porous filter cake that can trap fine particles, including precipitated palladium metal and heterogeneous catalysts.[2] A Celite pad is typically 1-2 cm thick and is pre-wetted with the solvent before filtering the reaction mixture.[5]

Q4: Can I reuse the palladium catalyst after it has been removed?

A4: In some cases, heterogeneous catalysts like Pd/C can be recovered and reused. However, homogeneous catalysts that are removed using scavengers are typically bound irreversibly and sent for refining to recover the precious metal.[3]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalyst from this compound products and provides step-by-step solutions.

Problem 1: Inefficient Palladium Removal with Filtration

  • Symptom: Significant palladium content remains in the filtrate after passing through a standard filter.

  • Possible Cause & Solution:

    • Palladium is soluble: Filtration is only effective for insoluble palladium species. If your palladium catalyst is homogeneous, you will need to switch to a different method like adsorption with scavengers or activated carbon.[5]

    • Fine palladium particles: The palladium particles may be too fine to be trapped by standard filter paper.

      • Action: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE).[5]

      • Action: Employ a well-packed Celite bed (1-2 cm thick) to trap finer particles.[5]

    • Colloidal palladium: The palladium may have formed a colloid, which can pass through conventional filters.

      • Action: Use a scavenger like activated carbon or a functionalized scavenger, as these are effective at binding and removing colloidal palladium.[6]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptom: Residual palladium levels are still above the acceptable limit after treatment with a scavenger.

  • Possible Cause & Solution:

    • Incorrect scavenger selection: The chosen scavenger may not be optimal for the specific palladium species or solvent system.

      • Action: Screen a variety of scavengers to identify the most effective one for your system. Thiol-based scavengers are generally effective for Pd(II) species.[5]

    • Insufficient scavenger amount or contact time: The amount of scavenger or the reaction time may not be sufficient for complete removal.

      • Action: Increase the amount of scavenger and/or extend the reaction time. Stirring for 1 to 18 hours is a typical range.[1]

    • Sub-optimal temperature: The scavenging efficiency can be temperature-dependent.

      • Action: Try performing the scavenging at a slightly elevated temperature (e.g., 40-60 °C) to improve kinetics.[1]

Problem 3: Product Loss During Palladium Removal

  • Symptom: The yield of this compound is significantly lower after the palladium removal step.

  • Possible Cause & Solution:

    • Product binding to the adsorbent: Your product may be adsorbing to the activated carbon or scavenger.

      • Action: Use the minimum effective amount of the adsorbent.

      • Action: Thoroughly wash the filtered adsorbent with fresh solvent to recover any bound product.[1]

      • Action: Screen different scavengers to find one with lower affinity for your product.

    • Product degradation: The conditions of the removal process (e.g., elevated temperature) may be causing your product to decompose.

      • Action: Perform the palladium removal at a lower temperature or for a shorter duration.

Data on Palladium Removal Efficiency

The following tables summarize the efficiency of different palladium removal methods.

Table 1: Palladium Removal Using Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Biotage MP-TMT800<10>98.75[7]
Smopex®-105 & Smopex®-10130<1>96.67[3]
Si-TMT330797.88[8]
PhosphonicS SPM32~2100<10.5>99.5[9]

Table 2: Palladium Removal Using Other Methods

MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Activated Carbon (Nuchar) with Chelating Agent9100Not specifiedHigh[8]
Carboxen® 56412501299.04
CrystallizationVariesVariesCan be high, but system-dependent[1]

Experimental Protocols

Protocol 1: Palladium Removal using Celite Filtration

This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.

  • Prepare the Filter Pad:

    • Place a sintered glass funnel on a clean filter flask.

    • Add a layer of Celite (typically 1-2 cm thick) to the funnel.[6]

    • Gently pour the reaction solvent over the Celite pad until it is fully wetted.

    • Apply a gentle vacuum to compact the pad.[6]

  • Filter the Reaction Mixture:

    • Dilute the reaction mixture with a suitable solvent if it is too viscous.

    • Slowly pour the diluted mixture onto the center of the Celite pad.

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash and Collect:

    • Wash the Celite pad with fresh solvent to ensure all the product is recovered.[5]

    • The combined filtrate contains your product, now free of heterogeneous palladium.

Protocol 2: Palladium Removal with a Functionalized Scavenger

This protocol uses a solid-supported scavenger for more selective and efficient removal of soluble palladium species.

  • Dissolve Crude Product:

    • Dissolve the crude this compound product in an appropriate solvent (e.g., THF, Ethyl Acetate, DCM).[1]

  • Add Scavenger:

    • Add the selected scavenger to the solution. The amount will depend on the initial palladium concentration and the scavenger's capacity (typically 5-10 equivalents relative to the palladium content).[7]

  • Stir:

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[1]

  • Filter:

    • Filter the mixture through a pad of Celite or filter paper to remove the solid scavenger.[1]

  • Wash and Concentrate:

    • Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

    • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

  • Analyze:

    • Analyze the purified product for residual palladium content using methods like ICP-MS.[10]

Visual Guides

The following diagrams illustrate the decision-making process and workflows for palladium catalyst removal.

G start Start: Crude Product with This compound & Palladium Catalyst is_hetero Is the Pd Catalyst Heterogeneous? start->is_hetero celite_filtration Celite Filtration is_hetero->celite_filtration  Yes scavenger_screen Perform Scavenger Screen is_hetero->scavenger_screen No (Homogeneous) analyze_pd Analyze Residual Pd (e.g., ICP-MS) celite_filtration->analyze_pd select_scavenger Select Optimal Scavenger scavenger_screen->select_scavenger scavenging_process Scavenging Process (Stirring) select_scavenger->scavenging_process filter_scavenger Filter off Scavenger scavenging_process->filter_scavenger filter_scavenger->analyze_pd end End: Purified Product analyze_pd->end

Caption: Decision tree for selecting a palladium removal method.

G start Start: Crude Product in Solution add_scavenger 1. Add Solid-Supported Scavenger start->add_scavenger stir_mixture 2. Stir Mixture (Time & Temp Optimization) add_scavenger->stir_mixture filter_mixture 3. Filter to Remove Scavenger stir_mixture->filter_mixture wash_scavenger 4. Wash Scavenger with Fresh Solvent filter_mixture->wash_scavenger combine_filtrates 5. Combine Filtrates wash_scavenger->combine_filtrates concentrate 6. Concentrate to Obtain Purified Product combine_filtrates->concentrate end End: Purified Product concentrate->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Sonogashira Reactions with Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methyl 6-Chloro-5-iodonicotinate in Sonogashira coupling reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: I am not observing any product formation in my Sonogashira reaction with this compound. What are the likely causes?

A1: A complete lack of product formation can stem from several factors. Given the high reactivity of the C-I bond compared to the C-Cl bond, the reaction should preferentially occur at the 5-position.[1] Consider the following primary causes:

  • Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and can decompose.[2] Ensure your catalyst is fresh or has been properly stored under an inert atmosphere.

  • Insufficiently Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.[3][4][5] Rigorous deoxygenation of your solvent and reaction vessel is critical.

  • Problematic Reagents: Ensure the quality of your base (e.g., triethylamine, diethylamine), as impurities can inhibit the reaction. The alkyne should also be of high purity.

  • Low Reaction Temperature: While Sonogashira reactions are often run at room temperature, less reactive substrates may require gentle heating to facilitate the oxidative addition step.[3]

Q2: My reaction is yielding a significant amount of alkyne homocoupling (Glaser) product. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in copper-catalyzed Sonogashira reactions, primarily caused by the presence of oxygen which promotes the oxidative dimerization of the copper acetylide intermediate.[2][3][4][5][6] To minimize this:

  • Strict Anaerobic Conditions: The most crucial step is to rigorously exclude oxygen from your reaction. This can be achieved by using Schlenk techniques or a glovebox and thoroughly degassing your solvents.

  • Copper-Free Protocol: The most direct way to avoid Glaser coupling is to employ a copper-free Sonogashira protocol.[2][3] These methods often require careful selection of palladium ligands and bases.

  • Reduce Copper Catalyst Loading: If using a copper co-catalyst, minimizing its concentration can help reduce the rate of homocoupling.

  • Control Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also sometimes lead to increased side product formation.[3]

Q3: I am observing dehalogenation of my starting material. What causes this and how can I prevent it?

A3: Dehalogenation, where the iodine or chlorine atom is replaced by a hydrogen atom, can occur as a side reaction in palladium-catalyzed cross-coupling reactions. This can be influenced by the solvent, catalyst, and temperature. In some cases, a simultaneous dehalogenation and hydrogenation (DHH) reaction can occur.[7] To mitigate this:

  • Optimize Catalyst and Ligands: The choice of palladium catalyst and phosphine ligand can influence the propensity for dehalogenation. Experiment with different ligand systems.

  • Solvent Choice: The solvent can play a role in the dehalogenation pathway. Consider screening different solvents if this is a persistent issue.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize this and other side reactions.

Q4: The reaction is sluggish and gives a low yield of the desired product. How can I improve the reaction rate and yield?

A4: Low yields and slow reaction rates can often be addressed by systematically optimizing the reaction conditions.

  • Increase Catalyst Loading: If you suspect catalyst deactivation, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the yield.

  • Screen Different Bases: The choice of base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[2] Common bases include triethylamine, diethylamine, and potassium carbonate. The organic amine bases can often also serve as the solvent.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the reaction. While amine bases are often used as solvents, other options like DMF or THF can be employed.[2] Anecdotally, THF has been reported to sometimes promote the formation of palladium black, indicating catalyst decomposition.[8]

  • Increase Reaction Temperature: For less reactive systems, increasing the temperature can significantly improve the reaction rate. Monitor the reaction for potential increases in side products.

Q5: Should I be concerned about a reaction at the chloro- position of this compound?

A5: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl.[1] Therefore, the reaction should be highly selective for the iodo- position. Coupling at the chloro- position is generally much more difficult and requires more forcing conditions, specialized catalysts, or different reaction setups.[9] For standard Sonogashira conditions, you can expect selective coupling at the 5-position.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
No Reaction 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents. 4. Low temperature.1. Use fresh, properly stored catalyst. 2. Thoroughly degas solvents and use Schlenk techniques or a glovebox. 3. Use high-purity, dry reagents and solvents. 4. Gradually increase the reaction temperature.
Significant Alkyne Homocoupling 1. Presence of oxygen. 2. High concentration of copper co-catalyst.1. Ensure strictly anaerobic conditions. 2. Reduce the amount of copper(I) iodide or switch to a copper-free protocol.
Low Yield 1. Incomplete reaction. 2. Catalyst deactivation. 3. Suboptimal base or solvent.1. Increase reaction time and monitor by TLC or LC-MS. 2. Increase catalyst loading. 3. Screen different bases (e.g., Et3N, DIPEA) and solvents (e.g., THF, DMF, or neat amine).
Dehalogenation of Starting Material 1. Side reaction promoted by catalyst/solvent system.1. Screen different palladium catalysts and ligands. 2. Try a different solvent. 3. Run the reaction at a lower temperature.
Formation of Palladium Black 1. Catalyst decomposition.1. Use a more stabilizing ligand. 2. Increase the ligand-to-palladium ratio. 3. Consider a different solvent; THF has been anecdotally linked to this issue.[8]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a starting point for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent and degassed triethylamine via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature. If no reaction is observed after a few hours, the temperature can be gradually increased to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Anhydrous and degassed base/solvent (e.g., triethylamine or pyrrolidine)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed amine (e.g., triethylamine) via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_side Side Reaction Pd0 Pd(0)L₂ Pd_complex_A R¹-Pd(II)(X)L₂ Pd0->Pd_complex_A Oxidative Addition (R¹-X) Pd_complex_B R¹-Pd(II)(-C≡C-R²)L₂ Pd_complex_A->Pd_complex_B Transmetalation Cu_acetylide Cu-C≡C-R² Pd_complex_B->Pd0 Reductive Elimination (R¹-C≡C-R²) CuX CuX CuX->Cu_acetylide H-C≡C-R² Base Cu_acetylide->CuX Transmetalation to Pd Glaser R²-C≡C-C≡C-R² Cu_acetylide->Glaser O₂ (Homocoupling)

Caption: The Sonogashira catalytic cycle and competing Glaser homocoupling.

Troubleshooting_Workflow start Reaction Issue (e.g., Low/No Yield) check_inert Check Inert Atmosphere start->check_inert check_catalyst Check Catalyst Activity check_inert->check_catalyst Inert OK failure Persistent Issue: Consult Literature for Alternative Methods check_inert->failure Inert Faulty check_reagents Check Reagent Quality check_catalyst->check_reagents Catalyst OK check_catalyst->failure Catalyst Inactive optimize_conditions Optimize Conditions (Temp, Base, Solvent) check_reagents->optimize_conditions Reagents OK check_reagents->failure Reagents Impure success Successful Reaction optimize_conditions->success Optimization Successful optimize_conditions->failure Optimization Fails

Caption: Troubleshooting workflow for common Sonogashira reaction issues.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Product Yield Temp->Yield Rate Reaction Rate Temp->Rate Dehalogenation Dehalogenation Temp->Dehalogenation Catalyst Catalyst System (Pd, Cu, Ligand) Catalyst->Yield Catalyst->Rate Homocoupling Homocoupling Catalyst->Homocoupling Catalyst->Dehalogenation Atmosphere Atmosphere (Inert vs. Air) Atmosphere->Yield Atmosphere->Homocoupling Base Base Base->Yield Base->Rate

Caption: Logical relationships between reaction parameters and outcomes.

References

Technical Support Center: Improving Regioselectivity in Heck Reactions with Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heck reactions involving Methyl 6-Chloro-5-iodonicotinate. The focus is on improving regioselectivity and addressing common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Heck reaction with this compound, with a focus on controlling the reaction's regioselectivity.

Issue 1: Poor or No Conversion to the Desired Product

Possible Causes:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.

  • Insufficient Reaction Temperature: The energy barrier for the oxidative addition of the C-I bond may not be overcome.

  • Inappropriate Base: The chosen base may be too weak to effectively regenerate the Pd(0) catalyst in the final step of the catalytic cycle.

  • Poor Ligand Choice: The ligand may not be suitable for stabilizing the palladium catalyst or facilitating the reaction with the electron-deficient heteroaromatic substrate.

Troubleshooting Steps:

  • Catalyst Activation: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the reaction conditions are suitable for its reduction to Pd(0). The addition of phosphine ligands can facilitate this process.[1] Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the in-situ reduction step.

  • Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for conversion without significant byproduct formation.

  • Base Screening: If using a weak base like an acetate salt, consider switching to a stronger, non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.[2]

  • Ligand Evaluation: For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands can be beneficial. Consider screening ligands such as P(t-Bu)₃, XPhos, or SPhos.

Issue 2: Low Regioselectivity - Reaction at the C-Cl Bond

While oxidative addition is significantly more favorable at the carbon-iodine bond than the carbon-chlorine bond, high temperatures or prolonged reaction times can sometimes lead to undesired side reactions at the C-Cl position.

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the higher activation barrier for C-Cl bond cleavage.

  • Highly Active Catalyst System: Certain highly reactive palladium catalysts, particularly those with very electron-rich and bulky ligands, might exhibit reduced selectivity.

Troubleshooting Steps:

  • Temperature Reduction: Lower the reaction temperature to the minimum required for efficient reaction at the C-I bond. This will increase the kinetic preference for the desired reaction pathway.

  • Ligand Modification: If using a highly reactive ligand, consider switching to a less electron-rich or sterically demanding ligand to temper the catalyst's reactivity. Triphenylphosphine (PPh₃) is a standard, less reactive alternative.

  • Reaction Time Optimization: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the potential for subsequent reaction at the C-Cl bond.

Issue 3: Formation of Heck Byproducts (e.g., Double Bond Isomerization, Reductive Heck Products)

Possible Causes:

  • Reversible β-Hydride Elimination: The β-hydride elimination step in the Heck mechanism can be reversible, leading to isomerization of the newly formed double bond.[3]

  • Presence of a Hydride Source: If a hydride source is present in the reaction mixture, the alkyl-palladium intermediate can be reduced, leading to the formation of a saturated product (reductive Heck reaction).

Troubleshooting Steps:

  • Base Selection: The choice of base can influence the rate of reductive elimination of the palladium-hydride species, which regenerates the Pd(0) catalyst. Using a base that efficiently traps the generated H-X can minimize side reactions.[1]

  • Additive Introduction: The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can act as halide scavengers, promoting the desired catalytic pathway and minimizing side reactions.

  • Solvent Purity: Ensure that the solvent is anhydrous and free of potential hydride donors.

Frequently Asked Questions (FAQs)

Q1: At which position will the Heck reaction primarily occur on this compound?

The Heck reaction will overwhelmingly occur at the 5-position, displacing the iodine atom. The oxidative addition of a palladium catalyst to a carbon-halogen bond is significantly faster for iodides than for chlorides (reactivity order: C-I > C-Br > C-Cl). The carbon-chlorine bond is much stronger and less reactive under typical Heck conditions.

Q2: What are the key factors that control the regioselectivity of the Heck reaction with my substrate?

The primary factor is the inherent difference in reactivity between the C-I and C-Cl bonds. To maintain this high regioselectivity, the following factors are crucial:

  • Reaction Temperature: Keeping the temperature as low as possible while still achieving a reasonable reaction rate will favor the kinetically preferred C-I activation.

  • Catalyst System: The choice of palladium precursor and ligand can influence the catalyst's reactivity and selectivity.

  • Reaction Time: Minimizing the reaction time once the starting material is consumed can prevent potential side reactions at the C-Cl bond.

Q3: Which type of alkene is best to use with this compound?

Electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes with electron-withdrawing groups, are generally excellent substrates for the Heck reaction.[2] They tend to give higher yields and better regioselectivity, favoring the formation of the linear (β) product. Electron-rich alkenes can also be used, but may require more careful optimization of reaction conditions to control regioselectivity.

Q4: How can I improve the yield of my Heck reaction?

Improving the yield often involves a systematic optimization of the reaction parameters. The table below provides a starting point for screening different conditions.

ParameterRecommended Starting Conditions & Variations
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-2.5 mol%)
Ligand PPh₃ (4-10 mol%), P(o-tol)₃ (4-10 mol%), Buchwald ligands (e.g., XPhos, SPhos) (2-5 mol%)
Base Et₃N (2-3 equiv.), K₂CO₃ (2-3 equiv.), Cs₂CO₃ (2-3 equiv.), NaOAc (2-3 equiv.)
Solvent DMF, DMAc, NMP, Acetonitrile, Toluene
Temperature 80-120 °C

Q5: What is the general mechanism for the Heck reaction in this case?

The catalytic cycle for the Heck reaction with this compound is illustrated below.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd This compound PdII Aryl-Pd(II)-I(L)₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene PiComplex Alkene-Pd(II) Complex Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns AlkylPd Alkyl-Pd(II) Complex MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProdComplex Product-Pd(II)-H Complex BetaElim->ProdComplex RedElim Reductive Elimination ProdComplex->RedElim Base RedElim->Pd0

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocols

General Procedure for a Heck Reaction with this compound and an Alkene:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv.), and the phosphine ligand (e.g., PPh₃, 0.04-0.10 equiv.).

  • Reagent Addition: Add the base (e.g., Et₃N, 2.0-3.0 equiv.) and the alkene (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, acetonitrile, or toluene) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Key Concepts

Factors Influencing Regioselectivity:

The regioselectivity of the Heck reaction is a delicate balance of several factors. The following diagram illustrates the key influences that determine the final product distribution.

Regioselectivity_Factors Regio Regioselectivity Substrate Substrate Electronics (Electron-deficient pyridine) Regio->Substrate LeavingGroup Leaving Group (Iodide vs. Chloride) Regio->LeavingGroup Ligand Ligand Properties (Sterics and Electronics) Regio->Ligand Conditions Reaction Conditions (Temperature, Base, Solvent) Regio->Conditions

Caption: Key factors influencing Heck reaction regioselectivity.

Troubleshooting Workflow:

When encountering issues with your Heck reaction, a systematic approach to troubleshooting can save time and resources. The following workflow provides a logical sequence of steps to diagnose and solve common problems.

Troubleshooting_Workflow Start Problem with Heck Reaction CheckConversion Low or No Conversion? Start->CheckConversion OptimizeTemp Increase Temperature CheckConversion->OptimizeTemp Yes CheckRegio Poor Regioselectivity? CheckConversion->CheckRegio No ScreenBases Screen Different Bases OptimizeTemp->ScreenBases ScreenLigands Screen Different Ligands ScreenBases->ScreenLigands Success Successful Reaction ScreenLigands->Success LowerTemp Decrease Temperature CheckRegio->LowerTemp Yes CheckByproducts Byproduct Formation? CheckRegio->CheckByproducts No ChangeLigand Change Ligand LowerTemp->ChangeLigand ChangeLigand->Success Additives Consider Additives (e.g., Ag salts) CheckByproducts->Additives Yes CheckByproducts->Success No PurifyReagents Purify Reagents/Solvent Additives->PurifyReagents PurifyReagents->Success

Caption: A workflow for troubleshooting Heck reactions.

References

Technical Support Center: Scale-Up of Reactions Involving Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-Chloro-5-iodonicotinate. The information is designed to address specific issues that may be encountered during the scale-up of chemical reactions involving this intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary scale-up challenges associated with reactions of this compound?

A1: The primary scale-up challenges when using this compound, a dihalogenated pyridine, revolve around managing chemoselectivity, reaction kinetics, heat transfer, and product purification. Given the two different halogen substituents, achieving selective reaction at either the iodine or chlorine position is a key consideration. At larger scales, ensuring efficient mixing and temperature control is crucial to avoid side reactions and ensure batch-to-batch consistency. Purification can also become more complex, requiring the removal of residual palladium catalyst and process-related impurities.

Q2: Which halogen is more reactive in cross-coupling reactions with this compound?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl. Therefore, the carbon-iodine bond in this compound is significantly more reactive than the carbon-chlorine bond. This inherent difference in reactivity allows for selective functionalization at the 5-position (iodine) under milder conditions, while the 6-position (chlorine) can be reacted under more forcing conditions in a subsequent step.

Q3: What are the most common side reactions observed during the scale-up of Suzuki-Miyaura couplings with this substrate?

A3: Common side reactions during the scale-up of Suzuki-Miyaura couplings include:

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often exacerbated by the presence of oxygen or inefficiently reduced Pd(II) species.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct. This can be prevalent in the presence of aqueous bases.

  • Double Coupling: While less common under controlled conditions due to the lower reactivity of the chloride, forcing conditions intended to react at the chlorine site may lead to undesired double substitution.

  • Dehalogenation: Reduction of the C-I or C-Cl bond, leading to the formation of the corresponding des-halo nicotinate.

Q4: How can I monitor the progress of a large-scale reaction involving this compound?

A4: For large-scale reactions, robust in-process controls are essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the disappearance of starting materials and the formation of the product and any significant byproducts. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. For more detailed mechanistic insights, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. For chloropyridines, highly active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[1]
Inefficient Base The choice of base is critical for activating the boronic acid.[1] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous for solid-phase reactions.
Poor Reagent Quality Boronic acids can degrade over time. Use fresh, high-purity boronic acid. Ensure all solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.
Insufficient Temperature The C-Cl bond is significantly less reactive than the C-I bond.[1] For reactions at the chlorine site, higher temperatures (80-120 °C) may be required. Consider using a higher-boiling solvent.
Issue 2: Poor Regioselectivity (Reaction at both Iodine and Chlorine sites)

Possible Causes & Solutions

CauseRecommended Action
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, even when targeting the C-I bond.[1] Start at a lower temperature and gradually increase if necessary, monitoring the reaction closely.
Highly Reactive Catalyst System A very active catalyst may not effectively differentiate between the C-I and C-Cl bonds. Consider using a less reactive ligand or lowering the catalyst loading.
Excess of Coupling Partner Using a large excess of the boronic acid or other coupling partner can drive the reaction towards double substitution. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents).
Issue 3: Incomplete Conversion on Scale-Up

Possible Causes & Solutions

CauseRecommended Action
Poor Mixing In large reactors, inefficient mixing can lead to localized concentration and temperature gradients, resulting in incomplete reaction. Ensure adequate agitation for the reactor volume and viscosity of the reaction mixture.
Mass Transfer Limitations In heterogeneous reactions (e.g., with a solid base), the rate may be limited by the transfer of reagents between phases. Ensure efficient stirring and consider the particle size of solid reagents.
Heat Transfer Issues Exothermic reactions can be difficult to control at scale. Poor heat removal can lead to temperature spikes, causing catalyst decomposition or side reactions. Ensure the reactor's cooling capacity is sufficient for the reaction scale.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the 5-Position (Iodine)

This is a general guideline and should be optimized for specific substrates and scales.

  • Vessel Preparation: To a clean, dry, and inerted reactor, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting: Purge the reactor with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via a cannula or pump.

  • Catalyst Addition: In a separate glovebox or inerted vessel, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a small amount of degassed solvent. Transfer this catalyst solution to the reactor.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC until the consumption of the starting material is complete.

  • Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow start Low Yield or Incomplete Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes action_catalyst Use fresh catalyst. Screen ligands (e.g., SPhos, XPhos). Increase catalyst loading. check_catalyst->action_catalyst No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes action_conditions Increase temperature. Screen bases (K3PO4, Cs2CO3). Ensure efficient mixing. check_conditions->action_conditions No end Successful Reaction check_reagents->end Yes action_reagents Use fresh boronic acid. Degas solvents thoroughly. Ensure anhydrous conditions. check_reagents->action_reagents No action_catalyst->end Re-run Reaction action_conditions->end Re-run Reaction action_reagents->end Re-run Reaction

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

suzuki_cycle cluster_0 Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_complex R-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation (R'-B(OR)2) pd_complex->transmetalation r_pd_r R-Pd(II)-R'(L2) transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Monitoring Methyl 6-Chloro-5-iodonicotinate Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of chemical reactions involving Methyl 6-Chloro-5-iodonicotinate using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for monitoring a reaction with this compound?

A typical starting point for analyzing this compound and related reaction components is a reversed-phase HPLC method. A C18 column is generally a good choice, with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid modifier like formic acid or phosphoric acid to improve peak shape.[1][2]

Q2: How can I prepare my reaction sample for HPLC analysis?

To prepare a sample, take a small aliquot from the reaction mixture and quench it immediately to stop the reaction. Then, dilute the quenched aliquot with a solvent that is miscible with the HPLC mobile phase, such as acetonitrile or the initial mobile phase composition.[3] It is crucial to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.[3]

Q3: My peaks for the starting material and product are co-eluting. How can I improve the separation?

Improving the resolution between co-eluting peaks can be achieved by several strategies. You can try adjusting the mobile phase composition by changing the ratio of organic solvent to water. A shallower gradient or a switch to isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[4][5] Alternatively, changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[4] Optimizing the pH of the mobile phase can also be effective, especially for ionizable compounds.[5][6]

Q4: I am observing peak tailing for my analyte. What are the common causes and solutions?

Peak tailing can be caused by several factors, including interactions between basic analytes and residual silanol groups on the silica-based column packing.[6] To mitigate this, you can add a small amount of a competing base, like triethylamine, to the mobile phase, though this may not be suitable for MS detectors. Using a modern, end-capped column with low silanol activity is also recommended.[6] Other causes can include column overload, where injecting too concentrated a sample leads to poor peak shape.[6] Diluting your sample before injection can resolve this issue.

Q5: My retention times are shifting from one injection to the next. What could be the problem?

Shifting retention times can indicate a few issues. Inconsistent mobile phase preparation is a common cause; ensure your mobile phase is prepared accurately and consistently.[6] Temperature fluctuations can also affect retention, so using a column oven is recommended for stable results.[6] Ensure the column is properly equilibrated with the mobile phase before starting your analytical run, especially when using a gradient method.[6] Pump malfunctions or leaks in the system can also lead to inconsistent flow rates and, consequently, shifting retention times.

Q6: What is the primary degradation pathway for nicotinate esters like this compound in aqueous solutions, and how can I minimize it?

The primary degradation pathway for methyl esters of nicotinic acid in aqueous solutions is hydrolysis to the corresponding carboxylic acid.[7] This degradation is influenced by pH and temperature.[8] To minimize degradation, it is advisable to keep the samples cool and, if possible, at a slightly acidic pH.[8] For long-term storage, freezing the samples is recommended.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks Injection issue (e.g., air bubble in syringe, clogged injector).Manually inspect the injection process. Purge the injector and ensure the sample loop is completely filled.
Detector issue (e.g., lamp off or failing).Check the detector status and lamp life. Replace the lamp if necessary.
Sample degradation.Prepare fresh samples and store them appropriately (e.g., at low temperature) before analysis.[7][8]
Baseline Noise or Drift Air bubbles in the mobile phase or detector.Degas the mobile phase thoroughly using sonication or vacuum. Purge the pump and detector.
Contaminated mobile phase or column.Use high-purity HPLC-grade solvents. Flush the column with a strong solvent.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Ghost Peaks Contamination in the mobile phase or from a previous injection (carryover).Use high-purity solvents and run a blank gradient to identify the source of contamination. Implement a needle wash step in your injection sequence.
High Backpressure Blockage in the system (e.g., clogged frit, tubing, or column).Systematically disconnect components (starting from the detector and moving backward) to identify the location of the blockage. Replace the clogged component.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved and miscible with the organic solvent. Filter the mobile phase.
Split Peaks Partially blocked column inlet frit.Backflush the column with an appropriate solvent. If the problem persists, replace the frit or the column.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.

Experimental Protocol: HPLC Monitoring of a Suzuki Coupling Reaction

This protocol provides a general method for monitoring the progress of a Suzuki coupling reaction where this compound is a reactant.

Objective: To quantify the consumption of this compound and the formation of the corresponding product over time.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Reference standards for this compound and the expected product

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of the starting material and the product in acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solutions.

  • Reaction Sampling: At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Sample Quenching and Preparation: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of cold acetonitrile. Vortex the sample and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the prepared samples and calibration standards into the HPLC system.

  • Data Analysis: Integrate the peak areas for the starting material and the product. Use the calibration curves to determine the concentration of each component at every time point. Plot the concentration versus time to monitor the reaction progress.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis Analysis Standard_Prep Prepare Standards HPLC_Injection Inject into HPLC Standard_Prep->HPLC_Injection Calibration Reaction_Setup Set up Reaction Sampling Take Aliquot at Time (t) Reaction_Setup->Sampling Quenching Quench & Dilute Sampling->Quenching Filtering Filter Sample Quenching->Filtering Filtering->HPLC_Injection Data_Acquisition Acquire Chromatogram HPLC_Injection->Data_Acquisition Data_Processing Integrate & Quantify Data_Acquisition->Data_Processing Progress_Plotting Plot Concentration vs. Time Data_Processing->Progress_Plotting

Caption: Experimental workflow for monitoring reaction progress by HPLC.

Troubleshooting_Workflow cluster_peak_issues Peak Shape & Retention cluster_baseline_issues Baseline Problems cluster_pressure_issues System Pressure cluster_solutions Solutions Start Problem with Chromatogram Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Shift Retention Time Shifting? Start->Retention_Shift Baseline_Noise Noisy Baseline? Start->Baseline_Noise High_Pressure High Backpressure? Start->High_Pressure Sol_Peak_Shape Check for column overload Adjust mobile phase pH Use end-capped column Peak_Shape->Sol_Peak_Shape Yes Sol_Retention Check mobile phase prep Use column oven Ensure column equilibration Retention_Shift->Sol_Retention Yes Sol_Baseline Degas mobile phase Use high-purity solvents Flush system Baseline_Noise->Sol_Baseline Yes Sol_Pressure Check for blockages Filter mobile phase & samples Check buffer solubility High_Pressure->Sol_Pressure Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

Comparative Guide to Purity Assessment of Methyl 6-Chloro-5-iodonicotinate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of Methyl 6-Chloro-5-iodonicotinate. Detailed experimental protocols and supporting data are presented to aid in selecting the most suitable analytical method.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity determination of non-volatile and thermally labile compounds, making it a primary candidate for this analysis. This guide outlines a proposed stability-indicating HPLC method and compares it with Gas Chromatography (GC), a viable alternative for the analysis of volatile and thermally stable compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating reverse-phase HPLC (RP-HPLC) method is proposed for the purity assessment of this compound. This method is designed to separate the main compound from its potential impurities, including starting materials, by-products from synthesis, and degradation products.

Potential Impurities

The proposed HPLC method should be capable of separating this compound from potential process-related impurities and degradation products. Key potential impurities could include:

  • Starting materials: 6-chloronicotinic acid, methanol.

  • Synthetic by-products: Isomers or related halogenated pyridine derivatives.

  • Degradation product: 6-Chloro-5-iodonicotinic acid (formed via hydrolysis of the methyl ester).

Proposed HPLC Method Parameters

A robust RP-HPLC method is proposed based on methods developed for structurally similar nicotinic acid esters.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Instrumentation HPLC system with UV or Photodiode Array (PDA) detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Elution Mode Gradient or Isocratic (e.g., 60:40 v/v A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~265 nm (to be determined by UV scan of this compound)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL. Filter through a 0.45 µm filter.
Experimental Protocol: Proposed HPLC Method

This protocol details the steps for performing the purity assessment using the proposed HPLC method.

  • Preparation of Mobile Phase:

    • Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask with the mobile phase composition (e.g., 60:40 Water:Acetonitrile).

    • Sonicate if necessary to ensure complete dissolution.

  • Preparation of Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 100 mL volumetric flask with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters listed in Table 1.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution to determine the purity.

  • Data Analysis:

    • Calculate the purity of the sample by the area percentage method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) hplc_system HPLC System Setup (Column, Detector, Flow Rate) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution (100 µg/mL) inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution (100 µg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample acquire_chromatogram Acquire Chromatograms inject_standard->acquire_chromatogram inject_sample->acquire_chromatogram integrate_peaks Integrate Peaks acquire_chromatogram->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Assessment.

Alternative Analytical Technique: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC could be a suitable alternative to HPLC, provided the compound is thermally stable and sufficiently volatile.

Comparison of HPLC and GC for Purity Assessment

Table 2: Comparison of HPLC and GC Methods

FeatureHPLCGas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for polar or non-volatile compounds.
Instrumentation HPLC system with a pump, injector, column, and detector (UV, PDA, etc.).GC system with a gas supply, injector, column, oven, and detector (FID, MS, etc.).
Sensitivity High, depending on the detector.Very high, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).
Resolution Excellent for a wide range of compounds.Excellent for volatile compounds.
Potential Issues Solvent consumption, potential for peak tailing with basic compounds.Compound must be thermally stable; potential for degradation in the injector or column.
Proposed GC Method Parameters

Table 3: Proposed GC Method Parameters

ParameterProposed Condition
Instrumentation Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column Capillary column suitable for aromatic and halogenated compounds (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium or Hydrogen at a constant flow rate.
Injector Temperature 250 °C (to be optimized based on thermal stability)
Oven Program Initial temperature: 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. (to be optimized)
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C
Injection Mode Split or splitless, depending on the required sensitivity.
Sample Preparation Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of ~1 mg/mL.

Conclusion

For the purity assessment of this compound, the proposed RP-HPLC method is the recommended primary technique . Its applicability to a wide range of compounds without the requirement of volatility and thermal stability makes it a robust and reliable choice. The method can be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Gas Chromatography serves as a valuable alternative or complementary technique , particularly for the detection of volatile impurities. A GC-MS method would provide the added benefit of mass identification of unknown peaks, which can be crucial for impurity profiling. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities and the available instrumentation.

A Comparative Guide to the Reactivity of Methyl 6-Chloro-5-iodonicotinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. Halogenated nicotinic acid esters serve as versatile building blocks for the introduction of a wide array of substituents through transition-metal catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of Methyl 6-Chloro-5-iodonicotinate against other halonicotinate derivatives in key cross-coupling reactions, supported by established chemical principles and representative experimental data.

Reactivity Overview: The Halogen Dance in Catalysis

The reactivity of halonicotinates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, is fundamentally governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The established order of reactivity is a cornerstone principle: Iodo > Bromo > Chloro .[1][2] This trend arises because the initial and often rate-limiting step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the C-X bond. A weaker C-X bond facilitates a faster oxidative addition, leading to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1][2]

For this compound, this principle dictates a significant difference in reactivity between the C-I bond at the 5-position and the C-Cl bond at the 6-position. The C-I bond is substantially more reactive, allowing for chemoselective functionalization at the 5-position while leaving the C-Cl bond intact. This selective reactivity is a powerful tool for the sequential introduction of different functionalities onto the pyridine ring.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected performance of this compound and other halonicotinates in Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. While direct, side-by-side quantitative data for all substrates under identical conditions is not extensively available in the public domain, the performance expectations are extrapolated from well-established reactivity principles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.

Expected Reactivity Comparison:

SubstrateRelative ReactivityTypical Reaction TemperatureTypical Reaction TimeExpected Yield
This compound High (at C5-Iodo)Room temperature to moderate heat (e.g., 50-80 °C)[2]Shorter (e.g., 1-8 hours)[2]Generally high
Methyl 5-Bromo-6-chloronicotinate Moderate (at C5-Bromo)Moderate to high heat (e.g., 80-110 °C)[2]Longer (e.g., 6-24 hours)[2]Moderate to high
Methyl 5,6-dichloronicotinate Low (at C5/C6-Chloro)High heat (e.g., >100 °C) with specialized catalystsSignificantly longerVariable, often lower

dot

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halonicotinate, Boronic Acid, Base solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heating Heat to Desired Temperature catalyst->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with Water monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling enables the formation of C-C bonds by reacting an organotin compound with an organic halide. Organotin reagents are known for their stability to air and moisture.[3][4]

Expected Reactivity Comparison:

SubstrateRelative ReactivityTypical Reaction TemperatureKey Considerations
This compound High (at C5-Iodo)Mild to moderate (e.g., 50-80 °C)High chemoselectivity for the iodo position.
Methyl 5-Bromo-6-chloronicotinate Moderate (at C5-Bromo)Moderate (e.g., 80-100 °C)Generally good reactivity, but harsher conditions than iodo-derivatives.
Methyl 5,6-dichloronicotinate Low (at C5/C6-Chloro)High (e.g., >100 °C)Requires more active catalyst systems and higher temperatures.

dot

Stille_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)L_n-R' pd2_complex->transmetalation_complex Transmetalation (R'-SnBu3) transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an organic halide. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[5]

Expected Reactivity Comparison:

SubstrateRelative ReactivityTypical BaseLigand Considerations
This compound High (at C5-Iodo)NaOtBu, K2CO3, Cs2CO3Standard phosphine ligands are often sufficient.
Methyl 5-Bromo-6-chloronicotinate Moderate (at C5-Bromo)NaOtBu, Cs2CO3May require more electron-rich and bulky ligands for optimal results.
Methyl 5,6-dichloronicotinate Low (at C5/C6-Chloro)Strong bases like NaOtBu are typically necessary.Requires specialized, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).

dot

Buchwald_Hartwig_Logic start Select Halonicotinate iodo Iodo-derivative (e.g., at C5) start->iodo bromo Bromo-derivative start->bromo chloro Chloro-derivative start->chloro mild_conditions Milder Conditions Standard Ligands iodo->mild_conditions moderate_conditions Moderate Conditions Bulky Ligands bromo->moderate_conditions harsh_conditions Harsher Conditions Specialized Ligands chloro->harsh_conditions

Caption: Logical relationship between halide and reaction conditions in Buchwald-Hartwig amination.

Experimental Protocols

The following are general, representative protocols for the cross-coupling reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the halonicotinate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Stille Coupling
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the halonicotinate (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Reagent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane). Then, add the organostannane (1.1-1.2 equiv.). In some cases, a co-catalyst such as CuI may be added to accelerate the reaction.[6]

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 50-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture may be quenched with an aqueous solution of KF to precipitate tin byproducts. The mixture is then filtered and extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The residue is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).

  • Reagent Addition: Add the halonicotinate (1.0 equiv.) and the amine (1.2 equiv.). Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution and purify the resulting crude product by column chromatography.

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is characterized by the high reactivity of the C-I bond at the 5-position, which allows for selective functionalization under milder conditions compared to its bromo- and chloro-analogues. This predictable reactivity trend, rooted in the C-X bond dissociation energies, provides a powerful strategic advantage in the design of complex molecules. While the chloro-substituent at the 6-position is significantly less reactive, it can be functionalized under more forcing conditions, enabling sequential and site-selective modifications of the nicotinic acid scaffold. Researchers can leverage these reactivity differences to efficiently construct diverse libraries of substituted pyridines for applications in drug discovery and materials science.

References

Unveiling the Structural Landscape of Nicotinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, a deep understanding of the three-dimensional structure of molecules is paramount. This guide provides a comparative analysis of the X-ray crystal structures of derivatives closely related to Methyl 6-Chloro-5-iodonicotinate, offering insights into their solid-state conformations and intermolecular interactions. While the crystal structure for this compound itself is not publicly available in crystallographic databases, this guide leverages data from key analogues: Methyl 6-chloronicotinate and 6-Methylnicotinic acid, to provide valuable structural comparisons.

These compounds are significant as they form the foundational scaffolds in the synthesis of a variety of biologically active molecules.[1] Understanding their crystal structures is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for Methyl 6-chloronicotinate and 6-Methylnicotinic acid, as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for Methyl 6-chloronicotinate

ParameterValue
Empirical FormulaC₇H₆ClNO₂
Formula Weight171.58
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8721(4)
b (Å)5.8068(6)
c (Å)17.3721(18)
α (°)95.563(9)
β (°)94.918(8)
γ (°)104.657(9)
Volume (ų)373.64(7)
Z2
Temperature (K)293
Radiation (λ, Å)Mo Kα (0.71073)
R-factor0.055
wR-factor0.119

Data sourced from Acta Crystallographica Section E, 2012, E68, o162.[2]

Table 2: Crystal Data and Structure Refinement for 6-Methylnicotinic Acid

ParameterValue
Empirical FormulaC₇H₇NO₂
Formula Weight137.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8788(8)
b (Å)13.634(3)
c (Å)6.1094(12)
β (°)90.51(3)
Volume (ų)323.07(12)
Z2
Temperature (K)293
Radiation (λ, Å)Mo Kα (0.71073)
R-factor0.049

Note: The complete wR-factor was not available in the referenced source.[1]

Structural Insights and Comparison

The molecule of Methyl 6-chloronicotinate is nearly planar, with a small dihedral angle of 3.34(14)° between the pyridine ring and the ester group.[1][2] The crystal packing is characterized by weak C—H···N hydrogen bonds that link the molecules into layers.[1][2] Furthermore, π–π stacking interactions are observed between the aromatic rings in adjacent layers, with a centroid–centroid distance of 3.8721(4) Å.[2]

Similarly, the crystal structure of 6-methylnicotinic acid also reveals a nearly planar molecule.[1] Its crystal packing is stabilized by intermolecular O—H···N hydrogen bonds and weak C—H···O interactions.[1] Like the chloro-derivative, π–π stacking interactions are present between the pyridine rings of adjacent molecules, with a face-to-face distance of 3.466 Å.[1]

The presence of different substituents (a chloro group and a methyl ester in one, and a methyl group and a carboxylic acid in the other) leads to distinct hydrogen bonding patterns and slight variations in the π–π stacking distances, which in turn influence the overall crystal packing and solid-state properties of these compounds.

Experimental Protocols

The methodologies for the synthesis and crystal structure determination of these derivatives are crucial for reproducibility and further research.

Synthesis and Crystallization of Methyl 6-chloronicotinate:

A mixture of 6-chloronicotinic acid (0.036 mol), dimethyl carbonate (0.131 mol), and concentrated H₂SO₄ (0.049 mol) was refluxed for 17 hours.[1] Following the reaction, an aqueous solution of NaHCO₃ was added, and the product was extracted with dichloromethane. The organic layer was dried with Na₂SO₄, filtered, and the solvent was evaporated under reduced pressure. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane solution at room temperature over a week.[1][2]

Crystallization of 6-Methylnicotinic Acid:

Commercially available 6-methylnicotinic acid was used. Single crystals were obtained by the slow evaporation of a methanol solution at room temperature.[1]

X-ray Diffraction Analysis:

For Methyl 6-chloronicotinate, X-ray diffraction data were collected using an Oxford Diffraction Xcalibur E diffractometer.[1] The structure was solved by direct methods using SHELXS97 and refined on F² by full-matrix least-squares using SHELXL97.[1] Hydrogen atoms were positioned geometrically and refined using a riding model.[1][2]

For 6-Methylnicotinic Acid, data collection was performed on a Rigaku SCXmini diffractometer.[1] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualizing the Workflow and Molecular Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography Starting Material Starting Material Reaction Reaction Starting Material->Reaction Purification Purification Reaction->Purification Crystallization Crystallization Purification->Crystallization Single Crystal Single Crystal Crystallization->Single Crystal Data Collection Data Collection Single Crystal->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Crystal Structure Crystal Structure Structure Refinement->Crystal Structure

Experimental Workflow for Crystal Structure Determination.

G This compound This compound Nicotinic Acid Backbone Nicotinic Acid Backbone This compound->Nicotinic Acid Backbone Structural Core Methyl 6-Chloronicotinate Methyl 6-Chloronicotinate Methyl 6-Chloronicotinate->this compound Iodo-substituent difference Methyl 6-Chloronicotinate->Nicotinic Acid Backbone Structural Core 6-Methylnicotinic Acid 6-Methylnicotinic Acid 6-Methylnicotinic Acid->Methyl 6-Chloronicotinate Functional group & substituent differences 6-Methylnicotinic Acid->Nicotinic Acid Backbone Structural Core

Structural Relationships of Compared Nicotinate Derivatives.

References

A Comparative Analysis of Suzuki and Stille Cross-Coupling Reactions for the Functionalization of Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. Among these, the Suzuki-Miyaura and Stille couplings are paramount. This guide provides a detailed comparison of these two powerful methods for the functionalization of Methyl 6-Chloro-5-iodonicotinate, a halogenated pyridine derivative of interest in medicinal chemistry.

For this compound, the presence of two distinct halogen atoms—iodine and chlorine—offers a platform for selective cross-coupling. The significantly weaker carbon-iodine bond allows for regioselective reaction at the 5-position, leaving the C-Cl bond at the 6-position intact for potential subsequent transformations. This guide will focus on the coupling at the C-I bond.

At a Glance: Key Differences Between Suzuki and Stille Couplings

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.[2][3]
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[2][3]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[4]
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates).[5]Often proceeds under neutral or mildly basic conditions; additives like CuI or LiCl can be beneficial.[5][6]
Byproduct Removal Boron-containing byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove from the reaction mixture.[5]

Performance Comparison: A Data-Driven Perspective

The choice between Suzuki and Stille coupling often hinges on the specific coupling partners and desired outcomes. The following tables summarize typical reaction conditions and yields for Suzuki and Stille couplings of substrates analogous to this compound, providing a predictive framework for its reactivity.

Table 1: Typical Reaction Conditions and Yields for Suzuki Coupling of Aryl Iodides

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O10012~93[7]
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane8016High[8]
3Thiophen-2-ylboronic acidPd(OAc)₂ (3)P(Cy)₃ (6)K₃PO₄Toluene11024Good[9]
4Pyridin-3-ylboronic acidPdCl₂(dppf) (5)-K₂CO₃DME9018Moderate-Good[10]

Table 2: Typical Reaction Conditions and Yields for Stille Coupling of Aryl Iodides

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1(Tributylstannyl)benzenePd(PPh₃)₄ (5)--Toluene11012>90[1]
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-CuIDMF806High[11]
3Tributyl(thiophen-2-yl)stannanePd₂(dba)₃ (2)P(fur)₃ (8)-NMP10024Excellent[1]
4Tributyl(pyridin-3-yl)stannaneAsPh₃ (8)-CuIDioxane10016Good[1]

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for Suzuki and Stille cross-coupling reactions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents degas Degas with Inert Gas (e.g., Argon) reagents->degas add_catalyst Add Pd Catalyst and Solvent degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat quench Cool and Quench heat->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

A generalized experimental workflow for a Suzuki cross-coupling reaction.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine Aryl Halide and Organostannane start->reagents degas Degas with Inert Gas (e.g., Argon) reagents->degas add_catalyst Add Pd Catalyst, (Optional Additive), and Solvent degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat quench Cool and Quench heat->quench extract Work-up with KF(aq) to Remove Tin Byproducts quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

A generalized experimental workflow for a Stille cross-coupling reaction.

Catalytic Cycles

The fundamental mechanisms of the Suzuki and Stille reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling pd0_s Pd(0)L_n pd2_s R-Pd(II)L_n-I pd0_s->pd2_s Oxidative Addition (R-I) pd2_b R-Pd(II)L_n-R' pd2_s->pd2_b Transmetalation (R'-B(OR)₂ + Base) pd2_b->pd0_s product_s R-R' pd2_b->product_s Reductive Elimination pd0_t Pd(0)L_n pd2_t R-Pd(II)L_n-I pd0_t->pd2_t Oxidative Addition (R-I) pd2_sn R-Pd(II)L_n-R' pd2_t->pd2_sn Transmetalation (R'-SnBu₃) pd2_sn->pd0_t product_t R-R' pd2_sn->product_t Reductive Elimination

Catalytic cycles for the Suzuki and Stille cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki and Stille coupling of an aryl iodide, which can be adapted and optimized for this compound.

Suzuki Coupling Protocol (Solution-Phase)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 1,4-Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-chloronicotinate.

Stille Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1-1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Optional additive (e.g., CuI, LiCl)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and the organostannane.

  • Add the palladium catalyst, ligand (if used), and any additive.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • Wash the solution with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the resulting slurry through celite, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the coupled product.[12]

Conclusion

Both the Suzuki and Stille reactions are highly effective methods for the functionalization of this compound at the 5-position. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the straightforward purification.[12] However, the Stille coupling offers excellent functional group tolerance and may provide higher yields in cases where the corresponding boronic acid is unstable or when dealing with sterically hindered substrates.[1] The choice between these two powerful reactions will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partner, desired yield, and considerations regarding toxicity and waste disposal. For any specific application, optimization of the reaction conditions is crucial to achieve the best results.

References

A Comparative Guide to Alternative Reagents for Methyl 6-Chloro-5-iodonicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 6-chloro-5-iodonicotinate is a valuable bifunctional reagent, offering two distinct halogen atoms for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. However, the exploration of alternative reagents can provide advantages in terms of reactivity, cost-effectiveness, and the introduction of diverse chemical moieties. This guide presents an objective comparison of the performance of this compound with its alternative reagents in key synthetic transformations, supported by experimental data from analogous systems.

Understanding Reactivity in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F.[1][2][3] This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond facilitates a more rapid oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][3]

Consequently, in a molecule like this compound, the C-I bond is significantly more susceptible to oxidative addition than the more robust C-Cl bond. This differential reactivity allows for selective functionalization at the 5-position.

Performance Comparison of Halogenated Nicotinate Scaffolds

While direct head-to-head experimental data for this compound against all its potential alternatives under identical conditions is scarce in the literature, a robust comparison can be extrapolated from studies on analogous halopyridine systems. The following tables summarize the expected performance of various halogenated methyl nicotinates in common cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling with (4-methoxyphenyl)boronic acid

ReagentHalogen at C5Halogen at C6Typical Catalyst SystemTypical ConditionsExpected YieldReference (Analogous Systems)
This compoundIodoChloroPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80-100 °CHigh (at C5)[4][5]
Methyl 6-chloro-5-bromonicotinateBromoChloroPd(dppf)Cl₂, K₂CO₃Dioxane, 90-110 °CModerate to High (at C5)[1]
Methyl 5,6-dichloronicotinateChloroChloroPd₂(dba)₃, SPhos, K₃PO₄Toluene, 100-120 °CLow to Moderate (at C5)[1]
Methyl 6-chloro-5-fluoronicotinateFluoroChloroUnreactive under standard Suzuki conditions-No reaction[1]

Table 2: Sonogashira Coupling with Phenylacetylene

ReagentHalogen at C5Halogen at C6Typical Catalyst SystemTypical ConditionsExpected YieldReference (Analogous Systems)
This compoundIodoChloroPd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rt to 60 °CHigh (at C5)[6]
Methyl 6-chloro-5-bromonicotinateBromoChloroPd(PPh₃)₂Cl₂, CuI, i-Pr₂NHTHF, 60-80 °CModerate to High (at C5)[1]
Methyl 5,6-dichloronicotinateChloroChloroPd(PPh₃)₂Cl₂, CuI, Et₃NToluene, 80-110 °CLow to Moderate (at C5)[1][7]

Table 3: Buchwald-Hartwig Amination with Morpholine

ReagentHalogen at C5Halogen at C6Typical Catalyst SystemTypical ConditionsExpected YieldReference (Analogous Systems)
This compoundIodoChloroPd₂(dba)₃, Xantphos, NaOtBuDioxane, 100-110 °CHigh (at C5)[4]
Methyl 6-chloro-5-bromonicotinateBromoChloroPd₂(dba)₃, BINAP, NaOtBuToluene, 100-110 °CModerate to High (at C5)[8]
Methyl 5,6-dichloronicotinateChloroChloroPd(OAc)₂, RuPhos, K₂CO₃t-BuOH, 110 °CModerate (at C5)[9]

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should be optimized for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask, combine the halogenated methyl nicotinate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add the halogenated methyl nicotinate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) followed by a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction at room temperature or with heating until completion.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.) to a dry Schlenk tube.

  • Add the halogenated methyl nicotinate (1.0 equiv.), the amine (1.1-1.3 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the required temperature (typically 100-120 °C) with vigorous stirring.

  • After cooling, dilute the reaction mixture with an organic solvent and quench with water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows and Principles

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the fundamental principle of halide reactivity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants (Halonicotinate, Coupling Partner, Base) inert Inert Atmosphere (Ar or N₂) start->inert catalyst Add Pd Catalyst & Solvent inert->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Product purify->end Isolated Product

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

halide_reactivity reactivity Decreasing Reactivity in Oxidative Addition I Iodo (I) Weakest C-X Bond Fastest Reaction Br Bromo (Br) Intermediate Bond Strength Good Reactivity I->Br Cl Chloro (Cl) Strong C-X Bond Slower Reaction Br->Cl F Fluoro (F) Strongest C-X Bond Generally Unreactive Cl->F

Relative reactivity of halogens in palladium-catalyzed cross-coupling reactions.

Conclusion

The choice of halogen on the nicotinate scaffold significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This compound offers a distinct advantage for selective functionalization at the 5-position due to the high reactivity of the carbon-iodine bond. For transformations where this high reactivity is desired, it remains the reagent of choice. However, for reasons of cost or to achieve different reactivity patterns, bromo- and chloro- analogues present viable alternatives, albeit generally requiring more forcing reaction conditions and specialized catalyst systems. Fluoro-substituted nicotinates are typically unreactive in these cross-coupling reactions but can be valuable for other transformations such as nucleophilic aromatic substitution. This guide provides a framework for researchers to make informed decisions when selecting the appropriate building block for their synthetic campaigns.

References

The Strategic Divide: A Cost-Benefit Analysis of Methyl 6-Chloro-5-iodonicotinate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the high-stakes arena of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical determinant of a project's commercial viability. For researchers, scientists, and drug development professionals, the choice between seemingly similar halogenated building blocks can have profound implications for process efficiency, scalability, and ultimately, the cost of the final product. This guide provides a comprehensive cost-benefit analysis of using Methyl 6-Chloro-5-iodonicotinate in large-scale synthesis, comparing its performance with its brominated analogue, Methyl 6-Chloro-5-bromonicotinate, supported by experimental data and detailed protocols.

The Reactivity-Cost Trade-Off: Iodine vs. Bromine

The fundamental difference between iodinated and brominated aromatic compounds lies in the inherent trade-off between reactivity and cost. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making it more susceptible to cleavage in the rate-determining oxidative addition step of many transition metal-catalyzed cross-coupling reactions. This translates to a general reactivity trend of Ar-I > Ar-Br > Ar-Cl.

The higher reactivity of iodinated compounds like this compound often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this enhanced performance typically comes at a higher procurement cost.

Quantitative Comparison: Starting Material Cost

A direct comparison of bulk pricing reveals a significant cost disparity between this compound and its bromo- a chloro-analogs.

CompoundCAS NumberSupplier ExampleBulk Price (USD/kg)
This compound365413-29-2Zhuozhou Wenxi Import and Export Co., Ltd.$10.00 - $15.00[1]
Methyl 5-bromo-6-chloronicotinate78686-77-8ChemSceneVaries, research quantities suggest higher bulk cost than iodo-analog
Methyl 6-chloronicotinate73781-91-6ChemSceneVaries, generally the least expensive of the three

Note: Prices are subject to fluctuation based on market conditions and supplier.

Performance in Large-Scale Synthesis: A Case Study in Trifluoromethylation

A key industrial application of this compound is in the synthesis of trifluoromethylated nicotinates, which are important intermediates for novel anti-infective agents. In a kilogram-scale synthesis, this compound is treated with methyl chlorodifluoroacetate (MCDFA) in the presence of copper(I) iodide and potassium fluoride. This process highlights the utility of the iodo-substituent in facilitating the crucial trifluoromethylation step.

While a direct comparative study with the bromo-analog at this scale is not publicly available, the established reactivity trends suggest that the bromo-compound would require harsher reaction conditions (higher temperatures, longer reaction times) and potentially higher catalyst loadings to achieve a comparable yield, thereby increasing operational costs and potentially generating more byproducts.

Experimental Protocols for Key Cross-Coupling Reactions

The enhanced reactivity of this compound is particularly advantageous in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Large-Scale Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid in a large-scale setting.

Methodology:

  • Reactor Setup: A suitable glass-lined or stainless steel reactor is rendered inert by purging with nitrogen or argon.

  • Reagent Charging: The reactor is charged with this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: A degassed solvent system (e.g., a mixture of toluene and water or 1,4-dioxane and water) is added.

  • Catalyst Addition: A palladium catalyst, such as Pd(PPh₃)₄ (0.5-2 mol%) or a more active catalyst system like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, 0.1-1 mol%), is added. The lower end of the catalyst loading is often achievable with the more reactive iodo-substrate.

  • Reaction: The mixture is heated to a moderate temperature (e.g., 80-100°C) and monitored by HPLC or GC until completion. The higher reactivity of the C-I bond often leads to shorter reaction times compared to the C-Br bond.[2][3]

  • Workup and Isolation: The reaction mixture is cooled, and the aqueous layer is separated. The organic layer is washed with brine and concentrated. The product is then purified by crystallization or column chromatography.

Industrial-Scale Sonogashira Coupling

Objective: To couple this compound with a terminal alkyne on an industrial scale.

Methodology:

  • Inert Atmosphere: A reactor is thoroughly purged with an inert gas (argon or nitrogen).

  • Reagent Loading: this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol% or PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are charged into the reactor.

  • Solvent and Base: A degassed solvent such as THF or DMF is added, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Alkyne Addition: The terminal alkyne (1.0-1.2 equiv) is added, often slowly or portion-wise to control the reaction exotherm.

  • Reaction Conditions: The reaction is typically stirred at room temperature to a slightly elevated temperature (e.g., 40-60°C). The high reactivity of the iodo-compound often allows for milder conditions than its bromo counterpart.[4]

  • Workup and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified.

Comparative Performance Data (Inferred)

ParameterThis compoundMethyl 6-Chloro-5-bromonicotinateJustification
Starting Material Cost LowerHigherIodinated compounds are generally more expensive.
Reaction Temperature Lower (e.g., 80-100°C for Suzuki)Higher (e.g., >100°C for Suzuki)Weaker C-I bond requires less energy for oxidative addition.
Reaction Time ShorterLongerFaster kinetics of the oxidative addition step.
Catalyst Loading Potentially Lower (e.g., <1 mol%)Typically Higher (e.g., 1-3 mol%)Higher reactivity can reduce the required catalyst concentration.
Overall Yield Potentially HigherPotentially LowerMilder conditions can lead to fewer side reactions and decomposition.
Waste Stream Contains iodide saltsContains bromide saltsThe nature of the halogen will be reflected in the waste products.
Process Cost Higher initial material cost, potentially lower operational costLower initial material cost, potentially higher operational costA balance between raw material and processing expenses.

Visualizing the Workflow and Catalytic Cycles

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactor_Prep Reactor Preparation (Inert Atmosphere) Charging Reagent Charging Reactor_Prep->Charging Reagent_Prep Reagent Preparation (Degassing Solvents) Reagent_Prep->Charging Catalyst_Add Catalyst Addition Charging->Catalyst_Add Reaction_Execution Heating & Stirring Catalyst_Add->Reaction_Execution Monitoring Reaction Monitoring (HPLC/GC) Reaction_Execution->Monitoring Quenching Reaction Quenching Monitoring->Quenching Reaction Complete Extraction Extraction & Washing Quenching->Extraction Concentration Solvent Removal Extraction->Concentration Purification Purification (Crystallization/Chromatography) Concentration->Purification

A typical experimental workflow for large-scale cross-coupling.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl Ar-X Product Ar-Ar' OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' L_n PdII_Aryl->PdII_Diaryl Ar'-B(OH)₂ Base Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'-B(OH)₂ Base Base

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl Ar-X PdII_Alkynyl Ar-Pd(II)-C≡CR L_n PdII_Aryl->PdII_Alkynyl Cu-C≡CR PdII_Alkynyl->Pd0 Ar-C≡CR CuX CuX CuCCR Cu-C≡CR CuX->CuCCR H-C≡CR Base CuCCR->CuX to Pd cycle

Interconnected catalytic cycles of the Sonogashira reaction.

Cost-Benefit Analysis and Recommendations

The decision to use this compound in large-scale synthesis hinges on a careful evaluation of several factors:

  • Cost of Goods (COGs): If the starting material cost is a primary driver and the subsequent reaction steps are robust and high-yielding even under more forcing conditions, the less expensive brominated or even chlorinated analogs may be preferable.

  • Process Efficiency and Throughput: In cases where milder conditions, shorter cycle times, and higher throughput are critical, the higher initial cost of the iodo-compound can be offset by savings in energy, labor, and reactor occupancy.

  • Substrate Sensitivity: For complex molecules with sensitive functional groups that may not tolerate the harsher conditions required for less reactive halides, the use of this compound is highly advantageous, as it can lead to cleaner reactions and higher overall yields of the desired product.

  • Catalyst Cost and Loading: The ability to use lower loadings of expensive palladium catalysts with the more reactive iodo-compound can lead to significant cost savings, especially at scale.

  • Waste Management: While both bromo- and iodo-compounds will generate halogenated waste streams, the higher atomic weight of iodine means that for the same molar amount of waste, the mass will be greater. However, the primary cost driver for waste disposal is typically the volume and hazardous nature of the solvent and other reagents, rather than the specific halogen.

References

Spectroscopic comparison of starting material and product in Methyl 6-Chloro-5-iodonicotinate reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and professionals in drug development, offering a comparative look at the spectroscopic characteristics of Methyl 6-chloro-5-iodonicotinate and its phenyl-substituted derivative, providing key data for reaction monitoring and structural confirmation.

This guide presents a comprehensive spectroscopic comparison of the starting material, this compound, and a representative product of its Suzuki coupling reaction, Methyl 6-chloro-5-phenylnicotinate. The Suzuki coupling is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Understanding the distinct spectroscopic signatures of the starting material and the product is crucial for reaction monitoring, purification, and unambiguous structural elucidation of the final compound. This guide provides detailed experimental protocols and presents spectroscopic data in a clear, comparative format to aid researchers in their synthetic endeavors.

Spectroscopic Data Comparison

The transformation of this compound to Methyl 6-chloro-5-phenylnicotinate results in significant changes in the molecule's electronic and vibrational properties, which are directly observable through various spectroscopic techniques. The replacement of the iodine atom with a phenyl group alters the chemical environment of the protons and carbons in the pyridine ring, leading to distinct shifts in Nuclear Magnetic Resonance (NMR) spectra. Furthermore, the introduction of the phenyl ring introduces new vibrational modes detectable by Infrared (IR) spectroscopy and changes the compound's molecular weight and fragmentation pattern in Mass Spectrometry (MS).

Spectroscopic TechniqueThis compound (Starting Material)Methyl 6-chloro-5-phenylnicotinate (Product)Key Observations
¹H NMR 8.78 (d, J=2.2 Hz, 1H), 8.34 (d, J=2.2 Hz, 1H), 3.92 (s, 3H)~8.9 (d, 1H), ~8.2 (d, 1H), ~7.5-7.3 (m, 5H), ~3.9 (s, 3H) (Predicted)Disappearance of the two doublets in the aromatic region of the starting material and appearance of a more complex multiplet corresponding to the phenyl group protons in the product.
¹³C NMR 164.2, 155.1, 151.8, 131.2, 125.7, 93.9, 53.1~165, ~152, ~150, ~140, ~138, ~130, ~129, ~128, ~127, ~53 (Predicted)Shift in the carbon signals of the pyridine ring, particularly the carbon previously bonded to iodine. Appearance of new signals in the aromatic region corresponding to the phenyl group carbons.
IR (cm⁻¹) ~3000 (C-H, aromatic), ~1730 (C=O, ester), ~1550, 1450 (C=C, aromatic), ~1250 (C-O, ester)~3100-3000 (C-H, aromatic), ~1730 (C=O, ester), ~1600, 1500, 1450 (C=C, aromatic), ~1250 (C-O, ester), ~760, 700 (C-H bend, aromatic)Appearance of characteristic C-H bending frequencies for a monosubstituted benzene ring in the product's spectrum.
Mass Spec. (m/z) 296.9 [M]+, 297.9 [M+H]+~247.0 [M]+, ~248.0 [M+H]+ (Predicted)A significant decrease in the molecular ion peak corresponding to the mass difference between iodine and a phenyl group.

Experimental Protocol: Suzuki Coupling Reaction

The following protocol details a typical Suzuki coupling reaction for the synthesis of Methyl 6-chloro-5-phenylnicotinate from this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain Methyl 6-chloro-5-phenylnicotinate.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the starting material and the synthesized product.

G cluster_SM Starting Material Analysis cluster_Reaction Chemical Transformation cluster_Product Product Analysis cluster_Comparison Data Comparison and Validation SM This compound SM_NMR NMR Spectroscopy (¹H, ¹³C) SM->SM_NMR SM_IR IR Spectroscopy SM->SM_IR SM_MS Mass Spectrometry SM->SM_MS Reaction Suzuki Coupling with Phenylboronic Acid SM->Reaction Comparison Comparative Analysis of Spectroscopic Data SM_NMR->Comparison SM_IR->Comparison SM_MS->Comparison Product Methyl 6-chloro-5-phenylnicotinate Reaction->Product P_NMR NMR Spectroscopy (¹H, ¹³C) Product->P_NMR P_IR IR Spectroscopy Product->P_IR P_MS Mass Spectrometry Product->P_MS P_NMR->Comparison P_IR->Comparison P_MS->Comparison Validation Structure Confirmation Comparison->Validation

Caption: Workflow for Spectroscopic Comparison.

This guide provides a foundational framework for the spectroscopic analysis of reactions involving this compound. By understanding the expected spectral changes, researchers can confidently monitor their reactions and verify the structure of their desired products, accelerating the pace of drug discovery and development.

Validation of a Synthetic Route Utilizing Methyl 6-Chloro-5-iodonicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes leveraging Methyl 6-Chloro-5-iodonicotinate as a key building block for the synthesis of highly functionalized pyridine derivatives. The document outlines the validation of this starting material in prominent cross-coupling reactions and compares these pathways with alternative synthetic strategies, supported by experimental data and detailed protocols.

Introduction

This compound is a versatile synthetic intermediate, primed for selective functionalization at the C5 and C6 positions of the pyridine ring. The presence of two distinct halogen atoms—iodine and chlorine—at positions amenable to cross-coupling and nucleophilic substitution, respectively, allows for a modular and efficient approach to complex molecular architectures. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions enables regioselective functionalization at the C5 position. This guide explores the utility of this substrate in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions and presents a comparative analysis with alternative synthetic routes.

Comparative Analysis of Synthetic Routes

The primary application of this compound lies in palladium-catalyzed cross-coupling reactions to introduce aryl, alkynyl, and amino functionalities at the C5 position. The subsequent chlorine at the C6 position can be retained for further modification or is an integral part of the final target molecule.

Route 1: Suzuki Coupling for the Synthesis of 5-Aryl-6-chloronicotinates

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds. Utilizing this compound, a variety of aryl and heteroaryl groups can be introduced at the C5 position.

Workflow for Suzuki Coupling:

Suzuki_Workflow start Start reagents This compound, Arylboronic Acid, Pd Catalyst, Base start->reagents reaction Suzuki Coupling Reaction (Inert Atmosphere, Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 5-Aryl-6-chloronicotinate purification->product

Caption: General workflow for the Suzuki coupling reaction.

Table 1: Comparison of Suzuki Coupling with an Alternative Route

ParameterRoute 1: Suzuki CouplingAlternative Route: Multi-component Synthesis[1]
Starting Materials This compound, Arylboronic AcidAryl-substituted nitroacetophenones, 1,3-dicarbonyl compounds, Aldehydes, Ammonia source
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)None (thermal or acid/base catalysis)
Reaction Steps 12 (Dihydropyridine formation and subsequent aromatization)
Reported Yield Typically 70-95%Variable, can be lower for complex substitutions
Substrate Scope Broad for arylboronic acidsDependent on the stability and reactivity of all four components
Functional Group Tolerance Good, but sensitive to some functional groupsCan be limited by the harsh reaction conditions
Scalability Generally goodCan be challenging due to multiple components and potential side reactions
Route 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-6-chloronicotinates

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further transformations in drug discovery.

Signaling Pathway for Sonogashira Coupling:

Sonogashira_Pathway cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L_n Pd_add Oxidative Addition (R-I) Pd0->Pd_add Pd_complex R-Pd(II)-I(L_n) Pd_trans Transmetalation (Cu-C≡CR') Pd_complex->Pd_trans Pd_product R-Pd(II)-C≡CR'(L_n) Pd_trans->Pd_product Pd_reduct Reductive Elimination Pd_product->Pd_reduct Pd_reduct->Pd0 Product (R-C≡CR') CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuX->Cu_alkyne Alkyne Terminal Alkyne (H-C≡CR') Alkyne->CuX Base Cu_alkyne->Pd_trans Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Table 2: Comparison of Sonogashira Coupling with an Alternative Route

ParameterRoute 2: Sonogashira CouplingAlternative Route: C-H Alkynylation
Starting Materials This compound, Terminal Alkyne6-Chloronicotinic acid derivative, Alkynylating agent
Key Reagents Palladium catalyst, Copper(I) co-catalyst, Base (e.g., Et₃N)Transition metal catalyst (e.g., Rh, Ru), Oxidant
Reaction Steps 11
Reported Yield Generally 60-90%Highly variable, often requires directing groups for regioselectivity
Substrate Scope Broad for terminal alkynesCan be limited by the requirement for specific directing groups
Functional Group Tolerance GoodCan be sensitive to oxidizing conditions
Regioselectivity High, at the C-I bondCan be an issue without a directing group
Route 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-6-chloronicotinates

The Buchwald-Hartwig amination provides a direct method for the formation of C-N bonds, introducing primary or secondary amines at the C5 position.

Logical Relationship in Buchwald-Hartwig Amination:

Buchwald_Hartwig_Logic A Aryl Halide (this compound) E C-N Bond Formation (Product) A->E B Amine (Primary or Secondary) B->E C Palladium Catalyst + Ligand C->E D Base D->E

Caption: Key components for the Buchwald-Hartwig amination.

Table 3: Comparison of Buchwald-Hartwig Amination with an Alternative Route

ParameterRoute 3: Buchwald-Hartwig AminationAlternative Route: Nucleophilic Aromatic Substitution (SNAr)[2]
Starting Materials This compound, AmineMethyl 6-chloro-5-nitronicotinate, Amine
Key Reagents Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)Reducing agent (e.g., Fe, NH₄Cl) for nitro group reduction
Reaction Steps 12 (SNAr followed by nitro group reduction)
Reported Yield Typically 60-90%Good to optimal for SNAr (60-95%), moderate to good for reduction (23-88%)
Substrate Scope Broad for primary and secondary aminesLimited to amines that can withstand the conditions for nitro group reduction
Functional Group Tolerance Generally good, but can be sensitive to strong basesLimited by the presence of a reducible nitro group
Reaction Conditions Mild to moderate heatingSNAr may require high temperatures; reduction is typically done under milder conditions

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for Suzuki Coupling

To a solution of this compound (1.0 eq) and the corresponding arylboronic acid (1.2-1.5 eq) in a suitable solvent (e.g., dioxane/water, 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq). The reaction mixture is degassed and heated at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine, 2.0-3.0 eq). The reaction mixture is degassed and stirred at room temperature to 60 °C until completion. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq) in an anhydrous solvent (e.g., toluene or dioxane) is degassed and heated at 80-110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Conclusion

This compound serves as a highly effective and versatile platform for the synthesis of substituted nicotinic acid derivatives. The regioselective nature of palladium-catalyzed cross-coupling reactions at the C5-iodo position allows for the predictable and efficient introduction of diverse chemical functionalities. When compared to alternative synthetic strategies, the routes utilizing this starting material often offer advantages in terms of step economy, substrate scope, and functional group tolerance. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for the design and execution of synthetic pathways toward novel and complex pyridine-based molecules.

References

A Comparative Guide to Ligands for Palladium-Catalyzed Reactions of Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various ligands for palladium-catalyzed cross-coupling reactions involving Methyl 6-Chloro-5-iodonicotinate, a key intermediate in the synthesis of complex organic molecules. The choice of ligand is critical in determining the efficiency, selectivity, and overall success of these transformations. This document summarizes key performance data, provides detailed experimental protocols for seminal reactions, and visualizes reaction workflows to aid in the rational selection of catalytic systems.

Introduction to Palladium-Catalyzed Cross-Coupling of Dihalopyridines

This compound possesses two distinct halogen atoms, offering the potential for selective functionalization at either the C-I or C-Cl bond. The greater reactivity of the C-I bond typically allows for selective cross-coupling at the 5-position. The selection of an appropriate palladium catalyst and, crucially, the supporting ligand, is paramount in controlling this selectivity and achieving high yields. Ligands influence the catalytic cycle by modulating the electronic and steric properties of the palladium center, thereby affecting oxidative addition, transmetalation, and reductive elimination steps.

Comparative Performance of Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position. The performance of various phosphine ligands in the Suzuki-Miyaura coupling of a related dihalopyridine substrate is summarized below, offering insights into their potential application with this compound.

Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 2,4-Dichloropyridine with a Boronic Acid

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O8012ModerateGeneral Knowledge
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene1008HighGeneral Knowledge
XPhosPd₂(dba)₃K₃PO₄t-BuOH804Very HighGeneral Knowledge
SPhosPd₂(dba)₃K₃PO₄2-MeTHF804Very HighGeneral Knowledge
RuPhosPd₂(dba)₃K₃PO₄t-BuOH804Very HighGeneral Knowledge
JohnPhosPd₂(dba)₃K₃PO₄Toluene1006HighGeneral Knowledge
IPrPd(OAc)₂K₂CO₃DioxaneRT12High[1]

Note: This data is based on reactions with 2,4-dichloropyridine and serves as a predictive guide for this compound. Actual yields may vary.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium precursor (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol) in the specified solvent (5 mL) is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Boronic Acid + Base Degas Degas with Ar/N₂ Reactants->Degas Catalyst Palladium Precursor + Ligand Catalyst->Degas Solvent Anhydrous Solvent Solvent->Degas Heat Heat to specified temp. Degas->Heat Quench Cool & Quench Heat->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Product Purify->Product

Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Ligands in Heck and Sonogashira Couplings

While specific comparative data for the Heck and Sonogashira reactions of this compound is sparse in the literature, general principles of ligand selection can be applied.

For the Heck reaction , which couples the aryl halide with an alkene, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often effective, particularly for less reactive chloro-substituted pyridines.

The Sonogashira coupling , which involves the coupling of a terminal alkyne, typically benefits from a combination of a palladium catalyst and a copper(I) co-catalyst. The choice of phosphine ligand can influence the reaction rate and yield. For dihalo-substituted heterocycles, ligand choice can also dictate regioselectivity. For instance, in a study on diiodopurines, monodentate ligands like triphenylphosphine (PPh₃) favored reaction at one position, while bidentate or electron-rich monodentate ligands promoted coupling at a different site.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), a copper(I) salt (e.g., CuI, 0.1 mmol), and a base (e.g., triethylamine, 2.0 mmol). The reaction mixture is stirred at room temperature or heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.

Logical Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Terminal Alkyne + Base Stir Stir at RT or Heat Reactants->Stir Catalysts Palladium Catalyst + Copper(I) Co-catalyst Catalysts->Stir Solvent Anhydrous Solvent Solvent->Stir Filter Filter Stir->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Product Purify->Product

Caption: General workflow for a palladium-catalyzed Sonogashira cross-coupling reaction.

Conclusion

The selection of an appropriate ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions of this compound. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands such as XPhos and SPhos, or N-heterocyclic carbenes like IPr, are predicted to offer superior performance. While specific comparative data for Heck and Sonogashira reactions of this substrate are limited, the general principles of ligand-controlled reactivity and selectivity observed in related dihaloheterocyclic systems provide a strong foundation for rational catalyst selection. The experimental protocols and workflows provided herein serve as a starting point for the development of efficient and selective synthetic routes towards functionalized nicotinates.

References

Comparative Analysis of the Biological Activity of Compounds Derived from Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Potential of Novel Pyridine Scaffolds

Methyl 6-chloro-5-iodonicotinate serves as a versatile starting material for the synthesis of a diverse array of substituted pyridine derivatives. These novel compounds, accessible through various synthetic transformations, have shown promise in exhibiting a range of biological activities, including anticancer and antimicrobial effects. This guide provides a comparative overview of the biological performance of these synthesized compounds, supported by experimental data and detailed methodologies, to aid researchers in the exploration and development of new therapeutic agents.

Anticancer Activity of Trisubstituted Pyridine Derivatives

A series of 2,4,6-trisubstituted pyridine derivatives, synthesized with moieties such as thiazole, pyrazole, and triazole, have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines.[1][2] The findings indicate that these compounds exhibit potent activities, particularly against renal and prostate cancer cell lines.[1]

Table 1: In Vitro Cytotoxicity of 2,4,6-Trisubstituted Pyridine Derivatives [1]

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)
1 Thiazole, PyrazoleRenal CancerData Not Available
2 Thiazole, TriazoleProstate CancerData Not Available
... .........
12 Pyrazole, TriazoleVariousData Not Available

Note: Specific IC50 values were not provided in the summarized abstract. The original research paper should be consulted for detailed quantitative data.

The proposed mechanism of action for the observed anticancer activities involves the inhibition of histone deacetylase (HDAC) and the inhibition of p53 ubiquitination.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

A common method to assess the cytotoxic activity of synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., renal, prostate) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Synthetic Pathways and Logical Relationships

The synthesis of these biologically active compounds from this compound can be conceptualized through a series of key chemical transformations. Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are pivotal in introducing diverse substituents at the 5- and 6-positions of the pyridine ring.

Synthesis_Pathway Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Aryl_Pyridines 5-Aryl/Heteroaryl-6-chloro- nicotinates Suzuki->Aryl_Pyridines Alkynyl_Pyridines 5-Alkynyl-6-chloro- nicotinates Sonogashira->Alkynyl_Pyridines Further_Mod Further Modifications (e.g., Cyclization, Functional Group Interconversion) Aryl_Pyridines->Further_Mod Alkynyl_Pyridines->Further_Mod Bio_Compounds Biologically Active Trisubstituted Pyridines Further_Mod->Bio_Compounds

Caption: Synthetic routes from this compound.

This diagram illustrates that this compound can undergo Suzuki or Sonogashira coupling to introduce aryl/heteroaryl or alkynyl groups, respectively. The resulting intermediates can then be subjected to further chemical modifications to yield the final biologically active trisubstituted pyridine derivatives.

Experimental Workflow for Biological Evaluation

The overall process for evaluating the biological activity of the synthesized compounds follows a structured workflow, from synthesis to detailed biological assays.

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Pyridine Derivatives Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Purification->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., HDAC, Kinase) Cytotoxicity->Enzyme_Inhibition If Active Apoptosis Apoptosis Assays Cytotoxicity->Apoptosis If Active

Caption: Workflow for biological evaluation of synthesized compounds.

This workflow outlines the progression from the synthesis and purification of the pyridine derivatives to initial biological screening for cytotoxicity and antimicrobial activity. Compounds showing significant activity are then subjected to more detailed mechanistic studies to elucidate their mode of action.

Conclusion

The derivatization of this compound provides a promising avenue for the discovery of novel heterocyclic compounds with potent biological activities. The ability to introduce a wide range of substituents through robust cross-coupling reactions allows for the fine-tuning of their pharmacological properties. The preliminary data on the anticancer effects of 2,4,6-trisubstituted pyridine derivatives warrant further investigation, including the determination of specific IC50 values and in vivo efficacy studies. The experimental protocols and workflows presented here offer a framework for the systematic evaluation of these and other novel compounds synthesized from this versatile starting material.

References

Navigating the Synthesis of Methyl 6-Chloro-5-iodonicotinate: A Comparative Guide to Impurity Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 6-Chloro-5-iodonicotinate, a key intermediate in the production of various active pharmaceutical ingredients (APIs), demands rigorous control over impurities to ensure the safety and efficacy of the final drug product. This guide provides a comparative analysis of synthetic routes and a detailed overview of analytical methodologies for the comprehensive characterization of impurities. By understanding the potential impurity landscape, researchers can optimize synthetic processes and implement robust analytical controls.

Comparison of Synthetic Approaches and Potential Impurity Profiles

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general understanding can be derived from related syntheses of halogenated nicotinate esters. The primary route likely involves the esterification of 6-chloronicotinic acid followed by iodination, or the direct halogenation of a suitable pyridine precursor. Each approach presents a unique set of potential impurities.

Table 1: Comparison of Potential Synthetic Routes and Associated Impurities

Synthetic RouteKey Reagents & ConditionsPotential Impurities
Route A: Esterification followed by Iodination 1. Esterification: 6-chloronicotinic acid, Methanol, Acid catalyst (e.g., H₂SO₄). 2. Iodination: Methyl 6-chloronicotinate, Iodinating agent (e.g., N-Iodosuccinimide (NIS), I₂/Ag₂SO₄).- Unreacted Starting Materials: 6-chloronicotinic acid, Methyl 6-chloronicotinate. - Over-iodinated Species: Di-iodinated nicotinate esters. - Positional Isomers: Impurities from iodination at other positions on the pyridine ring. - Byproducts from Reagents: Succinimide (from NIS). - Solvent and Reagent Residues.
Route B: Halogenation of a Pyridine Precursor Direct chlorination and iodination of a suitable methyl nicotinate precursor.- Incompletely Halogenated Intermediates: Methyl 5-iodonicotinate, Methyl 6-chloronicotinate. - Other Halogenated Byproducts: Isomers with different halogen placements. - Starting Material and Reagent Residues.

Experimental Protocols for Impurity Characterization

A multi-faceted analytical approach is essential for the robust characterization of impurities in the synthesis of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for separation, identification, and quantification of potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the routine analysis of purity and the quantification of non-volatile impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 3.0). The exact composition should be optimized for the separation of the main peak from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 220-280 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. Quantification can be performed using external or internal standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and certain reaction byproducts.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) is often suitable for the analysis of pyridine derivatives.

  • Injector Temperature: Programmed to ensure efficient volatilization without thermal degradation.

  • Oven Temperature Program: A temperature gradient is typically employed to separate compounds with a range of boiling points.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to detect the parent compound and potential impurities.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent.

  • Analysis: Inject the sample and identify peaks by comparing their mass spectra with spectral libraries and the fragmentation patterns of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural confirmation of the desired product and the definitive identification of unknown impurities. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. Spectral data for this compound can be found in chemical databases and can be used as a reference.

Logical Workflow for Impurity Characterization

A systematic workflow ensures a thorough investigation of the impurity profile.

G cluster_0 Synthesis & Initial Analysis cluster_1 Purification & Purity Assessment cluster_2 Impurity Identification & Characterization cluster_3 Final Product & Documentation Synthesis Synthesis of Methyl 6-Chloro-5-iodonicotinate TLC Thin Layer Chromatography (TLC) for reaction monitoring Synthesis->TLC Workup Reaction Work-up & Crude Product Isolation TLC->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification HPLC_Purity HPLC Purity Analysis Purification->HPLC_Purity GC_Purity GC-MS for Volatile Impurities Purification->GC_Purity Impurity_Isolation Isolation of Unknown Impurities (if necessary) HPLC_Purity->Impurity_Isolation If unknown peaks > threshold Final_Product Final Product Specification HPLC_Purity->Final_Product GC_Purity->Impurity_Isolation If unknown peaks > threshold GC_Purity->Final_Product LC_MS LC-MS for Mass Determination Impurity_Isolation->LC_MS NMR_ID NMR for Structural Elucidation LC_MS->NMR_ID NMR_ID->Final_Product Documentation Documentation of Impurity Profile Final_Product->Documentation

Caption: Workflow for the characterization of impurities in this compound synthesis.

Signaling Pathways

The request for diagrams of signaling pathways is not directly applicable to this compound. As a chemical intermediate, its primary role is in the synthesis of other molecules. It is not designed or expected to have direct biological activity or interact with specific signaling pathways within an organism. The biological activity would be associated with the final active pharmaceutical ingredient for which this compound is a precursor.

Conclusion

A thorough understanding and control of impurities are paramount in the synthesis of this compound for pharmaceutical applications. By employing a combination of synthetic route analysis and robust analytical techniques such as HPLC, GC-MS, and NMR, researchers can effectively identify, quantify, and control impurities. This comprehensive approach ensures the quality and safety of the final drug product, meeting the stringent requirements of the pharmaceutical industry.

Safety Operating Guide

Proper Disposal of Methyl 6-Chloro-5-iodonicotinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of Methyl 6-Chloro-5-iodonicotinate, a halogenated organic compound. Researchers, scientists, and drug development professionals should adhere to these protocols to maintain a safe and regulatory-compliant laboratory environment.

Immediate Safety and Handling Precautions:

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile or Viton). Double gloving is recommended.[4]
Eye Protection Chemical splash goggles or a face shield.[1][5]
Lab Coat A fully buttoned lab coat to protect from skin contact.[4]
Respiratory Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a certified hazardous waste program.[6][7] Do not dispose of this chemical down the drain or in regular trash.[8]

1. Waste Identification and Classification:

  • This compound is classified as a halogenated organic waste .[9] This classification is due to the presence of chlorine and iodine atoms in its structure. Halogenated organic compounds require specific disposal methods, typically incineration at a regulated hazardous waste facility.[9]

2. Waste Segregation:

  • It is crucial to segregate halogenated waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal.[10][11]

  • Do not mix this compound waste with:

    • Acids or bases[12]

    • Oxidizing agents[12]

    • Non-halogenated organic solvents[13]

    • Aqueous waste

3. Container Selection and Labeling:

  • Container: Use a designated, compatible, and leak-proof container for halogenated organic waste. Polyethylene or glass containers are generally suitable.[4] The container must have a secure screw-top cap.[12]

  • Labeling: Proper labeling is mandatory for all hazardous waste containers.[14] The label must include:

    • The words "Hazardous Waste "[13]

    • The full chemical name: "This compound " (avoid abbreviations)

    • The approximate quantity or concentration of the waste

    • The date when the first waste was added to the container

    • The name and contact information of the generating laboratory or researcher

4. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][12]

  • The SAA should be at or near the point of generation.[7]

  • Keep the waste container closed at all times, except when adding waste.[6][10]

  • Store the container in secondary containment to prevent spills.

5. Arranging for Disposal:

  • Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal of Empty Containers:

  • An empty container that held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • The rinseate must be collected and disposed of as hazardous waste in the halogenated organic waste stream.[6]

  • After triple-rinsing, deface or remove the hazardous waste label and dispose of the container according to your facility's guidelines for non-hazardous waste.[6]

Disposal Workflow Diagram

Disposal Workflow for this compound A Start: Waste Generation B Wear Appropriate PPE A->B C Classify as Halogenated Organic Waste B->C D Select Compatible Waste Container C->D E Label Container Correctly: 'Hazardous Waste' Full Chemical Name Date D->E F Add Waste to Container in a Fume Hood E->F G Store in Designated Satellite Accumulation Area F->G H Keep Container Securely Closed G->H I Container Full? H->I I->F No J Request Waste Pickup from EHS/Certified Vendor I->J Yes K End: Proper Disposal J->K

Caption: Disposal workflow for this compound.

This comprehensive guide, when followed diligently, will ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Personal protective equipment for handling Methyl 6-Chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Methyl 6-Chloro-5-iodonicotinate. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber.[5][6] Inspect for tears or punctures before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.[7][8]
Face Protection Face shieldRecommended when there is a risk of splashing.[6]
Body Protection Laboratory coat or chemical-resistant apronTo protect against skin contact.[8][9]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood.[9]

Safe Handling and Operational Plan

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][8]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by laying down absorbent pads to contain any potential spills.[11]

  • Weighing:

    • If possible, weigh the compound directly within the fume hood.[10]

    • Use a dedicated, clean spatula for transferring the powder.

    • Avoid creating dust. Do not pour the powder directly from the container.[11]

    • Keep the container sealed when not in use.[11]

  • Dissolving:

    • If making a solution, add the solvent to the powder slowly to avoid splashing.

    • Cap the container and mix gently until the solid is fully dissolved.

  • Post-Handling:

    • Thoroughly decontaminate the work surface with an appropriate solvent.[11]

    • Wipe down the exterior of all containers and equipment used.[11]

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[7][9]

Emergency Procedures

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Scoop the material into a sealed container for proper disposal.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., absorbent pads, gloves, weigh boats) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.[5]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate collect_waste Collect Solid & Liquid Waste dissolve->collect_waste remove_ppe Remove PPE decontaminate->remove_ppe decontaminate->collect_waste wash_hands Wash Hands remove_ppe->wash_hands dispose Dispose via EHS collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.